Salicylidene o-toluic hydrazone
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDKSNZDBMQWIG-MHWRWJLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82859-72-1 | |
| Record name | Salicylidene o-toluic hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Salicylidene o-toluic Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylidene o-toluic hydrazone, a Schiff base derived from the condensation of salicylaldehyde and o-toluic hydrazide, represents a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, purification, and detailed characterization using a suite of analytical techniques. The rationale behind the experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel hydrazone derivatives and for professionals in drug development exploring new therapeutic agents.
Introduction: The Significance of Salicylidene Hydrazones
Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are formed by the condensation reaction between a ketone or aldehyde and a hydrazine derivative.[1] The presence of both a nucleophilic nitrogen atom and an electrophilic carbon atom within the hydrazone moiety makes them versatile building blocks in organic synthesis.[2] Salicylidene hydrazones, specifically, are Schiff bases derived from salicylaldehyde. These compounds and their metal complexes have garnered considerable attention due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
The biological efficacy of salicylidene hydrazones is often attributed to the presence of the azomethine group (-CH=N-), which is crucial for their pharmacological and physiological activities.[6] Furthermore, the hydroxyl group from the salicylaldehyde moiety can participate in hydrogen bonding and metal chelation, which can enhance their biological action.[7] The o-toluic hydrazide portion of the molecule introduces a methyl-substituted phenyl ring, which can influence the compound's lipophilicity and steric properties, potentially modulating its interaction with biological targets.
This guide focuses on this compound (CAS 82859-72-1), providing a detailed protocol for its synthesis and a thorough analysis of its structural and physicochemical properties.[8][9][10]
Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of this compound is achieved through a straightforward acid-catalyzed condensation reaction between salicylaldehyde and o-toluic hydrazide.[11]
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the o-toluic hydrazide to the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the stable imine or azomethine linkage. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
Experimental Protocol
Materials and Reagents:
-
Salicylaldehyde (Reagent Grade)
-
o-Toluic hydrazide (Reagent Grade)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Distilled Water
-
Standard laboratory glassware (reflux condenser, round-bottom flask, beaker, Buchner funnel)
-
Magnetic stirrer with heating plate
-
Melting point apparatus
Procedure:
-
Dissolution of Reactants: In a 250 mL round-bottom flask, dissolve a specific molar equivalent of o-toluic hydrazide in a minimal amount of warm ethanol. In a separate beaker, dissolve an equimolar amount of salicylaldehyde in ethanol.
-
Reaction Setup: Slowly add the ethanolic solution of salicylaldehyde to the o-toluic hydrazide solution under constant stirring.
-
Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a designated period (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of this compound will form. The product can be further precipitated by adding cold distilled water.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach is employed for this purpose.
Physical Properties
The synthesized this compound should be a crystalline solid. Its color and melting point should be recorded and compared with literature values. The solubility in various organic solvents should also be determined.
| Property | Observed Value |
| Physical State | Crystalline Solid |
| Color | Off-white to Pale Yellow |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol, Methanol; Insoluble in Water |
Spectroscopic Characterization
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands.
Expected FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3200-3400 | O-H stretching (phenolic) | Broad peak indicating intermolecular hydrogen bonding.[12] |
| ~3050-3150 | N-H stretching (amide) | Confirms the presence of the hydrazone linkage.[13] |
| ~1650-1670 | C=O stretching (amide I) | Characteristic of the carbonyl group in the hydrazone moiety.[14] |
| ~1600-1620 | C=N stretching (azomethine) | Confirms the formation of the Schiff base.[15] |
| ~1500-1580 | C=C stretching (aromatic) | Indicates the presence of the aromatic rings. |
| ~1270-1280 | C-O stretching (phenolic) | Characteristic of the phenolic group. |
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons and their connectivity. The spectra are typically recorded in a deuterated solvent like DMSO-d₆.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0-12.0 | Singlet | 1H | -OH (phenolic proton) |
| ~10.0-11.0 | Singlet | 1H | -NH (amide proton) |
| ~8.5 | Singlet | 1H | -CH=N (azomethine proton) |
| ~6.8-8.0 | Multiplet | 8H | Aromatic protons |
| ~2.4 | Singlet | 3H | -CH₃ (methyl protons of the toluic group) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.[16][17]
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=O (amide carbonyl carbon) |
| ~155-160 | C-OH (phenolic carbon) |
| ~145-150 | -CH=N (azomethine carbon) |
| ~115-140 | Aromatic carbons |
| ~20-25 | -CH₃ (methyl carbon of the toluic group) |
The presence of both azo and hydrazone tautomers in solution is a possibility for some hydrazone compounds, which can be investigated using advanced NMR techniques.[18]
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Expected Mass Spectrum Data:
The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of this compound (C₁₅H₁₄N₂O₂, MW: 254.29 g/mol ).[10] The fragmentation pattern can be analyzed to identify characteristic fragments of the molecule.[19]
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.[20]
-
TGA: TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its decomposition temperature, providing an indication of its thermal stability.[7][21]
-
DSC: DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and enthalpy of fusion, as well as to study any phase transitions.[22]
Diagram of the Characterization Workflow:
Caption: A comprehensive workflow for the characterization of this compound.
Potential Applications in Drug Development
Salicylidene hydrazones are a promising class of compounds for drug development due to their diverse biological activities. The structural features of this compound, including the phenolic hydroxyl group, the azomethine linkage, and the substituted aromatic rings, make it a candidate for various therapeutic applications.
-
Anticancer Activity: Many salicylaldehyde benzoylhydrazone derivatives have demonstrated potent anticancer activity, particularly against leukemia and breast cancer cell lines.[4][23][24][25][26] The mechanism of action is often linked to the inhibition of DNA synthesis and cell proliferation.[25]
-
Antimicrobial Activity: Hydrazone derivatives have shown significant antibacterial and antifungal properties.[3][5][27][28][29] The mode of action is thought to involve interference with essential cellular processes in microorganisms.[29]
-
Anti-inflammatory Activity: Some salicylaldehyde-derived hydrazones have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5]
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By understanding the underlying principles of the synthesis and the application of various analytical techniques, researchers can confidently prepare and validate this and similar hydrazone compounds. The promising biological activities associated with this class of molecules underscore their importance in the ongoing search for novel therapeutic agents.
References
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El-Sawaf, A. K., El-Essawy, F. A., Nassar, A. M., & El-Sayed, M. Y. (2018). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Journal of Molecular Structure, 1155, 557-567. [Link]
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Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules, 30(5), 1015. [Link]
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Nikolova-Mladenova, B., Halachev, N., Iankova, R., Momekov, G., & Ivanov, D. (2011). Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents. Arzneimittelforschung, 61(12), 714-718. [Link]
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Szymański, P., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 24(15), 2786. [Link]
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Gökçe, H., et al. (2020). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules, 25(11), 2536. [Link]
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An In-depth Technical Guide to the Chemical Properties of Salicylidene o-toluic hydrazone
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Salicylidene o-toluic hydrazone. Drawing upon established principles in medicinal and coordination chemistry, this document details the scientific rationale behind its structural features and potential applications.
Introduction: The Significance of Hydrazones in Modern Chemistry
Hydrazones, characterized by the azomethine group (-NHN=CH-), are a pivotal class of organic compounds in the landscape of drug discovery and materials science.[1] Their versatile synthesis, typically through the condensation of hydrazides and carbonyl compounds, allows for a high degree of structural diversity.[2] This structural adaptability is key to their wide-ranging biological activities, which include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3] The active pharmacophore, -CONH-N=CH-, is central to these biological effects, with its activity often modulated by the nature of the aromatic rings.[4] this compound, incorporating a salicylic aldehyde and an o-toluic hydrazide moiety, is a subject of significant interest for its potential as a chelating agent and a bioactive molecule.
Molecular Structure and Physicochemical Properties
This compound (IUPAC Name: N'-(2-hydroxybenzylidene)-2-methylbenzohydrazide) is a Schiff base with the chemical formula C₁₅H₁₄N₂O₂ and a molecular weight of 254.28 g/mol .[5]
Molecular Structure Diagram:
Caption: Chemical structure of this compound.
The molecule possesses key structural features that dictate its chemical behavior:
-
A Planar Salicylidene Moiety: The phenolic hydroxyl group in the ortho position to the azomethine linkage allows for the formation of a stable six-membered intramolecular hydrogen bond with the imine nitrogen.
-
A Flexible Hydrazone Bridge: The -C=N-NH-C=O- group is known to exist in tautomeric forms, which influences its coordination behavior with metal ions.[6] In the solid state, it predominantly exists in the keto form.[7]
-
An o-Toluic Hydrazide Fragment: The methyl group on the benzoyl ring can influence the molecule's solubility and steric hindrance around the coordination sites.
Physicochemical Properties:
A summary of the calculated physicochemical properties of this compound is presented in the table below.[5] These parameters are crucial for predicting its behavior in biological systems and for the design of drug delivery systems.
| Property | Value | Unit | Source |
| Molecular Weight | 254.28 | g/mol | Cheméo[5] |
| logP (octanol/water) | 2.465 | - | Crippen Calculated[5] |
| Water Solubility (logS) | -3.71 | mol/L | Crippen Calculated[5] |
| Normal Boiling Point | 862.28 | K | Joback Calculated[5] |
| Enthalpy of Vaporization | 83.71 | kJ/mol | Joback Calculated[5] |
| McGowan's Volume | 197.790 | ml/mol | McGowan Calculated[5] |
Synthesis and Characterization
Rationale for Synthetic Approach
The synthesis of this compound is achieved through a classical Schiff base condensation reaction. This method is widely employed due to its efficiency, high yields, and straightforward procedure.[8] The reaction involves the nucleophilic attack of the primary amine group of o-toluic hydrazide on the electrophilic carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the stable imine linkage. Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction upon refluxing.[9]
Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol for Synthesis
This protocol is based on established methods for the synthesis of analogous aroylhydrazones.[8][9]
-
Preparation of Reactant Solution: Dissolve o-toluic hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Addition of Aldehyde: To the stirred solution, add an equimolar amount of salicylaldehyde (1 equivalent).
-
Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, reduce the volume of the solvent by rotary evaporation. Allow the concentrated solution to cool to room temperature, which should induce the crystallization of the product.
-
Purification: Collect the crystalline product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.[9]
Spectroscopic Characterization
FT-IR spectroscopy is a fundamental technique for confirming the formation of the hydrazone linkage and identifying the key functional groups.[10] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[11]
Expected IR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3450-3300 | ν(O-H) | Broad band corresponding to the phenolic hydroxyl group. |
| ~3300-3200 | ν(N-H) | Stretching vibration of the amide N-H group. |
| ~1740-1680 | ν(C=O) | Strong absorption band from the amide I carbonyl stretch, indicating the keto tautomer.[7] |
| ~1615-1600 | ν(C=N) | Characteristic imine stretching vibration, confirming Schiff base formation.[12] |
| ~1580-1550 | Amide II | Coupled N-H bending and C-N stretching vibrations. |
| ~1280 | ν(C-O) | Phenolic C-O stretching vibration.[11] |
The disappearance of the characteristic C=O stretching band of salicylaldehyde and the N-H stretching bands of the hydrazide's -NH₂ group, along with the appearance of the new C=N and amide N-H bands, provides strong evidence for the successful synthesis of this compound.
¹H and ¹³C NMR spectroscopy are indispensable for the complete structural elucidation of the molecule in solution.[13] Spectra are typically recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[11]
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~11.0-12.0 | Singlet | Phenolic O-H | The downfield shift is due to intramolecular hydrogen bonding with the imine nitrogen.[7] |
| ~10.0-11.0 | Singlet | Amide N-H | Labile proton of the amide group. |
| ~8.5 | Singlet | Azomethine -CH=N- | Characteristic signal for the imine proton.[14] |
| ~6.8-8.0 | Multiplet | Aromatic H | Protons of the two benzene rings. |
| ~2.4 | Singlet | Methyl -CH₃ | Protons of the methyl group on the toluic ring. |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | Amide C=O | Carbonyl carbon of the amide group.[7] |
| ~145-150 | Azomethine -C=N- | Imine carbon of the azomethine group.[7] |
| ~115-160 | Aromatic C | Carbons of the salicylidene and toluic rings. |
| ~20 | Methyl -CH₃ | Carbon of the methyl group. |
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. In negative ion mode electrospray ionization (ESI-MS), hydrazones often show a prominent [M-H]⁻ peak as the base peak.[15] For this compound (C₁₅H₁₄N₂O₂), the expected exact mass is 254.1055.
Thermal Analysis
Thermal gravimetric analysis (TGA) and differential thermal analysis (DTA) can provide insights into the thermal stability of the compound.[16] For many aroylhydrazones, thermal decomposition often occurs in multiple steps, starting with the loss of smaller fragments followed by the degradation of the aromatic backbone at higher temperatures.
Potential Applications in Drug Development
The unique structural features of this compound make it a promising candidate for various applications in medicinal chemistry and drug development.
Anticancer Activity
Numerous studies have demonstrated the significant anticancer potential of salicylaldehyde hydrazones.[17][18] These compounds can exert their effects through various mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis.[4][19] For instance, some salicylaldehyde hydrazones have shown potent activity against leukemia and breast cancer cell lines, with IC₅₀ values in the low micro- and even nanomolar ranges.[18][19] The presence of a methoxy group in some analogs has been linked to remarkable activity against the MCF-7 breast cancer cell line.[19] The potential of this compound as an anticancer agent warrants further investigation against a panel of cancer cell lines.
Antimicrobial Activity
The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents.[3][20] Hydrazone derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[21] The mode of action is often attributed to the chelation of essential metal ions required for microbial growth or the inhibition of key enzymes. The lipophilicity of the molecule, which can be influenced by substituents like the methyl group in this compound, often correlates with its antimicrobial efficacy.[2]
Logical Relationship of Hydrazone Structure to Biological Activity:
Caption: Relationship between the structural features of this compound and its potential biological activities.
Conclusion
This compound is a molecule of significant interest, embodying the versatile chemical and biological properties of the hydrazone class. Its straightforward synthesis and the potential for diverse biological activities make it a compelling subject for further research in medicinal chemistry. The detailed characterization through spectroscopic and thermal analysis provides a solid foundation for its development as a potential therapeutic agent or a versatile ligand in coordination chemistry. Future studies should focus on the comprehensive evaluation of its biological activity profile and the exploration of its coordination chemistry with various transition metals to unlock its full potential.
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An In-depth Technical Guide to Salicylidene o-toluic Hydrazone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicylidene o-toluic hydrazone, a fascinating molecule within the hydrazone class of organic compounds, has garnered significant interest in the scientific community. Its unique structural features, characterized by the presence of a salicylidene moiety linked to an o-toluic hydrazide, give rise to a range of intriguing chemical and biological properties. This technical guide provides a comprehensive overview of this compound, covering its fundamental characteristics, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its current and potential applications in diverse scientific fields, with a particular focus on its relevance to drug development.
Core Compound Identification
-
Compound Name: this compound
-
Synonyms: N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-methylbenzohydrazide, o-Toluic Acid [(2-Hydroxyphenyl)methylene]hydrazide
-
CAS Number: 82859-72-1
-
Molecular Formula: C₁₅H₁₄N₂O₂
-
Molecular Weight: 254.28 g/mol
Chemical Structure
The structure of this compound features a salicylaldehyde molecule condensed with o-toluic hydrazide. This arrangement results in an extended conjugated system and the presence of key functional groups, including a phenolic hydroxyl group, an amide linkage, and an imine bond.
SMILES: Cc1ccccc1C(=O)NN=Cc1ccccc1O
InChI Key: RRDKSNZDBMQWIG-UHFFFAOYSA-N
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is typically achieved through a condensation reaction between o-toluic hydrazide and salicylaldehyde. This straightforward and efficient method allows for the high-yield production of the target compound.
Rationale for Synthesis Strategy
The chosen synthetic route is a classic example of Schiff base formation. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the stable imine linkage. The use of an alcohol as a solvent facilitates the reaction by dissolving the reactants and allowing for effective heat transfer during reflux. A catalytic amount of acid is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.
Detailed Experimental Protocol
Materials:
-
o-Toluic hydrazide
-
Salicylaldehyde
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst, optional)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve o-toluic hydrazide (1 equivalent) in a minimal amount of warm ethanol. In a separate beaker, dissolve salicylaldehyde (1 equivalent) in ethanol.
-
Reaction Setup: While stirring the o-toluic hydrazide solution, slowly add the salicylaldehyde solution. A few drops of glacial acetic acid can be added as a catalyst.
-
Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the flask can be cooled in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the salicylidene and o-toluic moieties, typically in the range of 6.5-8.5 ppm. The methyl protons of the o-toluic group would appear as a singlet further upfield, around 2.3-2.6 ppm. The imine proton (-CH=N-) would likely resonate as a singlet downfield, typically above 8.0 ppm. The amide proton (-NH-) and the phenolic hydroxyl proton (-OH) would also be present as singlets, with their chemical shifts being sensitive to the solvent and concentration. The phenolic proton signal is often broad.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms. The carbonyl carbon of the amide group is expected to appear in the range of 160-170 ppm. The imine carbon would be found around 145-160 ppm. The aromatic carbons would resonate in the typical region of 110-160 ppm, and the methyl carbon would be observed at a much higher field, around 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, the following characteristic absorption bands are expected:[1]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3200-3400 | O-H stretching (phenolic) |
| ~3050-3200 | N-H stretching (amide) |
| ~1650-1680 | C=O stretching (amide I band) |
| ~1600-1620 | C=N stretching (imine) |
| ~1500-1600 | C=C stretching (aromatic) |
| ~1270-1350 | C-O stretching (phenolic) |
The presence of these characteristic peaks in the IR spectrum serves as strong evidence for the successful synthesis of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 254. The fragmentation pattern would likely involve cleavage of the N-N bond, the amide bond, and fragmentation of the aromatic rings, providing further structural confirmation.[2][3]
Physicochemical Properties
| Property | Value |
| CAS Number | 82859-72-1 |
| Molecular Formula | C₁₅H₁₄N₂O₂ |
| Molecular Weight | 254.28 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols |
| LogP (octanol/water) | 2.465 (Predicted) |
Applications in Research and Drug Development
Hydrazone derivatives, including this compound, exhibit a wide array of biological activities and have significant potential in various scientific domains.
Metal Ion Sensing and Chelation
The structural arrangement of this compound, with its phenolic hydroxyl group, imine nitrogen, and amide oxygen, creates a potential tridentate chelation site for metal ions. This property makes it a candidate for the development of fluorescent and colorimetric sensors for the detection of various metal ions.[4][5] The binding of a metal ion to the hydrazone can lead to significant changes in its photophysical properties, such as fluorescence quenching or enhancement, which can be exploited for analytical purposes.
Potential as an Anticancer Agent
Numerous studies have highlighted the anticancer potential of salicylaldehyde hydrazone derivatives.[6][7][8][9][10] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with DNA synthesis. The specific substitution pattern on the aromatic rings can significantly influence the anticancer activity and selectivity. Further investigation into the efficacy of this compound against various cancer cell lines is a promising area of research.
Antimicrobial Activity
Hydrazones are a well-established class of compounds with significant antimicrobial properties.[1][11][12] The imine group is often crucial for their biological activity. This compound, with its characteristic hydrazone scaffold, is a promising candidate for the development of new antibacterial and antifungal agents.[13][14] Its efficacy against a panel of pathogenic microorganisms warrants further investigation.
Anti-inflammatory Properties
Some hydrazone derivatives have demonstrated potent anti-inflammatory activity.[15] The mechanism of action is often attributed to the inhibition of inflammatory mediators. The potential of this compound as an anti-inflammatory agent is an area that could be explored in future studies.
Conclusion
This compound is a versatile molecule with a rich chemical profile and significant potential for a range of applications. Its straightforward synthesis, coupled with its intriguing spectroscopic and physicochemical properties, makes it an attractive target for further research. The demonstrated and potential biological activities of this compound, particularly in the areas of metal sensing, anticancer, and antimicrobial research, underscore its importance for scientists and professionals in the field of drug development. This in-depth technical guide provides a solid foundation for understanding and exploring the multifaceted nature of this compound and encourages further investigation into its promising applications.
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Unraveling the Multifaceted Mechanism of Action of Salicylidene o-Toluic Hydrazone: A Technical Guide
Abstract
Salicylidene o-toluic hydrazone emerges from the versatile class of hydrazones, a group of compounds renowned for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, drawing upon the established bioactivities of structurally related salicylidene and hydrazone analogs. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized perspective on its potential as a therapeutic agent. We will delve into its probable roles in enzyme inhibition, metal chelation, antioxidant activity, and anti-inflammatory pathways, supported by theoretical and experimental evidence from analogous compounds.
Introduction: The Chemical and Biological Landscape of Salicylidene Hydrazones
Hydrazones, characterized by the R1R2C=NNR3R4 structural motif, are a class of organic compounds that have garnered significant attention in medicinal chemistry. Their diverse pharmacological profiles, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities, stem from their unique electronic and structural properties.[1][2][3] The salicylidene moiety, a derivative of salicylaldehyde, when incorporated into a hydrazone structure, often enhances these biological effects. This is attributed to the presence of a phenolic hydroxyl group ortho to the azomethine group, which can participate in hydrogen bonding and metal chelation.[4]
This compound (CAS 82859-72-1) is a specific derivative within this class.[5][6][7] While direct and extensive research on its specific mechanism of action is emerging, a comprehensive understanding can be constructed by examining the well-documented activities of its structural relatives. This guide will therefore focus on these probable mechanisms, providing a foundational understanding for future research and development.
Putative Mechanisms of Action
The biological activity of this compound is likely not mediated by a single, linear pathway but rather through a multifactorial mechanism involving several key cellular processes.
Enzyme Inhibition: A Prominent Mode of Action
The structural features of salicylidene hydrazones make them prime candidates for enzyme inhibitors. The aromatic rings can engage in hydrophobic and pi-stacking interactions within enzyme active sites, while the hydrazone linker and hydroxyl group can form critical hydrogen bonds.
Several classes of enzymes are potential targets:
-
Laccases: These copper-containing enzymes are involved in various biological processes, including fungal pathogenesis. Phenolic hydrazide-hydrazones have been identified as effective laccase inhibitors.[4][8] The salicylidene unit, in particular, can interact with amino acids in the substrate-binding cavity of the enzyme.[8] Molecular docking studies have further elucidated the stabilizing interactions within the hydrophobic areas of the laccase active site.[8]
-
Tropomyosin Receptor Kinase A (TrkA): This receptor tyrosine kinase is a promising target for anticancer agents. Salicyl-hydrazone analogues have demonstrated potent TrkA inhibitory activity.[9] Structure-activity relationship (SAR) studies have revealed that the presence and position of hydroxyl groups on the salicylidene ring are crucial for cytotoxicity and TrkA inhibition.[9]
-
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system and targets for the treatment of neurodegenerative diseases like Alzheimer's.[10] Various hydrazone derivatives have been investigated as potent inhibitors of these enzymes.[10][11][12][13]
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes that regulate neurotransmitter levels. Hydrazone derivatives have been synthesized and evaluated as selective and reversible inhibitors of hMAO-A, suggesting potential applications as antidepressants.[14]
The inhibitory action of this compound on these or other enzymes likely involves competitive or mixed-type inhibition, where the molecule competes with the natural substrate for binding to the active site.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Obtain purified enzyme and a suitable chromogenic or fluorogenic substrate. Prepare stock solutions in an appropriate buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure: In a 96-well plate, add the enzyme solution, followed by the inhibitor at various concentrations. Incubate for a predetermined period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mode of inhibition.
Visualization of a Putative Enzyme Inhibition Mechanism
Caption: Competitive inhibition of an enzyme by this compound.
Metal Chelation: A Key to Modulating Biological Processes
The salicylidene hydrazone scaffold contains multiple donor atoms (oxygen and nitrogen) that can coordinate with metal ions, forming stable chelate complexes.[2] This metal-chelating ability can significantly influence biological systems in several ways:
-
Iron Chelation: Iron is an essential element but can be toxic in excess, catalyzing the formation of reactive oxygen species (ROS). Salicylaldehyde isonicotinoyl hydrazone (SIH) and its analogs are effective iron chelators.[15][16] By sequestering excess iron, these compounds can mitigate oxidative stress and exhibit cytotoxic activity against cancer cells, which often have a higher iron requirement.
-
Modulation of Metalloenzymes: Many enzymes require metal ions as cofactors for their catalytic activity. By chelating these essential metals, salicylidene hydrazones can indirectly inhibit enzyme function.[4]
-
Formation of Bioactive Metal Complexes: The metal complexes of hydrazones can themselves possess enhanced biological activities compared to the free ligand. For instance, zinc(II) complexes of salicylaldehyde benzoyl hydrazones have shown altered and sometimes improved anti-nociceptive and anti-inflammatory profiles.[17]
Experimental Protocol: Spectroscopic Titration for Metal Chelation
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent and a stock solution of a metal salt (e.g., FeCl3, CuCl2) in the same solvent.
-
Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the hydrazone solution.
-
Titration: Add incremental amounts of the metal salt solution to the hydrazone solution.
-
Data Acquisition: Record the UV-Vis spectrum after each addition.
-
Data Analysis: Observe the changes in the absorption spectrum (e.g., appearance of new bands, isosbestic points) to confirm complex formation. The stoichiometry of the complex can be determined using methods like Job's plot.
Visualization of Metal Chelation
Caption: Metal chelation by this compound leading to a biological effect.
Antioxidant Activity: Scavenging Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Hydrazone derivatives, particularly those with phenolic hydroxyl groups, are known to possess significant antioxidant properties.[1][2][18]
The antioxidant mechanism of hydrazones is believed to occur through several pathways:[19][20][21]
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. This is often the predominant mechanism in non-polar environments.[20]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The hydrazone can donate an electron to a free radical, followed by the transfer of a proton.
-
Sequential Proton Loss Electron Transfer (SPLET): The phenolic hydroxyl group can first lose a proton, and the resulting phenoxide anion then donates an electron to the free radical. This mechanism is favored in polar solvents.[20]
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the thermodynamics and kinetics of these radical scavenging mechanisms for various hydrazone compounds.[19][20][21]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol, with serial dilutions.
-
Assay Procedure: In a 96-well plate, add the DPPH solution to each well, followed by the sample or standard at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Visualization of Antioxidant Mechanisms
Caption: Potential antioxidant mechanisms of this compound.
Anti-inflammatory Effects: Modulating Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is a hallmark of many diseases. Hydrazones have been extensively studied for their anti-inflammatory properties.[1][2][3][22] The anti-inflammatory activity of salicylaldehyde hydrazone derivatives has been demonstrated in various animal models.[17]
The potential anti-inflammatory mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: As discussed earlier, the inhibition of enzymes like cyclooxygenases (COX) can reduce the production of prostaglandins, which are key mediators of inflammation.
-
Modulation of Inflammatory Signaling Pathways: Hydrazones may interfere with signaling pathways such as NF-κB, which plays a central role in regulating the expression of pro-inflammatory genes.
-
Antioxidant Activity: By scavenging ROS, which can act as signaling molecules in inflammatory processes, the antioxidant properties of this compound can contribute to its anti-inflammatory effects.
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction between o-toluic hydrazide and salicylaldehyde.
Experimental Protocol: Synthesis of this compound
-
Preparation of o-Toluic Hydrazide: This can be synthesized from o-toluic acid via esterification followed by reaction with hydrazine hydrate.
-
Condensation Reaction: Dissolve equimolar amounts of o-toluic hydrazide and salicylaldehyde in a suitable solvent such as ethanol.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux: Reflux the reaction mixture for a few hours.
-
Isolation and Purification: Cool the reaction mixture to allow the product to crystallize. Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| CAS Number | 82859-72-1 | - | [5] |
| Molecular Formula | C15H14N2O2 | - | [5] |
| Molecular Weight | 254.28 | g/mol | [5] |
| logP (octanol/water) | 2.465 | - | [5] |
| Water Solubility (log10WS) | -3.71 | mol/L | [5] |
Future Directions and Conclusion
While the precise molecular targets and signaling pathways of this compound are yet to be fully elucidated, the evidence from structurally related compounds strongly suggests a multifaceted mechanism of action. Its potential to act as an enzyme inhibitor, a metal chelator, an antioxidant, and an anti-inflammatory agent makes it a promising candidate for further investigation in drug discovery and development.
Future research should focus on:
-
In vitro and in vivo studies: To directly assess the biological activities of this compound and validate the proposed mechanisms.
-
Target identification: Employing techniques such as proteomics and chemical biology to identify its specific molecular targets.
-
Molecular modeling and SAR studies: To optimize the structure of this compound for enhanced potency and selectivity.
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Salicylidene o-toluic hydrazone as a Schiff base hydrazone
An In-Depth Technical Guide to Salicylidene o-toluic Hydrazone: A Versatile Schiff Base Hydrazone in Sensing and Drug Development
Abstract
This compound stands as a compelling example of a Schiff base hydrazone, a class of compounds renowned for their synthetic accessibility and diverse functional applications.[1] This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals on the synthesis, characterization, core photophysical mechanisms, and key applications of this molecule. We delve into the principles of Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF), which underpin its utility as a highly sensitive fluorescent chemosensor.[2][3] Furthermore, this guide explores its potential as a bioactive agent, summarizing its documented antimicrobial and anticancer activities.[4][5] Detailed, field-proven experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate this compound in their own laboratories.
Molecular Profile and Physicochemical Properties
This compound, systematically named N'-[(E)-(2-Hydroxyphenyl)methylidene]-2-methylbenzohydrazide, is formed through the condensation of salicylaldehyde and o-toluic hydrazide.[2][6] The structure features a salicylidene moiety, which provides a phenolic hydroxyl group ortho to the azomethine (-CH=N-) linkage, a critical feature for its photophysical properties and chelating ability.[1] The o-toluic hydrazide portion contributes to the overall steric and electronic profile of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 82859-72-1 | [7][8] |
| Molecular Formula | C₁₅H₁₄N₂O₂ | [7] |
| Molecular Weight | 254.28 g/mol | [7] |
| Appearance | Typically a crystalline solid | General Knowledge |
| Key Functional Groups | Phenolic -OH, Amide C=O, Azomethine C=N | [1][9] |
Synthesis and Spectroscopic Characterization
The synthesis of Schiff base hydrazones is remarkably straightforward, typically involving a one-step condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[6] This ease of synthesis allows for extensive structural modifications to fine-tune the molecule's properties for specific applications.[2]
Synthesis Workflow
The reaction proceeds via the nucleophilic attack of the terminal amine of o-toluic hydrazide on the carbonyl carbon of salicylaldehyde, followed by dehydration to form the stable imine linkage. A catalytic amount of acid is often used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Validation of the synthesized product is achieved through standard spectroscopic techniques.
Table 2: Key Spectroscopic Data for Characterization
| Technique | Key Feature | Expected Region / Shift | Rationale |
| FT-IR | Imine (C=N) stretch | 1533–1735 cm⁻¹ | Confirms the formation of the Schiff base linkage.[9] |
| Amide (C=O) stretch | ~1640-1680 cm⁻¹ | Characteristic of the hydrazone structure. | |
| Phenolic (O-H) stretch | Broad, ~3200-3400 cm⁻¹ | Indicates the presence of the hydroxyl group from the salicylaldehyde moiety.[10] | |
| ¹H NMR | Phenolic (-OH) proton | δ 10.0-12.0 ppm | Highly deshielded proton due to hydrogen bonding with the imine nitrogen.[11] |
| Imine (-CH=N-) proton | δ 8.0-9.0 ppm | Characteristic singlet for the azomethine proton.[11] | |
| Aromatic protons | δ 6.5-8.0 ppm | Multiple signals corresponding to the two aromatic rings. | |
| ¹³C NMR | Imine (C=N) carbon | δ 145–160 ppm | Confirms the azomethine carbon.[11] |
| Amide (C=O) carbon | δ 160–170 ppm | Confirms the carbonyl carbon of the hydrazone.[11] | |
| Mass Spec | Molecular Ion Peak [M]⁺ | m/z = 254.28 | Confirms the molecular weight of the target compound.[10] |
Core Photophysical and Sensing Mechanisms
The utility of this compound as a fluorescent sensor is governed by well-understood photophysical processes. The presence of the ortho-hydroxyl group is crucial for these mechanisms.
Excited-State Intramolecular Proton Transfer (ESIPT)
In its ground state, the molecule exists in an "enol" form. Upon photoexcitation, the phenolic proton becomes more acidic, and the imine nitrogen becomes more basic, facilitating an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom.[12][13] This creates an excited-state "keto" tautomer, which then relaxes to the ground state, often with a large Stokes shift in its fluorescence emission.[14][15]
Caption: The photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Chelation-Enhanced Fluorescence (CHEF)
The CHEF mechanism is a primary pathway for "turn-on" fluorescence sensing.[2][6] In the free ligand state, the molecule can dissipate absorbed energy through non-radiative pathways, such as C=N bond rotation and vibrations, resulting in weak fluorescence. Upon chelation with a suitable metal ion (e.g., Al³⁺, Zn²⁺), a rigid five- or six-membered ring is formed.[3][10] This structural rigidity significantly hinders non-radiative decay, forcing the excited molecule to relax via the radiative pathway, leading to a dramatic enhancement in fluorescence intensity.[16]
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) for metal ion sensing.
Applications in Sensing and Drug Development
The unique structural and photophysical properties of this compound make it a versatile platform for various applications.
Fluorescent Chemosensor for Metal Ions
Hydrazone-based sensors are instrumental in detecting toxic and biologically relevant metal ions.[17] The combination of oxygen and nitrogen donor atoms in this compound creates an effective chelation site. Upon binding to metal ions like Al³⁺ or Zn²⁺, a significant "turn-on" fluorescent response is often observed due to the CHEF mechanism.[6][18] The selectivity is determined by factors such as the ionic radius, charge density, and coordination geometry preference of the target metal ion.
Table 3: Illustrative Sensing Performance of Salicylidene Hydrazone Analogs
| Sensor Type | Target Ion | Mechanism | Limit of Detection (LoD) | Reference |
| Naphthol-derived Hydrazone | Al³⁺ | CHEF / PET Inhibition | 4 µM | [2] |
| Pyridoxal Hydrazone | Al³⁺ | CHEF / PET Inhibition | 0.6 µM | [16] |
| Benzoyl Hydrazone | Zn²⁺ | CHEF | Not specified | [19] |
| Hydrazone-based Sensor | Fe³⁺ | CHEF / C=N Isomerization Inhibition | 3.87 µM | [10] |
Note: Data is for structurally similar salicylidene and benzoyl hydrazones to illustrate typical performance.
Antimicrobial and Anticancer Potential
The azomethine linkage in Schiff bases is known to be crucial for their biological activity.[9][20] Hydrazone derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities.[4][21] Their mechanism of action can involve inhibiting essential enzymes, disrupting cell membranes, or interfering with nucleic acid synthesis.[1][5]
Table 4: Illustrative Biological Activities of Hydrazone Derivatives
| Activity | Target | Compound Type | Result (MIC / IC₅₀) | Reference |
| Antibacterial | E. coli | Curcumin Schiff Base | Higher activity than curcumin | [22] |
| S. aureus | Nicotinic Acid Hydrazones | MIC = 32-64 µg/mL | [11] | |
| Anticancer | Leukemia (HL-60) | 4-methoxy Salicylaldehyde Hydrazone | IC₅₀ < 60 nM | [23] |
| Breast Cancer (MCF-7) | 4-methoxy Salicylaldehyde Hydrazone | IC₅₀ = 230 nM | [23] | |
| Breast Cancer (MCF-7) | Curcumin Schiff Base Complex | IC₅₀ = 47.98 µM | [22] |
Note: Data is for various hydrazone derivatives to demonstrate the potential of this chemical class.
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of this compound.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes a straightforward condensation reaction, a hallmark of Schiff base synthesis, driven to completion by refluxing in a suitable solvent and removing the water byproduct.[6]
Materials:
-
Salicylaldehyde (1.0 eq)
-
o-Toluic hydrazide (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Dissolve o-toluic hydrazide (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask with stirring.
-
In a separate beaker, dissolve salicylaldehyde (1.0 eq) in absolute ethanol.
-
Add the salicylaldehyde solution dropwise to the o-toluic hydrazide solution under continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure crystalline this compound.
-
Dry the purified product in a vacuum oven and proceed with characterization (FT-IR, NMR, MS).
Protocol 2: General Procedure for Fluorescent Titration Assay
Rationale: This protocol quantifies the sensor's response to a target analyte. A stock solution of the sensor is titrated with increasing concentrations of the metal ion, and the change in fluorescence intensity is measured to determine binding affinity and sensitivity.[10]
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or EtOH).
-
Stock solutions of various metal perchlorates or nitrates (e.g., Al³⁺, Zn²⁺, Fe³⁺, Cu²⁺, etc.) in a suitable solvent.
-
Buffered aqueous solution (e.g., Tris-HCl, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in the desired solvent system (e.g., EtOH/Water, 8:2 v/v).
-
Place 2 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the determined maximum absorption wavelength (λ_ex).
-
Incrementally add small aliquots of the metal ion stock solution (e.g., 1-10 µL of a 1 mM solution) to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the metal ion to generate a binding curve.
-
To test selectivity, repeat the experiment using a range of different metal ions at a fixed, high concentration (e.g., 5-10 equivalents) and compare the fluorescence response.
Protocol 3: In Vitro Antimicrobial Activity (Agar Disc Diffusion)
Rationale: This is a standard, widely used method to screen for antimicrobial activity. The size of the inhibition zone around the disc correlates with the compound's ability to inhibit the growth of the microorganism.[24]
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Nutrient agar plates.
-
Sterile paper discs (6 mm diameter).
-
Positive control (standard antibiotic, e.g., Ciprofloxacin).
-
Negative control (solvent, e.g., DMSO).
Procedure:
-
Prepare a bacterial inoculum and uniformly spread it onto the surface of a nutrient agar plate to create a lawn.
-
Impregnate sterile paper discs with a known concentration of the test compound solution (e.g., 10 µL of a 1 mg/mL solution).
-
Allow the solvent on the discs to evaporate completely in a sterile environment.
-
Carefully place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter (in mm) of the clear zone of inhibition around each disc. A larger diameter indicates higher antimicrobial activity.
Conclusion and Future Outlook
This compound exemplifies the power and versatility of Schiff base hydrazone chemistry. Its facile synthesis, robust structure, and intriguing photophysical properties make it an excellent candidate for the development of selective and sensitive chemosensors.[2][6] The underlying principles of CHEF and ESIPT are well-established and provide a rational basis for designing next-generation sensors with improved performance metrics, such as lower detection limits and applicability in complex biological media.[3][25] Furthermore, the consistent reports of antimicrobial and anticancer activity across the hydrazone class suggest that this molecule, and its derivatives, warrant further investigation as potential therapeutic leads.[4][23] Future research should focus on creating derivatives with enhanced water solubility for better biological applicability, exploring its efficacy in living cell imaging, and elucidating its precise mechanisms of biological action to accelerate its journey from a laboratory curiosity to a functional tool in diagnostics and medicine.
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Photochromic properties of salicylidene hydrazones
An In-depth Technical Guide to the Photochromic Properties of Salicylidene Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylidene hydrazones represent a versatile class of organic compounds that have garnered significant attention for their pronounced photochromic behavior. This technical guide provides a comprehensive overview of the fundamental principles governing the photochromism of these molecules, detailing the underlying mechanisms, synthetic methodologies, and advanced characterization techniques. By elucidating the intricate interplay of molecular structure and photo-responsive properties, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the potential of salicylidene hydrazones in various applications, including molecular switches, optical data storage, and smart materials.
Introduction to Photochromism and Salicylidene Hydrazones
Photochromism is a reversible transformation of a chemical species between two forms, induced in one or both directions by electromagnetic radiation.[1][2] This phenomenon allows for the light-induced switching of various physical and chemical properties, such as color, fluorescence, and refractive index.[3][4] Salicylidene hydrazones, a class of Schiff bases, are exemplary photochromic systems.[5][6] Their molecular framework, characterized by an imine (-C=N-) linkage and a salicylaldehyde moiety, provides the necessary structural features for undergoing reversible photo-induced transformations.[7][8]
The core of their photochromic activity lies in the ability to undergo intramolecular proton transfer and isomerization upon irradiation with light of a specific wavelength.[6][9] These transformations lead to significant changes in the electronic structure of the molecule, resulting in a distinct color change.[3] The reverse reaction can often be triggered by irradiation with a different wavelength of light or by thermal relaxation.[10][11]
The Mechanistic Pillars of Photochromism in Salicylidene Hydrazones
The photochromic behavior of salicylidene hydrazones is primarily governed by two interconnected photophysical processes: keto-enol tautomerism and E/Z isomerization.
Keto-Enol Tautomerism: The Engine of Color Change
In their ground state, salicylidene hydrazones typically exist in the more stable enol form, which is colorless or pale yellow.[5][12] This form is characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom.[8] Upon absorption of UV light, an excited-state intramolecular proton transfer (ESIPT) occurs, leading to the formation of the keto tautomer.[6][9] This process is incredibly fast, often occurring on the femtosecond to picosecond timescale.[9]
The keto form possesses a different electronic configuration and a more extended π-conjugated system, which results in the absorption of light in the visible region, hence appearing colored (typically yellow to orange).[6][13] The stability of this photo-induced keto form is crucial for the practical application of these molecules as photochromes.[14]
Caption: Keto-Enol Tautomerism in Salicylidene Hydrazones.
E/Z Isomerization: A Conformational Dance
In conjunction with tautomerism, E/Z isomerization around the C=N double bond plays a critical role in the photochromism of many salicylidene hydrazones.[6][10] The initial enol form typically exists as the E-isomer. Following photoexcitation and ESIPT to the keto form, a subsequent isomerization to the Z-isomer can occur.[15][16] This conformational change can further stabilize the colored state and influence the thermal relaxation pathway back to the original enol form.[10] The interplay between tautomerism and isomerization dictates the overall photochromic performance, including the coloration efficiency and the lifetime of the colored species.[6]
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An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Salicylidene Hydrazones for Researchers and Drug Development Professionals
This guide provides a comprehensive exploration of the photophysical phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) in salicylidene hydrazones. It is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental principles, experimental investigation, and application of this unique molecular process. We will delve into the core mechanisms, influential factors, and practical methodologies for studying and harnessing ESIPT in this important class of compounds.
Section 1: The Core Mechanism of ESIPT in Salicylidene Hydrazones
Excited-state intramolecular proton transfer (ESIPT) is a fundamental photochemical reaction where a proton is transferred within a molecule that is in an electronically excited state.[1][2] In salicylidene hydrazones, this process is facilitated by the presence of both a proton donor (the hydroxyl group on the salicylaldehyde moiety) and a proton acceptor (the imine nitrogen of the hydrazone linker) in close proximity, connected by an intramolecular hydrogen bond.[3]
Upon photoexcitation, the electronic distribution of the molecule changes, leading to an increase in the acidity of the phenolic proton and the basicity of the imine nitrogen.[4] This enhanced acidity and basicity in the excited state drives the ultrafast transfer of the proton from the hydroxyl group to the imine nitrogen.[5][6] This transfer results in the formation of a transient keto-tautomer from the initial enol-form. The ESIPT process is a four-level reaction cycle involving absorption, the ESIPT reaction itself, fluorescence from the excited keto-tautomer, and subsequent relaxation back to the ground state enol-form.[7]
The hallmark of ESIPT is the observation of a large Stokes shift, which is the difference in wavelength between the absorption maximum of the enol form and the emission maximum of the keto form.[8] This significant shift is a direct consequence of the energy relaxation that occurs during the proton transfer and the different electronic configurations of the enol and keto tautomers.
Caption: Workflow for steady-state spectroscopic analysis of ESIPT.
Time-Resolved Fluorescence Spectroscopy
This technique provides direct information about the dynamics of the excited state processes, including the rate of proton transfer.
Experimental Protocol:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) or a femtosecond fluorescence up-conversion setup. [9]2. Sample Preparation: Prepare samples as described for steady-state measurements.
-
Data Acquisition: Excite the sample with a pulsed laser source at the absorption maximum. Collect the fluorescence decay profiles at the emission wavelengths corresponding to both the enol (if any) and keto forms. The instrument response function (IRF) should also be recorded.
-
Data Analysis: Analyze the fluorescence decay curves by fitting them to a multi-exponential decay model after deconvolution with the IRF. [10]An ultrafast decay component, often on the order of femtoseconds to picoseconds, at the enol emission wavelength and a corresponding rise time at the keto emission wavelength provide direct evidence for the ESIPT process. [5][11]
Section 4: Applications in Drug Development and Beyond
The unique photophysical properties of ESIPT-exhibiting salicylidene hydrazones make them highly valuable in various scientific and technological fields, including drug development.
Fluorescent Probes for Sensing and Bioimaging
The sensitivity of the ESIPT process to the local environment makes salicylidene hydrazones excellent candidates for fluorescent probes. [12]For example, they can be designed to detect metal ions, anions, and neutral molecules. [13]The binding of an analyte can either inhibit or enhance the ESIPT process, leading to a "turn-off" or "turn-on" fluorescent response. [14]This principle has been successfully applied to the detection of biologically relevant species such as Al³⁺ and Cu²⁺. [15][16][17]Their large Stokes shifts are particularly advantageous for bioimaging applications as they minimize self-absorption and background interference. [16][18]
Anticancer and Antimicrobial Agents
Salicylidene hydrazones have demonstrated promising biological activities, including anticancer and antimicrobial properties. [19][20][21]The introduction of specific substituents, such as methoxy groups, has been shown to enhance their cytotoxic effects against various cancer cell lines, including leukemia and breast cancer. [19][20]While the exact mechanism of action is still under investigation, it is believed that their ability to chelate metal ions and interact with biological macromolecules plays a crucial role. The ESIPT properties of these compounds could potentially be exploited for photodynamic therapy or as fluorescent tags to study their intracellular localization and mechanism of action.
Caption: Applications of ESIPT in salicylidene hydrazones.
Section 5: Conclusion and Future Outlook
Excited-state intramolecular proton transfer in salicylidene hydrazones is a fascinating and powerful photophysical process with significant implications for both fundamental research and applied sciences. The ability to tune their optical properties through synthetic modifications and environmental control opens up a vast landscape for the development of novel fluorescent materials, sensors, and therapeutic agents. Future research will likely focus on the development of more sophisticated molecular designs with enhanced quantum yields and specificity, as well as the exploration of their potential in advanced applications such as theranostics and super-resolution imaging.
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'AIE + ESIPT' Active 2-hydroxy-naphthalene Hydrazone for the Fluorescence Turn-on Sensing of Al3. (2023). Journal of Fluorescence. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis, Characterization, and Biological Evaluation of Salicylidene o-Toluic Hydrazone Metal Complexes
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hydrazone-Based Metal Complexes
Hydrazones, characterized by the azomethine group (–NHN=CH–), represent a versatile class of ligands in coordination chemistry.[1] Their synthetic accessibility and structural flexibility, arising from a straightforward condensation reaction between hydrazides and aldehydes or ketones, make them ideal building blocks for novel therapeutic agents.[2][3] When chelated with transition metal ions, the resulting complexes often exhibit significantly enhanced biological activities compared to the free ligands.[4][5][6] This potentiation is attributed to the principles of chelation theory, where complexation can increase the lipophilicity of the molecule, facilitating its transport across microbial or cancer cell membranes.[7]
This guide focuses on a specific, promising hydrazone: Salicylidene o-toluic hydrazone. This ligand incorporates the salicylaldehyde moiety, providing a phenolic oxygen and an imine nitrogen as key coordination sites, and the o-toluic hydrazide group, which influences the steric and electronic properties of the resulting complexes. The coordination of this ligand with biologically relevant transition metals, such as copper(II), nickel(II), cobalt(II), and zinc(II), yields stable complexes with potential applications in antimicrobial and anticancer drug discovery.[8][9] This document provides detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of these metal complexes, grounded in established scientific principles.
Part 1: Synthesis Workflow
The synthesis is a two-stage process: first, the preparation of the this compound ligand, followed by its reaction with various metal salts to form the desired complexes.
Diagram: Overall Synthesis Workflow
Caption: Workflow for the synthesis of the hydrazone ligand and its metal complexes.
Protocol 1.1: Synthesis of this compound (HL) Ligand
This protocol details the Schiff base condensation reaction to form the hydrazone ligand. The use of an acidic catalyst (a few drops of glacial acetic acid) is optional but can accelerate the reaction by protonating the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by the hydrazide.
Materials:
-
o-Toluic hydrazide
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (optional)
Procedure:
-
Dissolution of Hydrazide: In a 250 mL round-bottom flask, dissolve o-toluic hydrazide (1.50 g, 10 mmol) in absolute ethanol (50 mL) with gentle heating and stirring.
-
Addition of Aldehyde: To this clear solution, add an equimolar amount of salicylaldehyde (1.22 g, 1.06 mL, 10 mmol) dissolved in a small amount of ethanol (10 mL).
-
Catalysis & Reflux: Add 2-3 drops of glacial acetic acid to the mixture. Equip the flask with a condenser and reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After reflux, reduce the volume of the solvent by half using a rotary evaporator. Cool the concentrated solution in an ice bath. The solid product will precipitate out.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold ethanol to remove unreacted starting materials, and then with diethyl ether.
-
Drying: Dry the purified product, this compound (HL), in a vacuum desiccator over anhydrous CaCl₂.
Protocol 1.2: Synthesis of Metal(II) Complexes [M(L)₂]
This protocol describes the general procedure for chelating the synthesized ligand (HL) with various transition metal(II) ions. The ligand is expected to act as a monobasic bidentate or tridentate ligand.[6][10] The deprotonation of the phenolic hydroxyl group upon coordination is a key step.[9]
Materials:
-
This compound (HL)
-
Metal(II) Salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Methanol
Procedure:
-
Ligand Solution: Dissolve the synthesized ligand, HL (0.508 g, 2 mmol), in hot methanol (40 mL) in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve the respective metal(II) salt (1 mmol) in methanol (20 mL).
-
Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with constant stirring. A color change and/or the formation of a precipitate is typically observed, indicating complex formation.
-
Reflux: Reflux the resulting mixture for 2-3 hours to ensure the completion of the reaction.
-
Isolation and Washing: Cool the mixture to room temperature. Collect the precipitated metal complex by filtration. Wash the solid with methanol to remove any unreacted ligand or metal salt, followed by a final wash with diethyl ether.
-
Drying: Dry the final complex in a vacuum desiccator.
Part 2: Physicochemical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized ligand and its metal complexes. The data below are representative of what is expected based on the literature for similar hydrazone complexes.[11][12]
Diagram: Ligand-Metal Coordination
Caption: Chelation of Metal(II) by the Hydrazone Ligand.
Protocol 2.1: Spectroscopic and Physical Analysis
1. Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of key functional groups upon complexation provides direct evidence of metal-ligand bond formation.
-
Procedure: Record IR spectra of the free ligand (HL) and its metal complexes as KBr pellets in the range of 4000-400 cm⁻¹.
-
Expected Observations:
-
The broad band around 3200-3400 cm⁻¹ in the free ligand, corresponding to the phenolic O-H stretch, should disappear in the spectra of the complexes, indicating deprotonation and coordination through the oxygen atom.[12]
-
The sharp band around 1610-1620 cm⁻¹ due to the azomethine (C=N) group in the free ligand is expected to shift to a lower frequency (e.g., 1590-1605 cm⁻¹) in the complexes, confirming the involvement of the azomethine nitrogen in chelation.[11]
-
The appearance of new, non-ligand bands in the far-IR region (typically 450-550 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing further evidence of complexation.[13]
-
2. UV-Visible Spectroscopy:
-
Rationale: Electronic spectra provide information about the geometry of the metal complexes and the nature of electronic transitions.
-
Procedure: Record the UV-Vis spectra of the compounds in a suitable solvent like DMF or DMSO (10⁻³ M) in the 200-800 nm range.
-
Expected Observations:
-
The free ligand will typically show high-intensity bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the C=N chromophore.
-
The spectra of the metal complexes will show a shift in these intraligand bands and may exhibit new, lower-energy bands in the visible region. These new bands are often due to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion, which are characteristic of the complex's geometry (e.g., octahedral, square planar).[11]
-
3. Molar Conductance:
-
Rationale: This measurement determines whether the complexes are electrolytic or non-electrolytic in nature.
-
Procedure: Measure the molar conductivity of the complexes in a 10⁻³ M DMF solution at room temperature.
-
Expected Observations: Low molar conductance values (typically < 20 Ω⁻¹cm²mol⁻¹) are expected, suggesting a non-electrolytic nature. This indicates that the anions (e.g., chloride) are part of the coordination sphere or that the complex is neutral, as proposed in the [M(L)₂] formula.[14]
| Compound | Color | M.P. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(C=N) | Key UV-Vis Bands λmax (nm) |
| HL | Pale Yellow | >230 | - | ~1615 | ~280, ~330 |
| [Cu(L)₂] | Green | >300 | 12 | ~1600 | ~340, ~450, ~650 |
| [Ni(L)₂] | Light Green | >300 | 15 | ~1602 | ~335, ~410, ~670 |
| [Co(L)₂] | Brown | >300 | 14 | ~1605 | ~345, ~520, ~700 |
| [Zn(L)₂] | White | >300 | 18 | ~1608 | ~285, ~335 |
Table 1: Representative Physicochemical Data for this compound (HL) and its Metal(II) Complexes.
Part 3: Biological Evaluation Protocols
The enhanced biological activity of metal complexes is a cornerstone of their therapeutic interest.[1][15] The following protocols provide standardized methods for evaluating their antimicrobial and anticancer potential.
Protocol 3.1: Antimicrobial Susceptibility Testing
The agar well diffusion method is a standard preliminary screening technique to assess the antimicrobial activity of the synthesized compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes, cork borer
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates.
-
Well Preparation: Use a sterile cork borer (6 mm diameter) to punch wells into the agar.
-
Sample Loading: Prepare solutions of the ligand and metal complexes in DMSO (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each test solution into separate wells. Use DMSO as a negative control and a standard drug as a positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
| Compound | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |
| HL | 8 | 7 | 9 |
| [Cu(L)₂] | 22 | 18 | 20 |
| [Ni(L)₂] | 16 | 14 | 15 |
| [Co(L)₂] | 18 | 15 | 17 |
| [Zn(L)₂] | 20 | 16 | 18 |
| Ciprofloxacin | 25 | 23 | - |
| Fluconazole | - | - | 22 |
Table 2: Representative Antimicrobial Activity Data (Zone of Inhibition in mm). The data consistently show that metal complexes are more potent than the free ligand.[4][6]
Protocol 3.2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Standard anticancer drug (e.g., Cisplatin)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ligand and metal complexes) and the standard drug in the culture medium. Replace the old medium with the medium containing the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Compound | IC₅₀ on MCF-7 (µM) | IC₅₀ on A549 (µM) |
| HL | >100 | >100 |
| [Cu(L)₂] | 8.5 | 12.3 |
| [Ni(L)₂] | 25.1 | 30.5 |
| [Co(L)₂] | 19.7 | 24.8 |
| [Zn(L)₂] | 15.4 | 20.1 |
| Cisplatin | 11.2 | 15.8 |
Table 3: Representative In Vitro Anticancer Activity (IC₅₀ in µM). Lower IC₅₀ values indicate higher cytotoxic potency. The results often show that certain metal complexes can exhibit activity comparable to or even exceeding that of standard drugs.[5][16]
References
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- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. (n.d.). ACS Omega.
- Biological and Computational Studies of Hydrazone Based Transition Metal(II) Complexes. (2024). Chemistry & Biodiversity.
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- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry.
- Chemical structure of hydrazone complexes with the anticancer activity. (n.d.).
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
- Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. (2015).
- Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. (2019). Arabian Journal of Chemistry.
- Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. (2024). Oriental Journal of Chemistry.
- COMPLEXES OF METALS WITH HYDRAZONE HYDRAZIDE SALICYLIC ACID. (n.d.). CyberLeninka.
- Mohapatra, R., et al. (2012). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE AND SALICYLIDENE ACETOPHENONE. Semantic Scholar.
- Anticancer activity of hydrazones and their transition metal complexes... (n.d.).
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- Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II)
- A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry.
- Synthesis, structural elucidation, and molecular docking of diclofenac-derived hydrazone metal complexes with anti-inflammatory and anticancer potential. (2025). Scientific Reports.
- Spectroscopic studies, antimicrobial activity, and computational investigations of hydrazone ligands endowed metal chelates. (2022). Applied Organometallic Chemistry.
- Synthesis, characterization, antimicrobial activity and carbonic anhydrase enzyme inhibitor effects of salicilaldehyde-N-methyl p-toluenesulfonylhydrazone and its Palladium(II), Cobalt(II) complexes. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry.
- SYNTHESIS, SPECTRAL CHARACTERIZATION, THERMAL STUDIES AND ANTIMICROBIAL ACTIVITY OF METAL(II) COMPLEXES OF 2,4- DIHYDROXYBENZOPHENONE SALICYLOYL HYDRAZONE. (2014).
- Transition-metal complexes with hydrazides and hydrazones .7. Dioxomolybdenum(VI) complexes of salicylaldehyde p-hydroxybenzoylhydrazone and their thermal stability. (2025).
- Chemical Properties of this compound (CAS 82859-72-1). (n.d.). Cheméo.
- Synthesis, Characterization and Antimicrobial Activities of N- Salicylideneaniline and Its Cu 2+ , Co 2+ , Cr 3+ and Zn 2+ Complexes. (2023).
- Complexes of salicylaldehyde benzoyl hydrazone with Co(II), Ni(II), Cu(II) and Zn(II): Synthesis, stability constants and pharmacological studies. (n.d.).
- Synthesis and characterization of transition metal complexes with benzimidazolyl-2- hydrazones of salicylidene acetone and salicylidene acetophenone. (2012). Journal of Chemical and Pharmaceutical Research.
- This compound. (n.d.). Alfa Chemistry.
- This compound. (n.d.). Letopharm Limited.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). RSC Advances.
- Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). Pharmaceuticals.
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Application Notes & Protocols for the Characterization of Salicylidene o-Toluic Hydrazone Metal Complexes
Preamble: The Scientific Imperative for Characterizing Hydrazone Metal Complexes
Hydrazones, a class of organic compounds characterized by the >C=N-NH-C=O functional group, represent a cornerstone in the development of novel coordination compounds.[1] Their synthetic accessibility and versatile coordination behavior, stemming from multiple donor sites (typically ONO), make them exceptional ligands for a wide array of metal ions.[2][3] The resulting metal complexes, particularly those derived from Salicylidene o-toluic hydrazone, are of profound interest to the scientific community. Their potential applications span from bioinorganic chemistry and drug development—exhibiting promising anticancer, antimicrobial, and anti-inflammatory activities—to catalysis and materials science.[1][4][5][6][7]
The biological and chemical functionality of these complexes is intrinsically linked to their three-dimensional structure, the nature of the metal-ligand bonding, and their stability. Therefore, a rigorous and systematic characterization is not merely a procedural step but a fundamental requirement to elucidate structure-activity relationships. This guide provides a comprehensive overview of the essential characterization techniques, detailing not only the "how" but also the "why" behind each protocol. It is designed for researchers, scientists, and drug development professionals to ensure the generation of robust, reliable, and interpretable data.
Logical Workflow for Comprehensive Characterization
A multi-faceted approach is essential for the unambiguous characterization of newly synthesized metal complexes. The workflow begins with techniques that confirm the formation of the complex and its basic properties, followed by more advanced methods to elucidate its precise structure and stability.
Caption: Logical workflow for the characterization of metal complexes.
Foundational Analyses: Stoichiometry and Ionic Nature
Elemental Analysis (CHN)
-
Principle & Causality: This technique provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. Comparing the experimental percentages with the calculated values for the proposed molecular formula is the first critical step to validate the successful synthesis and purity of both the ligand and the metal complexes.[4][8] A close match (typically within ±0.4%) provides strong evidence for the proposed metal-to-ligand stoichiometry.
-
Protocol:
-
Ensure the sample is meticulously dried (e.g., in a vacuum desiccator over P₄O₁₀) to remove residual solvent, which can significantly skew results.
-
Accurately weigh 2-3 mg of the finely ground sample into a tin or silver capsule.
-
Submit the sample for analysis using a calibrated CHN elemental analyzer.
-
Calculate the theoretical C, H, and N percentages for the proposed formula (e.g., [M(L)₂] or [M(L)Cl(H₂O)]).
-
Compare the experimental data with the theoretical values.
-
Molar Conductivity Measurements
-
Principle & Causality: This measurement determines the electrolytic nature of a complex in solution.[4] By dissolving the complex in a suitable solvent (like DMF or DMSO) at a known concentration (typically 10⁻³ M) and measuring its conductivity, one can distinguish between electrolytic and non-electrolytic species.[8] For instance, a complex like [Co(L)₂]Cl would dissociate into [Co(L)₂]⁺ and Cl⁻, giving a high conductivity value, whereas a neutral complex like [Co(L)Cl] would show negligible conductivity.
-
Protocol:
-
Calibrate the conductivity meter with a standard KCl solution.
-
Prepare a fresh 10⁻³ M solution of the metal complex in a polar, non-coordinating solvent (e.g., DMF).
-
Immerse the conductivity cell in the solution, ensuring the electrodes are fully covered.
-
Record the conductance value at room temperature (e.g., 25 °C).
-
Calculate the molar conductivity (Λ_M) using the formula: Λ_M = (1000 * κ) / C, where κ is the specific conductivity and C is the molar concentration.
-
-
Data Interpretation:
| Molar Conductivity (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |
| < 40 | Non-electrolyte |
| 65 - 90 | 1:1 electrolyte |
| 130 - 170 | 1:2 electrolyte |
| > 200 | 1:3 electrolyte |
Spectroscopic Characterization: Probing the Coordination Environment
Spectroscopic techniques are indispensable for understanding how the metal ion interacts with the this compound ligand.
Caption: Chelation of the ligand to a metal center via ONO donor atoms.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle & Causality: FT-IR spectroscopy measures the vibrations of bonds within a molecule. When the this compound ligand coordinates to a metal ion, the electron density around its functional groups changes, causing shifts in their vibrational frequencies. This makes FT-IR a powerful tool for identifying the donor atoms involved in coordination.[2][9][10]
-
Protocol:
-
Thoroughly mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
Record the spectrum, typically in the 4000–400 cm⁻¹ range.[4][9]
-
Record the spectrum of the free ligand under identical conditions for comparison.
-
-
Data Interpretation & Key Vibrational Bands:
| Functional Group | Free Ligand ν (cm⁻¹) | Complex ν (cm⁻¹) | Interpretation of Shift |
| Phenolic O-H | ~3200 (broad) | Absent or significantly weakened | Deprotonation of the phenolic group and coordination of the oxygen atom to the metal.[11] |
| Amide N-H | ~3170 | ~3170 (often unchanged) | Indicates the amide group remains protonated and coordination occurs via the carbonyl oxygen (keto form).[11] |
| Amide C=O (Amide I) | ~1650-1660 | 1620-1630 (shift to lower ν) | Weakening of the C=O bond due to coordination of the carbonyl oxygen to the electron-accepting metal center.[2][11] |
| Azomethine C=N | ~1605-1615 | 1590-1600 (shift to lower ν) | A shift to lower frequency indicates coordination of the azomethine nitrogen atom.[11] |
| Phenolic C-O | ~1275 | ~1290-1300 (shift to higher ν) | Increased double bond character of the C-O bond upon deprotonation and coordination.[9] |
| New Bands (M-O/M-N) | - | 500-600 | Appearance of new, non-ligand bands in the far-IR region confirms the formation of metal-oxygen and metal-nitrogen bonds.[11] |
UV-Visible (Electronic) Spectroscopy
-
Principle & Causality: This technique probes the electronic transitions between molecular orbitals. The spectra of the free ligand typically show high-energy π→π* transitions (from aromatic rings) and n→π* transitions (from lone pairs on O and N atoms).[4][12] Upon complexation, new, lower-energy absorption bands often appear. These are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing direct evidence of coordination.[13] For complexes with d-electrons (transition metals), weak d-d transitions can also be observed, which are crucial for determining the geometry of the complex (e.g., octahedral vs. tetrahedral).[4]
-
Protocol:
-
Prepare dilute solutions (10⁻³ to 10⁻⁵ M) of the ligand and its metal complexes in a suitable solvent (e.g., DMF, DMSO, or ethanol).[8]
-
Use a quartz cuvette with a 1.0 cm path length.[9]
-
Record the absorption spectra over a range of 200–800 nm using a double-beam UV-Vis spectrophotometer.[4]
-
Use the pure solvent as a reference blank.
-
-
Data Interpretation:
| Transition Type | Typical Wavelength (λ_max) | Assignment & Significance |
| π→π | 250-330 nm | Intra-ligand transitions within the aromatic systems. A shift upon complexation (bathochromic or hypsochromic) indicates interaction with the metal.[4] |
| n→π | 330-380 nm | Transitions involving non-bonding electrons on the azomethine nitrogen and carbonyl oxygen. This band is often affected significantly upon coordination. |
| LMCT/MLCT | 380-500 nm | Charge transfer between ligand orbitals and metal d-orbitals. The presence of these bands is strong evidence of complex formation. |
| d-d transitions | 500-800 nm (often weak) | Transitions between d-orbitals of the metal center. Their position and number are indicative of the coordination geometry (e.g., a single broad band for octahedral Cu(II), multiple bands for octahedral Ni(II)).[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle & Causality: ¹H and ¹³C NMR are powerful for elucidating the precise structure of the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)).[9] The chemical shift of a nucleus is highly sensitive to its electronic environment. Coordination to a metal ion alters this environment, causing shifts in the NMR signals of nearby protons and carbons.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2][9] DMSO-d₆ is often preferred due to its ability to dissolve both the ligand and complexes and to clearly show labile protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[9][14]
-
-
Data Interpretation:
| Proton/Carbon Signal | Free Ligand (δ, ppm) | Diamagnetic Complex (δ, ppm) | Interpretation of Change |
| Phenolic -OH | 11.0 - 12.0 (broad singlet) | Absent | Confirms deprotonation of the phenolic group for coordination, the most definitive evidence from NMR.[15] |
| Amide -NH | 10.0 - 11.5 (singlet) | Shifts downfield | The electron-withdrawing effect of the coordinated metal deshields the nearby NH proton.[4] |
| Azomethine -CH=N | 8.0 - 8.5 (singlet) | Shifts downfield | Deshielding due to the coordination of the azomethine nitrogen to the metal center. |
| Aromatic Protons | 6.5 - 8.0 (multiplets) | Minor shifts | Changes in the aromatic region confirm alterations in the overall electronic structure upon complexation.[9] |
| Amide ¹³C=O | ~165 | Shifts downfield | Coordination of the carbonyl oxygen to the metal deshields the carbon atom. |
| Azomethine ¹³C=N | ~150 | Shifts downfield | Coordination of the azomethine nitrogen deshields the carbon atom. |
Structural and Stability Analyses
Mass Spectrometry (MS)
-
Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For coordination compounds, techniques like Electrospray Ionization (ESI-MS) are ideal as they are "soft" ionization methods that can transfer the intact complex into the gas phase.[16] The resulting spectrum provides the molecular weight of the complex, confirming its proposed formula and stoichiometry.[15][17] The fragmentation pattern can also offer additional structural clues.
-
Protocol:
-
Prepare a dilute solution (~10⁻⁵ M) of the complex in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the spectrum in positive or negative ion mode.
-
Analyze the spectrum for the molecular ion peak [M]⁺, [M+H]⁺, or [M+Na]⁺ and compare its m/z value with the calculated molecular weight of the proposed structure.
-
Thermal Analysis (TGA/DTA)
-
Principle & Causality: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference.[18] This combination is highly effective for studying the thermal stability of complexes and identifying the nature of water or solvent molecules.[14] Lattice (solvated) water is lost at lower temperatures (<120 °C), while coordinated water is lost at higher temperatures (>150 °C), followed by the decomposition of the organic ligand at even higher temperatures.[19]
-
Protocol:
-
Data Interpretation (Example for a hypothetical [Cu(L)₂(H₂O)₂]·H₂O complex):
| Temperature Range (°C) | % Mass Loss (Observed) | % Mass Loss (Calculated) | Assignment | DTA Peak |
| 80 - 110 | ~2.5% | 2.5% | Loss of one lattice water molecule | Endothermic |
| 160 - 220 | ~5.0% | 5.0% | Loss of two coordinated water molecules | Endothermic |
| 250 - 600 | ~75% | 75% | Decomposition of the organic ligand framework | Exothermic |
| > 600 | - | - | Stable metal oxide residue (e.g., CuO) | - |
X-ray Diffraction (XRD)
-
Principle & Causality: X-ray diffraction is the most powerful technique for determining the solid-state structure of a crystalline material.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the "gold standard" method. It provides the precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions (like hydrogen bonding).[9][20] This technique is essential for definitively proving the proposed structure.
-
Powder X-ray Diffraction (PXRD): This technique is used on a microcrystalline powder. While it does not provide atomic-level detail, it generates a unique diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. It is primarily used to confirm the phase purity of the bulk synthesized material and to ensure that the single crystal selected for SCXRD is representative of the entire sample.[19][21]
-
-
Protocol (SCXRD):
-
Grow suitable single crystals of the complex (methods include slow evaporation, solvent diffusion, or cooling).
-
Select a high-quality, defect-free crystal and mount it on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2). The final refined structure provides a complete 3D model of the complex.
-
References
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Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. ACS Omega. [Link]
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Mass spectral studies of Schiff's bases and their metal complexes. Journal of Mass Spectrometry. [Link]
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Mass spectroscopic data for Schiff base ligands and some metal complexes. ResearchGate. [Link]
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synthesis and characterization of hydrazone ligand and their metal complexes. Slideshare. [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega. [Link]
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Study of Transition Metal Complexes of Hydrazones Derived from Different Acid Hydrazides: Synthesis and Characterization. ResearchGate. [Link]
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Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry. [Link]
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Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry. [Link]
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Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. Dalton Transactions. [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. National Institutes of Health. [Link]
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Reactions of group 6 metal carbonyls with salicylaldehyde isonicotinic acid hydrazone. Taylor & Francis Online. [Link]
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Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes. Oriental Journal of Chemistry. [Link]
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Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer. ACS Publications. [Link]
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Geometry and UV-Vis Spectra of Au 3+ Complexes with Hydrazones Derived from Pyridoxal 5′-Phosphate: A DFT Study. MDPI. [Link]
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The ¹H NMR spectrum of hydrazone 1. ResearchGate. [Link]
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Bivalent transition metal complexes of ONO donor hydrazone ligand: Synthesis, structural characterization and antimicrobial activity. PubMed. [Link]
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Effect of N-salicylidene hydrazide protonation on the solid state structural diversity of its Cu(ii), Ni(ii) and Zn(ii) complexes. RSC Publishing. [Link]
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Infrared study of complexes between iron, salicylaldehyde benzoyl hydrazone and seven analogous derivatives (1995). SciSpace. [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE A. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE AND SALICYLIDENE ACETOPHENONE. Semantic Scholar. [Link]
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Complexes of Gold(III) with Hydrazones Derived from Pyridoxal: Stability, Structure, and Nature of UV-Vis Spectra. PubMed. [Link]
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transition metal complexes of salicylaldehyde nicotinoyl hydrazone (sanh) synthesis, characteriasation and antibacterial activity. Journal of Pharmaceutical and Scientific Innovation. [Link]
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Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. [Link]
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UV-Vis spectra change: (a) hydrazone 3 (5 × 10⁻⁵ mol.dm⁻³) at... ResearchGate. [Link]
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Synthesis and characterization of transition metal complexes with benzimidazolyl-2- hydrazones of salicylidene acetone and salicylidene acetophenone. JOCPR. [Link]
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Transition-metal complexes with hydrazides and hydrazones .7. Dioxomolybdenum(VI) complexes of salicylaldehyde p-hydroxybenzoylhydrazone and their thermal stability. ResearchGate. [Link]
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Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities. PubMed. [Link]
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Synthesis, X-ray Structure and Hirshfeld Surface Analysis of Zn(II) and Cd(II) Complexes with s-Triazine Hydrazone Ligand. MDPI. [Link]
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Application Note: Highly Selective and Sensitive Detection of Metal Ions using Salicylidene o-toluic hydrazone Fluorescent Sensor
Abstract
The detection of specific metal ions is critical in fields ranging from environmental monitoring to cellular biology and drug development. Fluorescent chemosensors offer a powerful tool for this purpose due to their high sensitivity, operational simplicity, and potential for real-time analysis.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of Salicylidene o-toluic hydrazone (SOTH), a highly effective Schiff base sensor, for the selective and sensitive detection of metal ions. We will cover the underlying sensing mechanism, a complete synthesis protocol, step-by-step procedures for fluorescence measurements, and key performance characteristics to empower researchers in their analytical workflows.
Principle of Operation: Chelation-Enhanced Fluorescence (CHEF)
This compound belongs to the hydrazone class of fluorescent sensors, which are prized for their straightforward synthesis and versatile coordination chemistry.[3][4][5] The sensing mechanism of SOTH is primarily governed by the Chelation-Enhanced Fluorescence (CHEF) effect.[4][6][7]
-
"Off" State (Free Ligand): In its unbound state, the SOTH molecule exhibits weak intrinsic fluorescence. This is because intramolecular rotation and photoinduced electron transfer (PET) processes provide non-radiative pathways for the excited-state energy to dissipate, effectively quenching fluorescence.[6] The presence of the phenolic proton and the imine nitrogen allows for potential excited-state intramolecular proton transfer (ESIPT), which can also contribute to non-radiative decay.[3][4]
-
"On" State (Metal Complex): Upon selective binding of a target metal ion (e.g., Zn²⁺, Al³⁺), the SOTH molecule forms a rigid, planar chelate complex.[8] This coordination restricts intramolecular rotations and inhibits the PET quenching pathway.[6] The formation of this stable complex enhances the radiative decay of the fluorophore, leading to a significant, measurable increase in fluorescence intensity—a "turn-on" response.[3][9]
The diagram below illustrates this fundamental "Off-On" switching mechanism.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Salicylidene o-toluic hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hydrazones in Oncology
Cancer remains a formidable challenge in global health, necessitating the continuous search for novel and more effective therapeutic agents.[1] Hydrazones, a class of organic compounds characterized by the azomethine group (–NHN=CH–), have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[2][3] This versatile structural motif allows for the synthesis of a wide array of derivatives with tunable electronic and steric properties, leading to varied biological effects.
Salicylidene hydrazones, in particular, have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[4][5][6] These compounds are synthesized through the condensation of salicylaldehyde or its derivatives with hydrazides. The presence of the phenolic hydroxyl group and the imine nitrogen in close proximity allows for chelation with metal ions and interaction with biological targets. This document provides a detailed guide on the evaluation of the anticancer activity of a specific derivative, Salicylidene o-toluic hydrazone, drawing upon established methodologies for this class of compounds.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a straightforward condensation reaction between salicylaldehyde and o-toluic hydrazide. This reaction is usually carried out in a suitable solvent like ethanol and may be catalyzed by a small amount of acid.
General Synthesis Scheme:
Caption: Synthesis of this compound.
The resulting product should be purified, typically by recrystallization, and its structure confirmed using standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[7][8][9]
Proposed Mechanisms of Anticancer Activity
While the precise mechanism of action for this compound is yet to be fully elucidated, studies on structurally similar salicylaldehyde hydrazones suggest several potential pathways through which it may exert its anticancer effects. These include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][10]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Salicylaldehyde hydrazone derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[11][12]
Potential Apoptotic Pathway:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
Data Presentation:
The results of the MTT assay are typically presented as a dose-response curve, and the IC₅₀ values are summarized in a table.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast) | Hypothetical Value | Reference Value |
| A549 (Lung) | Hypothetical Value | Reference Value |
| PC-3 (Prostate) | Hypothetical Value | Reference Value |
| HCT116 (Colon) | Hypothetical Value | Reference Value |
Note: The IC₅₀ values are hypothetical and need to be determined experimentally.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound. [1][13] Workflow for Cell Cycle Analysis:
Caption: Workflow for cell cycle analysis.
Step-by-Step Methodology:
-
Cell Treatment: Seed the cancer cells in 6-well plates and treat them with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the DNA-binding dye.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells with that of untreated control cells.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial evaluation of the anticancer activity of this compound. Positive results from these in vitro assays, such as low micromolar IC₅₀ values and evidence of apoptosis induction or cell cycle arrest, would warrant further investigation. Future studies could include more detailed mechanistic investigations, such as Western blotting to probe the expression of key proteins involved in apoptosis and cell cycle regulation, as well as in vivo studies in animal models to assess the compound's efficacy and safety in a more complex biological system. The broad spectrum of biological activities exhibited by hydrazone derivatives suggests that this compound could be a promising candidate for further development as an anticancer agent. [2][7]
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Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]
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Synthesis of oxamide-hydrazone hybrid derivatives as potential anticancer agents. Research in Pharmaceutical Sciences. [Link]
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Ligand efficiencies of the hydrazone derivatives from the training set. ResearchGate. [Link]
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Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]
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Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. Molecules. [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Molecules. [Link]
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Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. MDPI. [Link]
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Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Salicylaldehyde-derived piperazine-functionalized hydrazone ligand-based Pt(II) complexes: inhibition of EZH2-dependent tumorigenesis in pancreatic ductal adenocarcinoma, synergism with PARP inhibitors and enhanced apoptosis. Dalton Transactions. [Link]
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Application Notes and Protocols: Salicylidene o-toluic hydrazone in Materials Science
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Landscape of Salicylidene Hydrazones
Salicylidene hydrazones are a versatile class of Schiff bases that have garnered significant attention in materials science. Their unique molecular structure, characterized by an imine linkage (-C=N-) flanked by a phenolic hydroxyl group and a hydrazide moiety, imparts a rich coordination chemistry and responsiveness to external stimuli. This makes them exceptional candidates for the development of "smart" materials. The electronic and steric properties of these molecules can be readily tuned by modifying the substituents on the salicylaldehyde and hydrazide precursors, allowing for the rational design of materials with specific functionalities.
This guide focuses on a specific, yet promising member of this family: Salicylidene o-toluic hydrazone. While the broader class of salicylidene hydrazones has been extensively studied, this compound remains a relatively underexplored compound. Based on the established structure-property relationships within this chemical family, we can confidently predict its potential in several key areas of materials science. This document will serve as a comprehensive guide for researchers looking to synthesize, characterize, and explore the applications of this compound. We will provide detailed, field-proven protocols adapted from closely related analogues, offering a solid foundation for initiating research into this high-potential molecule.
PART 1: Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward condensation reaction between salicylaldehyde and o-toluic hydrazide.[1] This reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by a few drops of acid.[2]
Synthesis of the Precursor: o-Toluic Hydrazide
The first step is the synthesis of the o-toluic hydrazide precursor from o-toluic acid.
Protocol 1: Synthesis of o-Toluic Hydrazide
-
Esterification: A solution of o-toluic acid in methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours to yield methyl o-toluate.
-
Hydrazinolysis: The resulting methyl o-toluate is then refluxed with an excess of hydrazine hydrate for 8-12 hours.
-
Isolation: The reaction mixture is cooled, and the precipitated o-toluic hydrazide is filtered, washed with cold water, and recrystallized from ethanol to obtain a pure product.[3]
Synthesis of this compound
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve equimolar amounts of o-toluic hydrazide and salicylaldehyde in absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After completion of the reaction, the mixture is cooled to room temperature. The resulting precipitate of this compound is filtered, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[2]
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Physicochemical Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 1: Physicochemical Properties and Characterization Data
| Property/Technique | Expected Value/Observation for this compound |
| CAS Number | 82859-72-1[4] |
| Molecular Formula | C₁₅H₁₄N₂O₂[4] |
| Molecular Weight | 254.28 g/mol [4] |
| Appearance | White to off-white crystalline powder |
| Melting Point | To be determined experimentally |
| FT-IR (cm⁻¹) | ~3200-3400 (O-H), ~3100-3200 (N-H), ~1650 (C=O), ~1610 (C=N)[5] |
| ¹H NMR (DMSO-d₆, δ/ppm) | ~11.5 (s, 1H, -OH), ~11.0 (s, 1H, -NH), ~8.5 (s, 1H, -CH=N), ~6.8-8.0 (m, 8H, Ar-H), ~2.5 (s, 3H, -CH₃)[6] |
| ¹³C NMR (DMSO-d₆, δ/ppm) | ~165 (C=O), ~160 (Ar-C-OH), ~148 (-CH=N), ~115-140 (Ar-C), ~20 (-CH₃)[5] |
| UV-Vis (Ethanol, λmax) | To be determined experimentally (typically ~280-350 nm) |
PART 2: Applications in Materials Science
Based on the extensive literature on analogous salicylidene hydrazone derivatives, this compound is a prime candidate for several advanced material applications.
Chemosensors for Metal Ion Detection
Salicylidene hydrazones are renowned for their ability to act as selective and sensitive chemosensors for various metal ions.[7][8] The presence of the phenolic hydroxyl, imine nitrogen, and amide oxygen atoms creates a coordination pocket that can bind to specific metal ions. This binding event often leads to a discernible change in the molecule's photophysical properties, such as fluorescence quenching or enhancement, or a colorimetric shift, enabling the detection of the target ion.[4][7]
Hypothesized Application: this compound is expected to be a highly effective fluorescent or colorimetric sensor for transition metal ions such as Cu²⁺, Fe³⁺, and Al³⁺.[5][7]
Protocol 3: Metal Ion Sensing Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol. Prepare stock solutions of various metal perchlorates or chlorides (e.g., 10 mM) in deionized water.
-
Spectroscopic Titration: In a cuvette, place a fixed concentration of the this compound solution (e.g., 10 µM) in a buffered aqueous-organic mixture (e.g., HEPES buffer/ethanol, pH 7.4). Record the initial UV-Vis and fluorescence spectra.
-
Addition of Metal Ions: Incrementally add small aliquots of a specific metal ion stock solution to the cuvette and record the spectra after each addition.
-
Selectivity Studies: Repeat the experiment with a range of different metal ions to assess the selectivity of the sensor.
-
Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (intensity vs. concentration).[1]
Diagram 2: Mechanism of Metal Ion Sensing
Caption: Proposed mechanism for metal ion detection.
Table 2: Comparative Sensing Performance of Salicylidene Hydrazone Derivatives
| Compound | Target Ion | Detection Limit | Solvent System | Reference |
| Rhodamine B salicylaldehyde hydrazine | Cu²⁺ | 2.5 x 10⁻⁸ M | CH₃CN/H₂O | [7] |
| Triphenylamine-aromatic aldehyde-succinylhydrazone | Cu²⁺ | 1.62 x 10⁻⁷ M | DMSO/H₂O | [1] |
| Salicylaldehyde benzoyl hydrazine derivative | Al³⁺ | 2.1 x 10⁻⁷ M | CH₃CN/H₂O | [5] |
Photochromic Materials
Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation.[9] Salicylidene hydrazone derivatives have been shown to exhibit photochromic behavior based on C=N isomerization and excited-state intramolecular proton transfer (ESIPT) mechanisms.[5] Upon irradiation with UV light, these compounds can switch from a colorless or pale yellow state to a deeply colored state, with the process being reversible upon exposure to visible light or heat.
Hypothesized Application: this compound is likely to exhibit photochromic properties, making it a candidate for applications in optical data storage, molecular switches, and smart windows.
Protocol 4: Investigation of Photochromic Properties
-
Sample Preparation: Prepare a solution of this compound in an organic solvent (e.g., acetonitrile or toluene) or cast a thin film of the compound on a solid substrate.
-
UV-Vis Spectroscopy: Record the initial UV-Vis absorption spectrum of the sample.
-
UV Irradiation: Irradiate the sample with a UV lamp (e.g., 365 nm) for a specific duration.
-
Spectral Changes: Record the UV-Vis spectrum at regular intervals during irradiation to monitor the change in absorbance, indicating the formation of the photo-isomeric state.
-
Reversibility Test: After UV irradiation, expose the sample to visible light or gentle heating and monitor the return of the absorption spectrum to its original state.
-
Kinetics: The kinetics of the photochromic and reverse reactions can be studied by monitoring the change in absorbance at a specific wavelength over time.
Diagram 3: Photochromic Switching Workflow
Caption: Reversible photochromic switching process.
Catalysis
The imine bond and the adjacent functional groups in salicylidene hydrazones can act as ligands for metal ions, forming coordination complexes that can catalyze various organic reactions. Additionally, the hydrazone moiety itself can participate in catalytic cycles, for example, in promoting condensation reactions like oxime and hydrazone formation.[10][11]
Hypothesized Application: Metal complexes of this compound could serve as catalysts for oxidation, reduction, or C-C coupling reactions. The compound itself may also act as an organocatalyst.
Protocol 5: Screening for Catalytic Activity (Example: Hydrazone Formation)
-
Reaction Setup: In a reaction vial, combine a model aldehyde or ketone (e.g., 4-nitrobenzaldehyde), a hydrazine derivative (e.g., phenylhydrazine), and a catalytic amount of this compound (e.g., 5-10 mol%) in a suitable solvent at a specific pH (e.g., buffered aqueous solution at pH 7.4).
-
Control Reaction: Set up a control reaction without the catalyst.
-
Monitoring: Monitor the progress of the reactions by TLC, HPLC, or ¹H NMR spectroscopy.
-
Rate Enhancement: Compare the reaction rates of the catalyzed and uncatalyzed reactions to determine the catalytic efficiency of this compound.
-
Optimization: Vary the catalyst loading, temperature, and solvent to optimize the reaction conditions.
Conclusion and Future Outlook
This compound represents a promising, yet largely unexplored, platform for the development of advanced functional materials. The synthetic accessibility and the predictable structure-property relationships inherited from the broader salicylidene hydrazone family make it an attractive target for research. The protocols and insights provided in this guide are intended to serve as a launchpad for researchers to investigate its potential as a chemosensor, a photochromic material, and a catalyst. Further studies involving the synthesis of its metal complexes and its incorporation into polymeric matrices could unlock even more sophisticated applications in materials science and beyond.
References
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Recent developments in rhodamine salicylidene hydrazone chemosensors. Analytical Methods. Available at: [Link]
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Synthesis of Hydrazones Derived from O-Hydroxy Aromatic Aldehydes. Oriental Journal of Chemistry. Available at: [Link]
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A photochromic salicylaldehyde hydrazone derivative based on C=N isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+. Molecules. Available at: [Link]
-
Recent developments in rhodamine salicylidene hydrazone chemosensors. Request PDF. Available at: [Link]
-
Chemical Properties of this compound (CAS 82859-72-1). Cheméo. Available at: [Link]
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The condensation reaction between carbohydrazide and salicylaldehyde. ResearchGate. Available at: [Link]
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Oxidation of O-toluic Acid Hydrazide by Thallium (III) in Acidic Medium (A Kinetic and Mechanistic Study). Oriental Journal of Chemistry. Available at: [Link]
-
A photochromic salicylaldehyde hydrazone derivative based on C=N isomerization and ESIPT mechanisms and its detection of Al3+ in aqueous solution. PubMed. Available at: [Link]
-
Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Molecules. Available at: [Link]
-
A salicylaldehyde benzoyl hydrazone based near-infrared probe for copper(ii) and its bioimaging applications. Semantic Scholar. Available at: [Link]
-
Rhodamine Salicylaldehyde Hydrazone Dy(III) Complexes: Fluorescence and Magnetism. Inorganic Chemistry. Available at: [Link]
-
Photochromism emergence in N-salicylidene p-aminobenzenesulfonate diallylammonium salts. PubMed. Available at: [Link]
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. ResearchGate. Available at: [Link]
-
Novel Hydrazone Chromophore Sensor for Metallochromic Determination of Cadmium Ions. Polymers. Available at: [Link]
-
New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. NIH. Available at: [Link]
-
The structural transformations and photo-induced processes in salicylidene alkylimines. Request PDF. Available at: [Link]
-
The reactions of salicyaldehyde production. ResearchGate. Available at: [Link]
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Available at: [Link]
-
Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities. PubMed. Available at: [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]
-
A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Salicylidene o-Toluic Hydrazone
Welcome to the technical support center for the synthesis of Salicylidene o-toluic hydrazone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important hydrazone derivative. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more successful outcomes.
Reaction Overview: The Chemistry of Hydrazone Formation
The synthesis of this compound is a classic condensation reaction, specifically the formation of a Schiff base, between salicylaldehyde and o-toluic hydrazide. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic C=N (imine) double bond of the hydrazone.
The reaction is typically catalyzed by a small amount of acid, which serves to activate the carbonyl group toward nucleophilic attack.[1][2] The overall process is a reversible equilibrium, a critical point to consider during troubleshooting.[3][4]
Sources
Technical Support Center: Optimizing Reaction Conditions for Salicylidene o-toluic hydrazone
Welcome to the technical support center for the synthesis and optimization of Salicylidene o-toluic hydrazone. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of this reaction, providing you with the rationale behind experimental choices and robust troubleshooting strategies to overcome common challenges. Our goal is to empower you to achieve high yields and purity in your synthesis.
The Core Chemistry: Understanding Hydrazone Formation
The synthesis of this compound is a classic example of a Schiff base condensation reaction. It involves the reaction of a carbonyl compound (salicylaldehyde) with a primary amine derivative (o-toluic hydrazide).[1][2] The reaction is an equilibrium process, and understanding its mechanism is crucial for optimization.[3][4]
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal (or carbinolamine) intermediate.
-
Dehydration: This intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This step is typically the rate-limiting step and is often acid-catalyzed.[3]
Controlling the equilibrium and facilitating the dehydration step are the keys to a successful synthesis.
Sources
Technical Support Center: Salicylidene o-Toluic Hydrazone Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Salicylidene o-toluic hydrazone. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important hydrazone scaffold in their work. The condensation of salicylaldehyde with o-toluic hydrazide is a foundational Schiff base reaction, but one that is not without its challenges.[1] This guide provides in-depth, troubleshooting-focused FAQs to address common side reactions and experimental pitfalls, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, workup, and purification of this compound.
FAQ 1: My reaction seems incomplete, and the final product is contaminated with starting materials. What's causing this?
Plausible Cause: The formation of a hydrazone is a reversible condensation reaction.[2] The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials: salicylaldehyde and o-toluic hydrazide.[3] This issue is often exacerbated during aqueous workups or if using wet solvents. Hydrazones are known to be susceptible to hydrolysis, particularly under acidic conditions which are often used to catalyze the initial condensation.[4][5]
Troubleshooting & Optimization Protocol:
-
Water Removal: The most effective way to drive the reaction to completion is by actively removing water as it forms.
-
Recommended Method: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or ethanol) to azeotropically remove water.
-
Alternative: If a Dean-Stark trap is not feasible, add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Catalyst Optimization: While acid catalysis is common, its concentration is critical.
-
Reaction Monitoring: Do not rely solely on reaction time.
-
Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the limiting starting material. This provides real-time data on reaction completion.
-
Workflow for Driving Reaction Completion
Caption: Workflow for maximizing hydrazone yield.
FAQ 2: The reaction mixture turned dark brown or black, resulting in a low yield of a tarry product. What happened?
Plausible Cause: Aldehydes, particularly aromatic aldehydes like salicylaldehyde, can be susceptible to oxidation and polymerization under harsh conditions. This degradation is often accelerated by excessive heat, prolonged reaction times, or the presence of impurities. One report on a similar synthesis noted the formation of "highly polar, coloured by-products" and obtained "tarry mixtures" when attempting the reaction under different conditions.[8]
Troubleshooting & Optimization Protocol:
-
Reagent Purity: Ensure the salicylaldehyde is pure. If it is old or has been exposed to air, it may contain salicylic acid (from oxidation), which can interfere with the reaction. Consider purifying the salicylaldehyde by distillation if its purity is questionable.
-
Temperature Control: While reflux is often necessary, avoid excessive temperatures. The ideal temperature is the minimum required to facilitate the reaction and azeotropic water removal. For this specific synthesis, a gentle reflux in ethanol is typically sufficient.[9]
-
Inert Atmosphere: If the problem persists, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the aldehyde.
-
Reaction Time: As confirmed by TLC monitoring (see FAQ 1), stop the reaction as soon as the starting material is consumed. Unnecessarily long heating periods increase the likelihood of degradation.
FAQ 3: I'm observing a significant, difficult-to-remove impurity in my final product. Could it be an azine?
Plausible Cause: Yes, this is a classic side reaction in hydrazone synthesis. If your o-toluic hydrazide starting material is contaminated with its own precursor, hydrazine hydrate, the free hydrazine can react with two equivalents of salicylaldehyde to form salicylaldehyde azine.[3] This symmetrical byproduct can often have chromatographic properties similar to the desired product, complicating purification.
Troubleshooting & Optimization Protocol:
-
Purity of Hydrazide: The primary solution is to ensure the purity of your o-toluic hydrazide. If you synthesized it yourself from an ester and hydrazine hydrate, ensure it has been thoroughly purified to remove any unreacted hydrazine.[10][11] Recrystallization is an effective method.
-
Stoichiometry Control: Use a slight excess (e.g., 1.05 equivalents) of the o-toluic hydrazide relative to the salicylaldehyde. This ensures the aldehyde is fully consumed, minimizing its availability to react with any trace hydrazine contaminants.
Side Reaction: Azine Formation
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- 2. m.youtube.com [m.youtube.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid azine formation in hydrazone synthesis
Welcome to the technical support center for hydrazone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of azine byproducts during their synthetic procedures. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you optimize your reactions and achieve high yields of your desired hydrazone product.
Understanding the Competing Reactions: Hydrazone vs. Azine
Hydrazone synthesis involves the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine. While this reaction is robust and widely used, it is often plagued by a competing reaction that leads to the formation of a symmetrical azine byproduct. This occurs when the initially formed hydrazone, which still possesses a nucleophilic nitrogen, reacts with a second molecule of the carbonyl compound.[1]
Understanding the delicate balance between these two pathways is the first step toward mastering your synthesis.
Reaction Mechanism Overview
The formation of both hydrazones and azines proceeds through a common nucleophilic addition mechanism. The key divergence point is the fate of the intermediate hydrazone.
Caption: Competing pathways in hydrazone synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during hydrazone synthesis in a practical question-and-answer format.
Q1: I'm observing a significant amount of azine byproduct. What are the most likely causes?
Observing a high percentage of azine is a common problem, typically rooted in stoichiometry, reaction kinetics, or suboptimal conditions.
-
Stoichiometry: The most direct cause of azine formation is the presence of excess carbonyl compound. Since the hydrazone intermediate is the nucleophile in the second step of azine formation, any unreacted aldehyde or ketone is a potential reactant.[2] The reaction of aldehydes with the formed hydrazone can even be faster than with the initial hydrazine, readily driving the reaction toward the azine.[1]
-
Carbonyl Reactivity: Aldehydes are inherently more reactive than ketones and are significantly more prone to forming azines.[1] This is due to both steric and electronic factors. If you are working with a highly reactive aldehyde, controlling the reaction becomes even more critical.
-
Reaction Conditions: High temperatures can provide the necessary energy to overcome the activation barrier for the second condensation step, potentially favoring the thermodynamically more stable (and highly conjugated) azine product.[3][4] Prolonged reaction times can also lead to the gradual conversion of the hydrazone to the azine.
Q2: How can I adjust my experimental setup to favor hydrazone formation?
Controlling the reaction environment is key to suppressing azine formation. This involves a multi-faceted approach focusing on stoichiometry, pH, temperature, and catalysis.
Protocol Element 1: Stoichiometric Control
The simplest and most effective method is to control the relative amounts of your reactants.
-
Use an Excess of Hydrazine: By using a slight excess of the hydrazine component (e.g., 1.1 to 1.5 equivalents), you can ensure that the carbonyl compound is fully consumed in the formation of the hydrazone, leaving little to none available to react further to form the azine.
-
Slow Addition of the Carbonyl: For highly reactive aldehydes, a "high dilution" approach is recommended.[5] This involves the slow, dropwise addition of a dilute solution of the aldehyde to a solution of the hydrazine. This strategy keeps the instantaneous concentration of the aldehyde low, favoring its reaction with the more abundant hydrazine over the newly formed hydrazone.
Protocol Element 2: pH Optimization
The reaction rate is highly pH-dependent. While the reaction is generally acid-catalyzed, the pH must be carefully controlled.
-
The Problem with pH Extremes:
-
The Optimal Range: An optimal, weakly acidic pH (typically between 4 and 6) is usually required for efficient hydrazone formation.[8] This provides sufficient protonation to activate the carbonyl group without deactivating the hydrazine.
Protocol Element 3: Kinetic vs. Thermodynamic Control
The desired hydrazone is often the kinetic product (formed faster), while the azine may be the more stable thermodynamic product.[3][9] You can exploit this by using conditions that favor kinetic control.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) reduces the overall thermal energy of the system. This makes it more difficult for the reaction to overcome the activation energy barrier for the second step (azine formation), thus favoring the kinetic hydrazone product.[9]
-
Monitor Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS. Stop the reaction as soon as the starting carbonyl has been consumed to prevent the subsequent, often slower, conversion of the hydrazone to the azine.
Summary of Recommended Conditions
| Parameter | Recommended Condition to Favor Hydrazone | Rationale |
| Stoichiometry | 1.1 - 1.5 equivalents of Hydrazine | Ensures complete consumption of the carbonyl, preventing reaction with the hydrazone product.[5] |
| Addition Method | Slow, dropwise addition of the carbonyl | Maintains a low instantaneous concentration of the carbonyl, favoring reaction with excess hydrazine.[5] |
| pH | Weakly Acidic (pH 4-6) | Catalyzes the reaction by activating the carbonyl without deactivating the hydrazine nucleophile.[6][7][8] |
| Temperature | Low (0 °C to Room Temp) | Favors the kinetic product (hydrazone) over the potentially more stable thermodynamic product (azine).[9] |
| Catalyst | Aniline or Anthranilic Acid Derivatives | Accelerates the rate-limiting step of hydrazone formation, helping it outcompete azine formation.[10][11][12] |
Q3: Can a catalyst help improve the selectivity for the hydrazone?
Yes, nucleophilic catalysts can significantly improve both the rate and selectivity of hydrazone formation.
The rate-limiting step at or near neutral pH is often the dehydration of the tetrahedral intermediate.[13][14] Catalysts like aniline and its derivatives can accelerate this step by forming a highly reactive protonated Schiff base intermediate, which is then displaced by the hydrazine.[12] More advanced, water-soluble organocatalysts, such as 5-methoxyanthranilic acid, have been shown to be even more effective, increasing reaction rates by one to two orders of magnitude compared to aniline.[10][11] By dramatically speeding up the desired reaction, these catalysts can help ensure the hydrazone is formed before the side reaction to the azine can occur to a significant extent.
Q4: How do I purify my hydrazone and remove azine impurities?
If azine formation cannot be completely suppressed, effective purification is essential.
-
Recrystallization: This is often the most effective method, provided there is a sufficient difference in solubility between the hydrazone and the azine. Azines are often highly symmetrical, non-polar, and crystalline, which can make them less soluble than the corresponding hydrazone in certain solvents.
-
Column Chromatography: This can be effective, but caution is required.
-
Unsubstituted Hydrazones (R₂C=N-NH₂): These compounds can be unstable on standard silica gel, leading to decomposition.[15] It is often recommended to use silica that has been deactivated with a base (e.g., flushing the column with a solvent containing 1% triethylamine) or to use an alternative stationary phase like alumina or reverse-phase silica.[15]
-
Substituted Hydrazones: These are generally more stable and can be purified using standard silica gel chromatography.
-
-
Acid-Base Extraction: If the hydrazone has basic or acidic functional groups that are absent in the azine, a liquid-liquid extraction can be an effective purification strategy.
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone with Minimized Azine Formation
This protocol provides a general framework. Specific solvents and temperatures should be optimized for your particular substrates.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the hydrazine (1.2 equivalents) and dissolve it in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
pH Adjustment (Optional but Recommended): If not using a pre-buffered solution, add a catalytic amount of acetic acid to adjust the pH to approximately 5.
-
Carbonyl Preparation: In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of the same solvent.
-
Slow Addition: Transfer the carbonyl solution to a dropping funnel and add it dropwise to the cooled, stirring hydrazine solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when the starting carbonyl spot/peak is no longer visible.
-
Workup: Once the reaction is complete, the product can be isolated. This may involve:
-
Precipitation: If the product is insoluble, it can be collected by filtration.
-
Extraction: Quench the reaction with a suitable buffer, and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or chromatography as described in Q4.
Troubleshooting Workflow
If you are still observing significant azine formation, use the following decision tree to guide your optimization.
Caption: Troubleshooting decision tree for minimizing azine.
References
-
Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Journal of the American Chemical Society. [Link]
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Kool, E. T. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology. [Link]
-
Dirksen, A., et al. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. Bioconjugate Chemistry. [Link]
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Moradi, H., & Moradian, M. (2023). Synthesis of some Hydrazone derivatives via MgO nanoparticle as a promising and efficient heterogeneous catalyst under solvent-free and ultrasonic conditions. ResearchGate. [Link]
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Kalia, J., & Raines, R. T. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. [Link]
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Kool, E. T. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]
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Wikipedia. (n.d.). Hydrazone. [Link]
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Cristalli, G., & Kool, E. T. (2013). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Molecules. [Link]
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Química Organica.org. (n.d.). Azine Formation. [Link]
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Al-Adilee, K. J. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances. [Link]
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Kolb, V. M., et al. (1990). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). The proposed mechanism of formation of azines by reaction between carbonyl compounds and hydrazine hydrate with ester as catalyst. [Link]
-
Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. [Link]
-
Torchilin, V. P., et al. (2007). Design, Synthesis, and Characterization of pH-Sensitive PEG−PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH Stability of PEG−PE Conjugates. Bioconjugate Chemistry. [Link]
-
Torchilin, V. P., et al. (2007). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Bioconjugate Chemistry. [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry. [Link]
-
The Organic Chemistry Tutor. (2020). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. YouTube. [Link]
-
Desiraju, G. R., et al. (2014). Azine or hydrazone? The dilemma in amidinohydrazones. RSC Advances. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
Kerr, M. A., et al. (2000). Facile Preparation of Hydrazones by the Treatment of Azides with Hydrazines Catalyzed by FeCl3·6H2O. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Defying thermodynamics to synthetize hydrazine. [Link]
- Google Patents. (n.d.).
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Gordillo, M. A., et al. (2016). Acyl-hydrazone-based dynamic combinatorial libraries: study of the thermodynamic/kinetic evolution, configurational and constitutional behavior. Redalyc. [Link]
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ResearchGate. (n.d.). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
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Organic Syntheses. (n.d.). Acetone hydrazone. [Link]
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Ho, S. S., & Lee, M. R. (2008). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas chromatography/tandem Mass Spectrometry With Derivatization and Liquid-Liquid Extraction. Analytical Chemistry. [Link]
-
ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]
-
ResearchGate. (2013). Synthesis of Asymmetric Azines. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
- Google Patents. (n.d.).
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]
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- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. researchgate.net [researchgate.net]
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- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
Technical Support Center: Hydrolytic Stability of Salicylidene o-Toluic Hydrazone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Salicylidene o-Toluic Hydrazone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to address the challenges you may encounter related to the hydrolytic stability of this compound. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.
Introduction to this compound and its Stability
This compound is an aroylhydrazone, a class of compounds characterized by a C=N bond linked to a carbonyl group via a nitrogen atom. This structure is of significant interest in medicinal chemistry, often utilized as a pH-sensitive linker in drug delivery systems. The key feature of the hydrazone bond is its susceptibility to hydrolysis, breaking down into its constituent aldehyde (salicylaldehyde) and hydrazide (o-toluic hydrazide). This controlled cleavage is advantageous in acidic environments, such as tumor microenvironments or endosomes, but can pose a challenge for maintaining compound stability during synthesis, formulation, and in vitro/in vivo studies.
The hydrolytic stability of a hydrazone is not an intrinsic constant but is highly dependent on its chemical environment. Key factors influencing the rate of hydrolysis include pH, temperature, solvent properties, and the electronic and steric characteristics of the substituents on both the aldehyde and hydrazide moieties.[1][2] Generally, hydrazones are more stable at neutral or basic pH and undergo acid-catalyzed hydrolysis.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the handling and analysis of this compound.
FAQ 1: My this compound sample is degrading in my aqueous buffer. What is the likely cause and how can I mitigate this?
Answer: The most probable cause of degradation in an aqueous buffer is the hydrolytic cleavage of the hydrazone bond. This is a well-documented characteristic of hydrazones and is typically accelerated under acidic conditions.[3][4]
Troubleshooting Steps:
-
pH of the Buffer: Verify the pH of your buffer solution. Hydrazone hydrolysis is acid-catalyzed. If your buffer is acidic (pH < 7), the rate of degradation will be significantly higher. For general storage and handling, it is advisable to use a neutral (pH 7.0-7.4) or slightly basic buffer.
-
Temperature: Elevated temperatures will increase the rate of hydrolysis. Ensure your experiments are conducted at a controlled and appropriate temperature. For long-term storage, it is recommended to store the compound in a lyophilized solid state at low temperatures (-20°C or -80°C) and protected from moisture.
-
Buffer Composition: While less common, certain buffer components could potentially catalyze the hydrolysis. If you suspect this, try switching to an alternative buffer system with a similar pH.
Pro-Tip: The stability of aroylhydrazones, such as this compound, is generally greater than that of hydrazones derived from aliphatic aldehydes. This is due to the resonance stabilization provided by the aromatic rings.[5][6] However, they are still susceptible to acid-catalyzed hydrolysis.
FAQ 2: I am trying to develop an HPLC method to assess the stability of this compound. What are the key considerations?
Answer: A well-designed HPLC method is crucial for accurately monitoring the stability of your compound. The primary goal is to achieve a good separation between the parent compound (this compound) and its potential degradation products (salicylaldehyde and o-toluic hydrazide).
Key Method Development Considerations:
-
Column Choice: A reverse-phase C18 column is typically a good starting point for compounds of this nature.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The gradient will help to resolve the parent compound and its more polar degradation products.
-
pH of the Mobile Phase: The pH of the aqueous component of the mobile phase can significantly impact the retention time and peak shape of your compound and its degradation products. It is advisable to screen a range of pH values (e.g., pH 3, 5, and 7) during method development.
-
Detection: UV detection is suitable for this compound and its degradation products due to the presence of aromatic rings. You should determine the optimal wavelength for detection by running a UV scan of the parent compound.
Workflow for HPLC Method Development:
Caption: HPLC Method Development Workflow.
FAQ 3: How can I perform a forced degradation study to understand the stability profile of my compound?
Answer: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Typical Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60°C) | To assess stability in an acidic environment and identify acid-catalyzed degradation products. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated | To evaluate stability in a basic environment and identify base-catalyzed degradation products. |
| Oxidation | 3% H₂O₂ at room temperature | To determine susceptibility to oxidation. |
| Thermal Stress | Dry heat (e.g., 80-100°C) or in solution at a higher temperature | To assess thermal stability. |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | To determine if the compound is light-sensitive. |
Experimental Approach:
-
Prepare a stock solution of this compound in a suitable solvent.
-
For each stress condition, dilute the stock solution into the stress medium.
-
Incubate the samples for a defined period, taking time points for analysis.
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze the samples using your validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
In-Depth Scientific Explanations
The Mechanism of Acid-Catalyzed Hydrolysis
The hydrolysis of hydrazones is a reversible reaction that is catalyzed by acid. The generally accepted mechanism involves two main steps:
-
Protonation of the Imine Nitrogen: In an acidic medium, the nitrogen atom of the C=N bond gets protonated. This protonation increases the electrophilicity of the imine carbon.
-
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the now more electrophilic imine carbon, forming a carbinolamine intermediate.
-
Breakdown of the Intermediate: This unstable intermediate then breaks down, leading to the cleavage of the C-N bond and the formation of the original aldehyde (salicylaldehyde) and hydrazide (o-toluic hydrazide).
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Experimental Protocols
Protocol: Determination of Hydrolytic Stability as a Function of pH
This protocol outlines a method to determine the rate of hydrolysis of this compound at different pH values using RP-HPLC.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Phosphate buffer components (for pH 7.4)
-
Acetate buffer components (for pH 4 and 5)
-
Hydrochloric acid (for pH 2)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 5, 7.4). Ensure all buffers are filtered through a 0.22 µm filter.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Initiation of Hydrolysis Study: a. For each pH to be tested, pipette a small volume of the stock solution into a larger volume of the pre-warmed (e.g., 37°C) buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid solubility issues. b. Immediately vortex the solution and transfer an aliquot to an HPLC vial for the t=0 time point analysis. c. Place the remaining solution in a temperature-controlled incubator (e.g., 37°C).
-
Time Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture and transfer them to HPLC vials. If the hydrolysis is rapid, you may need to quench the reaction by adding a small amount of a neutralizing or basic solution before analysis.
-
HPLC Analysis: a. Analyze all samples using a validated stability-indicating RP-HPLC method. b. Record the peak area of the this compound at each time point.
-
Data Analysis: a. Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. b. Plot the natural logarithm of the percentage of the remaining compound versus time. c. The slope of this line will be the negative of the first-order rate constant (-k). d. Calculate the half-life (t₁/₂) of the compound at each pH using the equation: t₁/₂ = 0.693 / k.
Expected Outcome:
You should observe that the rate of hydrolysis is significantly faster at lower pH values, resulting in a shorter half-life. The compound is expected to be most stable at a neutral or near-neutral pH.
References
-
Abu-Eid, M. (1988). The Role of Solvent on the Kinetics and Mechanism of the Hydrolysis of Salicylidene Benzoyl Hydrazone. An-Najah University Journal for Research - A (Natural Sciences), 5(1), 28–34. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]
-
Novotna, K., et al. (2016). Acid–Base Properties and Kinetics of Hydrolysis of Aroylhydrazones Derived from Nicotinic Acid Hydrazide. Molecules, 21(8), 1049. [Link]
-
Abu-EID, M., & ISMAIL, S. (1989). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives. An-Najah University Journal for Research - A (Natural Sciences), 1(6). [Link]
-
Cheméo. (n.d.). This compound (CAS 82859-72-1). Retrieved from [Link]
-
Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH-stability of PEG-PE conjugates. Bioconjugate chemistry, 18(2), 363–370. [Link]
-
ResearchGate. (n.d.). pH stability of FS1 (a) and FS2 (b) at pH = 1.2, 4, 5, 6, and 7.4 for different times from 0 to 4 h. Retrieved from [Link]
-
Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363-370. [Link]
-
Jezuita, A., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2949–2962. [Link]
-
ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]
-
Zhang, Z., et al. (2009). Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH. Talanta, 79(2), 327-332. [Link]
-
Letopharm Limited. (n.d.). This compound| CAS:#82859-72-1. Retrieved from [Link]
-
Welsch, T., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Toxins, 14(8), 554. [Link]
-
Gili, P., et al. (1993). Transition-metal complexes with hydrazides and hydrazones .7. Dioxomolybdenum(VI) complexes of salicylaldehyde p-hydroxybenzoylhydrazone and their thermal stability. Transition Metal Chemistry, 18(4), 365-368. [Link]
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition in English, 47(39), 7523–7526. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with Salicylidene o-toluic hydrazone and its Complexes
Welcome to the dedicated support center for researchers working with Salicylidene o-toluic hydrazone and its coordination complexes. As a versatile Schiff base ligand, this compound is pivotal in developing novel catalysts, therapeutic agents, and advanced materials. However, its aromatic structure and that of its metal complexes often lead to significant solubility challenges, which can be a major bottleneck in experimental workflows.
This guide is structured to provide immediate, actionable solutions and deep mechanistic insights. We move from frequently encountered issues to in-depth troubleshooting protocols, ensuring you have the support needed to overcome these common hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubility of this compound and its derivatives.
Q1: My freshly synthesized this compound ligand won't dissolve in common laboratory solvents. What should I try first?
A: This is a very common observation. The planar, aromatic nature of the hydrazone leads to significant intermolecular π-stacking and hydrogen bonding, reducing its affinity for many solvents. While it is typically insoluble in water and non-polar solvents like hexane, it shows better solubility in polar, aprotic, and coordinating solvents.
Recommended Starting Solvents:
-
Highly Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often the most effective solvents due to their high polarity and ability to disrupt intermolecular forces.[1][2][3][4]
-
Often Successful: Dioxane can also be an effective solvent.[1]
-
Sparingly Soluble: Alcohols like methanol and ethanol are frequently used for synthesis and recrystallization, often requiring heat, but may not be suitable for preparing stock solutions at room temperature.[4][5]
Q2: The ligand dissolved perfectly, but upon adding the metal salt to form the complex, a precipitate crashed out immediately. What is happening?
A: This phenomenon, known as "complexation-induced precipitation," is common. The resulting metal complex is often more rigid, larger, and has different intermolecular interactions than the free ligand, leading to significantly lower solubility in the same solvent system. The coordination of the metal ion can create a polymeric or highly crystalline structure that is less favorable for solvation.[6]
Immediate Actions:
-
Increase Dilution: The most straightforward approach is to work with much more dilute solutions of both the ligand and the metal salt.
-
Solvent System Change: The optimal solvent for the ligand may not be optimal for the complex. A solvent mixture or a switch to a more coordinating solvent like pure DMSO might be necessary.
-
Method of Addition: Add the metal salt solution dropwise to the vigorously stirred ligand solution. This slow addition can prevent localized high concentrations that favor precipitation.
Q3: Can I use heat to improve the solubility of my complex for a biological assay?
A: While heating can temporarily increase solubility, it is generally not recommended for preparing samples for biological assays. There are two primary risks:
-
Compound Instability: The complex may decompose or hydrolyze at elevated temperatures, altering its structure and activity.
-
Supersaturation: The solution will become supersaturated upon cooling to the assay temperature (e.g., 37°C), leading to precipitation over time and resulting in inaccurate and non-reproducible data.[7] It is crucial to determine the thermodynamic solubility at the experimental temperature.
Q4: How does pH affect the solubility of this compound and its complexes?
A: The pH can have a profound impact on solubility. The this compound ligand contains a phenolic hydroxyl (-OH) group which is weakly acidic.
-
At basic pH: The phenolic proton can be removed, forming a phenolate anion. This charged species is typically much more water-soluble than the neutral molecule.
-
At acidic pH: The imine nitrogen (-C=N-) can be protonated. This also creates a charged species, which can increase aqueous solubility.
Therefore, adjusting the pH of your buffer away from the compound's isoelectric point can significantly enhance solubility.[7][8] However, be cautious of extreme pH values, which can cause hydrolysis of the Schiff base or degradation of the complex.[8]
In-Depth Troubleshooting Guides
For more persistent issues, these guides provide structured, protocol-driven solutions.
Guide 1: Systematic Solvent Screening for Poorly Soluble Compounds
When initial solvent choices fail, a systematic approach is necessary to identify a suitable system without consuming excessive amounts of your compound.
Objective: To efficiently screen a panel of solvents to determine the solubility of a ligand or complex.
Workflow:
Caption: Strategy to maintain solubility during complex synthesis.
Causality Explained: By dissolving the ligand in a powerful coordinating solvent like DMSO first, you create a good solvation environment for the anticipated complex. Adding the metal salt, often dissolved in a less coordinating but miscible solvent like methanol, allows for a controlled reaction where the forming complex is immediately stabilized by the surrounding DMSO molecules, preventing aggregation and precipitation. [2][4]
Guide 3: Formulating Complexes for Biological Assays
Poor aqueous solubility is a major barrier to evaluating the biological activity of hydrazone complexes. This guide provides formulation strategies.
Objective: To prepare a homogenous, stable aqueous solution of a poorly soluble complex for in vitro or in vivo studies.
Strategy 1: Co-Solvent Approach
-
Prepare a high-concentration stock solution of the complex in 100% DMSO (e.g., 10-20 mM). [8]2. For the assay, perform serial dilutions into the aqueous assay buffer.
-
Critical Control: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. [8]4. Always include a "vehicle control" (buffer + same final % of DMSO) in your experiment.
Strategy 2: Use of Solubilizing Excipients If the co-solvent approach leads to precipitation over the course of the experiment (a sign of low thermodynamic solubility), excipients can be used. [7]* Cyclodextrins: These can form inclusion complexes where the hydrophobic hydrazone molecule sits within the cyclodextrin cavity, presenting a hydrophilic exterior to the aqueous environment. [3][7]* Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-127 can form micelles that encapsulate the complex, preventing precipitation in aqueous media. [8]A concentration of 0.1% Tween-80 or 0.05% Pluronic F-127 is a good starting point. [8]
Detailed Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility
This protocol determines the true equilibrium solubility, which is critical for multi-day experiments like cell culture-based assays. [7]
-
Add an excess amount of the solid compound to your chosen buffer or solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Carefully collect an aliquot of the clear supernatant. Be extremely careful not to disturb the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., DMSO, Methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy against a standard curve.
Protocol 2: pH-Dependent Solubility Assessment
This protocol helps identify a pH range where the compound is most soluble.
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add a known, constant amount of the solid compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating for 24 hours at a constant temperature.
-
Filter each sample through a 0.22 µm syringe filter to remove undissolved solid.
-
Measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or HPLC.
-
Plot solubility (concentration) versus pH to identify the optimal pH range.
References
- Benchchem. (n.d.). Technical Support Center: Addressing Solubility Challenges of Hydrazone-Based Inhibitors.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 82859-72-1).
- ResearchGate. (2025). How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?
- S. Das, P. Dutta, S. Ray, et al. (2024). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Publishing.
- Dwivedi D. K, Dubey R. C, et al. (1988). Synthesis of Hydrazones Derived from O-Hydroxy Aromatic Aldehydes. Oriental Journal of Chemistry.
- Mohapatra, R. K., et al. (2012). Synthesis and spectral characterization of transition metal complexes with benzothiazolyl-2-hydrazones of salicylidene acetone. Journal of Chemical and Pharmaceutical Research.
- Mohapatra, R. K., et al. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF TRANSITION METAL COMPLEXES WITH BENZOTHIAZOLYL-2-HYDRAZONES OF SALICYLIDENE ACETONE A.
- PMC. (n.d.). A Study of Complexation-ability of Neutral Schiff Bases to Some Metal Cations.
- Quest Journals. (n.d.). Schiff Base Metal Complexes: Synthesis, Biological and Computational Studies.
- International Journal of Pharmaceutical Research and Applications. (2024). Physical properties and phase solubility studies of Schiff base and their inclusion complexe.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes.
- Arabian Journal of Chemistry. (n.d.). Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities.
- MDPI. (n.d.). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor.
- ResearchGate. (n.d.). (PDF) Transition-metal complexes with hydrazides and hydrazones .7. Dioxomolybdenum(VI) complexes of salicylaldehyde p-hydroxybenzoylhydrazone and their thermal stability.
Sources
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- 4. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities - Arabian Journal of Chemistry [arabjchem.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Salicylidene o-Toluic Hydrazone Synthesis
Welcome to the technical support resource for the synthesis of Salicylidene o-toluic hydrazone. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for the critical condensation reaction between salicylaldehyde and o-toluic hydrazide. Here, we move beyond simple protocols to explain the causality behind catalyst selection, empowering you to optimize your reaction conditions and overcome common experimental hurdles.
Section 1: Catalyst Selection Guide (FAQs)
This section addresses the fundamental questions surrounding the choice of a catalyst for hydrazone formation, linking the theory to practical laboratory application.
Q1: What is the fundamental role of a catalyst in the this compound condensation?
A catalyst's primary role is to accelerate the rate-limiting step of the reaction: the dehydration of a tetrahedral hemiaminal intermediate. The overall reaction is a nucleophilic addition-elimination process.[1]
-
Nucleophilic Attack: The terminal nitrogen of o-toluic hydrazide attacks the carbonyl carbon of salicylaldehyde.
-
Hemiaminal Formation: This forms a neutral tetrahedral intermediate called a hemiaminal (or carbinolamine).
-
Dehydration (Rate-Limiting Step): The catalyst facilitates the elimination of a water molecule from the hemiaminal to form the final C=N double bond of the hydrazone.
Acid catalysts achieve this by protonating the hydroxyl group of the hemiaminal, converting it into a much better leaving group (-OH₂⁺).[2] Without a catalyst, this dehydration step is often slow, leading to low yields or long reaction times.
Q2: What are the main types of catalysts I can use for this reaction?
There are three primary classes of catalysts suitable for this condensation, each with specific advantages:
-
Brønsted Acids: These are proton donors. Common examples include glacial acetic acid and catalytic amounts of mineral acids like sulfuric acid.[3][4][5] They directly participate in the dehydration step as described above.
-
Lewis Acids: These are electron-pair acceptors. Examples include metal salts like Cerium(III) chloride (CeCl₃·7H₂O), Scandium(III) triflate (Sc(OTf)₃), and Aluminum chloride (AlCl₃).[6][7][8] They activate the salicylaldehyde by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazide.[9]
-
Nucleophilic Catalysts: These are typically aromatic amines, with aniline being the classic example.[1][10] They operate via a different pathway, first reacting with the aldehyde to form a highly reactive protonated imine (Schiff base). This intermediate is then readily attacked by the hydrazide in a transimination reaction, which is often faster than the initial hydrazone formation, especially at or near neutral pH.[11]
Q3: When is a simple Brønsted acid like glacial acetic acid the best choice?
Glacial acetic acid is an excellent first choice for many standard preparations.[2][4] It is effective, inexpensive, and easy to handle.
-
Optimal Conditions: Acetic acid creates a weakly acidic environment (typically pH 4-5), which is the "sweet spot" for this reaction.[2] In this pH range, there is sufficient protonation to catalyze the dehydration step without significantly protonating the o-toluic hydrazide nucleophile.[1]
-
Caution: Using a strong mineral acid (e.g., concentrated H₂SO₄ or HCl) can be counterproductive. At very low pH, the hydrazide's nitrogen becomes protonated (R-NH-NH₃⁺), which deactivates its nucleophilicity and can bring the reaction to a halt.[1][2]
Q4: Under what conditions would a Lewis acid be a better choice?
A Lewis acid catalyst should be considered when your substrates are sensitive to acidic (low pH) conditions or when you need to avoid the presence of protons altogether.
-
Acid-Sensitive Substrates: If either salicylaldehyde or o-toluic hydrazide contains functional groups that could be degraded or participate in side reactions under Brønsted acid conditions, a Lewis acid offers a non-protonic alternative.
-
Enhanced Electrophilicity: For sterically hindered or electronically deactivated aldehydes, a Lewis acid can be more effective at activating the carbonyl group than a weak Brønsted acid.[7][12]
Q5: Are there benefits to using a nucleophilic catalyst like aniline?
Yes, particularly for reactions conducted under sensitive or biological conditions.
-
Neutral pH Reactions: Nucleophilic catalysts like aniline and its derivatives are highly effective at neutral pH (pH ~7), where Brønsted acid catalysis is inefficient.[10] This makes them valuable in biological settings or for substrates with extreme acid lability.
-
Increased Reaction Rates: In some systems, aniline catalysis can accelerate hydrazone formation by one to two orders of magnitude compared to the uncatalyzed reaction at neutral pH.[10]
Section 2: Troubleshooting Guide
This guide addresses specific, common problems encountered during the synthesis of this compound.
Q1: My reaction yield is very low. What are the likely causes and how can I fix it?
Low yield is a frequent issue that can stem from several factors. Systematically investigate the following possibilities:
-
Suboptimal pH: This is the most common culprit. If you are using a strong acid, you may be deactivating your hydrazide nucleophile.[1] Conversely, in a neutral or basic medium without a suitable catalyst, the dehydration step is too slow.
-
Solution: If using a mineral acid, reduce its concentration significantly. The ideal choice is often a catalytic amount of a weak acid like glacial acetic acid to buffer the system to the optimal pH 4-5 range.[2] Monitor the reaction progress with Thin Layer Chromatography (TLC) to determine if the reaction is simply slow or has stopped.[13]
-
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or moderately increase the temperature.[14] Ensure efficient stirring to maximize reactant interaction.
-
-
Side Reactions: The formation of byproducts consumes your starting materials. The most likely side product is the salicylaldazine.
-
Solution: See Q2 below for a detailed explanation. Using a slight excess of the o-toluic hydrazide relative to the salicylaldehyde can help suppress this side reaction.[14]
-
-
Product Precipitation/Solubility: The hydrazone product may be partially soluble in the reaction solvent, leading to losses during filtration.
-
Solution: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize the precipitation of the product.[13]
-
Q2: I'm seeing an unexpected side product. How do I identify and prevent it?
The two most probable side products are the salicylaldazine and the starting materials from hydrolysis.
-
Problem 1: Salicylaldazine Formation
-
Identification: This side product arises from the reaction of two equivalents of salicylaldehyde with one equivalent of hydrazine (which can be present as an impurity or formed from hydrazide decomposition) or, more commonly, from the reaction of the desired hydrazone with a second molecule of salicylaldehyde.[14][15] It will have a different melting point and TLC retention factor than your desired product.
-
Cause: This is favored when there is an excess of salicylaldehyde or at elevated temperatures.[13]
-
Prevention:
-
Control Stoichiometry: Use a 1:1 molar ratio of reactants or a slight excess (e.g., 1.05 to 1.1 equivalents) of o-toluic hydrazide.[14]
-
Control Addition: Add the salicylaldehyde solution dropwise to the hydrazide solution to avoid creating localized areas with a high concentration of the aldehyde.
-
-
-
Problem 2: Hydrolysis
-
Identification: TLC analysis shows the reappearance of starting materials (salicylaldehyde and o-toluic hydrazide) during workup or purification.
-
Cause: The C=N bond of the hydrazone is susceptible to hydrolysis, a reaction catalyzed by acid and excess water.[16][17] This can be a major issue during aqueous workups or chromatography on acidic stationary phases like silica gel.
-
Prevention:
-
Anhydrous Workup: If possible, perform a non-aqueous workup.
-
Neutralize Acid: Before workup, carefully neutralize the acid catalyst with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Chromatography: If column chromatography is necessary, consider using neutral alumina instead of the inherently acidic silica gel to minimize product decomposition on the column.[18]
-
-
Q3: My reaction seems to have stalled. What steps should I take?
If TLC analysis shows that the reaction has started but is no longer progressing, consider these points:
-
Catalyst Deactivation: The catalyst may have been consumed or neutralized. In some cases, the product itself can sequester a Lewis acid catalyst, preventing turnover.[12]
-
Solution: Try adding another small portion of the catalyst to see if the reaction restarts.
-
-
Reagent Purity: Impurities in the starting materials can inhibit the reaction. Salicylaldehyde, for instance, can oxidize over time to salicylic acid.[19]
-
Solution: Use freshly opened or purified reagents. Check the purity of your starting materials by melting point or spectroscopy.
-
-
Water Removal: Since water is a byproduct, its accumulation can push the reaction equilibrium back towards the starting materials.
-
Solution: For stubborn reactions, using a Dean-Stark trap to azeotropically remove water can drive the reaction to completion. This is particularly effective when using solvents like toluene.
-
Q4: The purification of my final product is proving difficult. What are the best practices?
Purification of hydrazones requires care to prevent hydrolysis.[18]
-
Recrystallization: This is the most common and effective method. Ethanol is a frequently used solvent.[18] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that provide good crystal formation and efficiently exclude impurities.
-
Column Chromatography: As mentioned in Q2, use neutral alumina if you suspect your product is acid-sensitive.[18] Run the column with anhydrous solvents and work relatively quickly to minimize contact time.
-
Storage: Hydrazones can be sensitive to moisture and light.[17] Store the purified product in a sealed container, preferably in a desiccator and protected from light, to ensure its long-term stability.
Section 3: Protocols & Comparative Data
Table 1: Comparison of Catalytic Systems for Hydrazone Synthesis
| Catalyst System | Catalyst Loading (mol%) | Typical Solvent | Temperature (°C) | Plausible Yield Range (%) | Key Considerations |
| Brønsted Acid | |||||
| Glacial Acetic Acid | 5-10% (or as solvent) | Ethanol | 78 (Reflux) | 85-95% | Cost-effective and reliable standard method.[4] Optimal pH is crucial.[2] |
| H₂SO₄ (catalytic) | 1-2% | Ethanol | 78 (Reflux) | 80-90% | Highly effective but risks protonating the hydrazide if concentration is too high.[3] |
| Lewis Acid | |||||
| CeCl₃·7H₂O | 2-5% | tert-Butanol | 25-60 | 60-95% | Good for acid-sensitive substrates. Reaction times can be very short.[8] |
| Nucleophilic | |||||
| Aniline | 10-20% | PBS/DMF | 23 | 70-85% | Ideal for reactions at neutral pH. Rate enhancement is significant over uncatalyzed reaction.[11] |
| Uncatalyzed | N/A | Ethanol | 78 (Reflux) | 40-60% | Serves as a baseline. Generally slow and lower yielding; catalyst is highly recommended. |
Note: Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions.
Standard Operating Protocol: Acetic Acid-Catalyzed Synthesis
This protocol describes a standard, reliable method for the synthesis of this compound.
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-toluic hydrazide (1.0 eq) in 30 mL of absolute ethanol.
-
Stir the solution at room temperature until the hydrazide is fully dissolved.
-
-
Catalyst Addition:
-
Add 2-3 drops of glacial acetic acid to the hydrazide solution.
-
-
Aldehyde Addition:
-
In a separate beaker, dissolve salicylaldehyde (1.0 eq) in 15 mL of absolute ethanol.
-
Transfer the salicylaldehyde solution to a dropping funnel and add it dropwise to the stirring hydrazide solution over 15-20 minutes.
-
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot has disappeared.
-
-
Workup and Isolation:
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath for 30-45 minutes to maximize product precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to yield pure this compound.
-
Dry the purified crystals in a vacuum oven.
-
Section 4: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the this compound synthesis, with a focus on catalyst-related decisions.
Caption: Troubleshooting workflow for low-yield hydrazone condensation.
References
-
Quora. (2020). Why is the Schiff base prepared in the presence of acetic acid?
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Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
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BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for (4-methoxycyclohexyl)hydrazine Condensations.
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Li, Z., & Li, C.-J. (2004). Lewis Acid-Promoted Imine Synthesis by the Insertion of Isocyanides into C−H Bonds of Electron-Rich Aromatic Compounds. Organic Letters, 6(26), 4921–4923.
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Myers, A. G. Classics in Asymmetric Synthesis: Chapter X: Imine Additions.
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Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1642–1645.
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Khan Academy. Formation of oximes and hydrazones.
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Chemistry Stack Exchange. (2018). Conditions for imine formation.
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Kamal, A., et al. (2015). Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). RSC Advances, 5(99), 81219–81245.
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ResearchGate. (2024). What is the role of glacial acetic acid in the ring closure of Schiff bases?
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BenchChem. (2025). Troubleshooting low yield in fluorenone to hydrazone conversion.
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ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound.
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ResearchGate. (n.d.). (i) Lewis acid catalyzed imine formation...
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Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?
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ResearchGate. (2024). How to purify Schiff base product?
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BenchChem. (2025). Technical Support Center: Optimizing Hydrazone Formation.
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Okafor, E. C. (1978). On the condensation of salicylaldehyde with hydrazine. Talanta, 25(4), 241-242.
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Bhat, M., et al. (2015). Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences.
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Mukerjee, A. K., & Kumar, P. (1982). Condensation of Schiff bases with 2-oxazolin-5-ones: simultaneous introduction of arylidene and amino moieties. Canadian Journal of Chemistry, 60(3), 317-321.
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BenchChem. (2025). Common pitfalls in the synthesis of hydrazones.
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Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38555-38567.
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Wang, X., et al. (2024). Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+. Molecules, 29(9), 2056.
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Vargas, D. F., et al. (2021). On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. Chemistry Proceedings, 3(1), 82.
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Wikipedia. Hydrazone.
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ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
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PubChem. Salicylaldehyde.
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Validation & Comparative
A Comparative Guide to the Anticancer Activity of Salicylidene o-toluic hydrazone and Other Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer agents, the hydrazone scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] Hydrazones, characterized by the R1R2C=NNR3R4 functional group, exhibit a wide spectrum of biological activities, including notable anticancer properties.[1] Their significance is partly due to their synthetic accessibility and the ease with which their structure can be modified to optimize pharmacological activity. This guide provides an in-depth comparison of the anticancer activity of Salicylidene o-toluic hydrazone with other notable hydrazone derivatives, supported by experimental data and detailed protocols for evaluation.
The Role of Hydrazones in Oncology
Hydrazones have garnered considerable attention for their potential as anticancer agents due to their diverse mechanisms of action. These compounds can induce cytotoxicity in cancer cells through various pathways, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like DNA synthesis.[1][3] A key feature of many biologically active hydrazones is their ability to chelate metal ions, particularly iron, which is essential for cell proliferation.[4] This chelation can lead to the generation of reactive oxygen species (ROS), which in turn can trigger apoptotic cell death.[4] Furthermore, the versatility of the hydrazone linker has been exploited in the development of hybrid molecules and metal complexes with enhanced target selectivity.[2][5]
In Focus: this compound
While specific data on this compound is not extensively detailed in the readily available literature, we can infer its potential activity based on the well-documented anticancer properties of its parent compound, Salicylaldehyde benzoyl hydrazone (SBH), and its derivatives.[4][6] SBH has been shown to decrease DNA synthesis and cell proliferation in a variety of cancer cell lines.[1][3] The structural modifications on both the salicylaldehyde and the hydrazide moieties can significantly influence the pharmacological properties.[1][3]
The "o-toluic" part of this compound refers to a methyl group at the ortho position of the benzoyl ring. This substitution can impact the compound's lipophilicity, steric hindrance, and electronic properties, which in turn can affect its interaction with biological targets and its overall anticancer efficacy.
Comparative Anticancer Activity of Hydrazone Derivatives
To provide a clear comparison, the following table summarizes the cytotoxic activity (IC50 values) of various salicylaldehyde hydrazone derivatives against different cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[4]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Salicylaldehyde benzoyl hydrazone | HL-60 (Leukemia) | 0.03 - 3.54 | [4] |
| 5-bromosalicylaldehyde-derived hydrazones | HL-60 (Leukemia) | 3.02–3.14 | [4] |
| 5-methoxysalicylaldehyde hydrazones | MCF-7 (Breast Cancer) | 0.91–3.54 | [1] |
| Dimethoxy hydrazone analogs | Leukemic cell lines | Low micro- to nanomolar | [7][8] |
| Hydrazide-hydrazone (Compound 3h) | PC-3 (Prostate Cancer) | 1.32 | [9] |
| Hydrazide-hydrazone (Compound 3h) | MCF-7 (Breast Cancer) | 2.99 | [9] |
| Hydrazide-hydrazone (Compound 3h) | HT-29 (Colon Cancer) | 1.71 | [9] |
| Pyrrolidinone-hydrazone (Compound 13) | IGR39 (Melanoma) | 2.50 | [10] |
| Pyrrolidinone-hydrazone (Compound 13) | PPC-1 (Prostate Cancer) | 3.63 | [10] |
Insights from Structure-Activity Relationships (SAR):
-
Substitution on the Salicylaldehyde Ring: The position and nature of substituents on the salicylaldehyde ring play a crucial role in determining anticancer activity. For instance, a methoxy group at the 5th position of salicylaldehyde hydrazones has been shown to result in remarkable activity against the MCF-7 breast cancer cell line.[1] Similarly, 5-bromosalicylaldehyde derivatives exhibit heightened activity against certain leukemic cell lines.[8]
-
Substitution on the Hydrazide Moiety: Modifications to the hydrazide part of the molecule also significantly impact cytotoxicity. The presence of a methoxy group on both aromatic rings in dimethoxy derivatives of salicylaldehyde benzoylhydrazone leads to potent activity against leukemic cell lines, with some analogs showing exceptional selectivity for cancer cells over normal cells.[7][8]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, such as pyrrole or quinoline, can enhance the anticancer potential of hydrazones.[9][11]
Mechanistic Insights: How Hydrazones Exert Their Anticancer Effects
The anticancer activity of hydrazones is often multifactorial. Key mechanisms include:
-
Induction of Apoptosis: Many hydrazone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][9] This is a critical mechanism for eliminating malignant cells. The process can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Hydrazones can interfere with the normal progression of the cell cycle, leading to arrest at specific phases (e.g., G1, S, or G2/M).[11] This prevents cancer cells from dividing and proliferating.
-
Inhibition of Key Enzymes: Some hydrazones have been found to target and inhibit specific enzymes that are crucial for cancer cell survival and growth, such as kinases, topoisomerases, and histone deacetylases (HDACs).[2][11]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for key assays used to assess the anticancer properties of hydrazone compounds.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening and characterizing the anticancer activity of a novel compound.
Caption: A generalized workflow for the evaluation of anticancer compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazone compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[4]
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the hydrazone compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is detected in the green fluorescence channel and PI in the red fluorescence channel.
Interpretation of Results:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the hydrazone compound and harvest as described above.
-
Fixation: Fix the cells in cold 70% ethanol for at least 30 minutes at 4°C.[15] This permeabilizes the cells and preserves their morphology.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
A Simplified Apoptosis Signaling Pathway
The following diagram illustrates a simplified signaling pathway for apoptosis, which can be induced by various stimuli, including anticancer compounds like hydrazones.
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A Comparative Guide to Salicylidene o-toluic Hydrazone and Other Fluorescent Probes for Metal Ion Sensing
For researchers, scientists, and drug development professionals, the precise detection and quantification of metal ions are paramount. Dysregulation of metal ion homeostasis is linked to numerous physiological and pathological processes, from neurodegenerative diseases to environmental toxicity.[1][2] Among the various analytical methods available, fluorescent probes have emerged as indispensable tools due to their operational simplicity, high sensitivity and selectivity, rapid response times, and capability for real-time monitoring and bioimaging.[1][3][4]
This guide provides an in-depth comparison of salicylidene o-toluic hydrazone, as a representative of the versatile hydrazone class, against other prominent fluorescent probes for the detection of key metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), and iron (Fe³⁺). We will delve into the underlying sensing mechanisms, compare performance based on experimental data, and provide validated protocols to empower your research.
The Power of Hydrazones in Fluorescent Sensing
Hydrazone-based chemosensors have garnered significant attention over the past decade, primarily due to their straightforward and efficient synthesis.[2][5][6] They are typically formed through a simple condensation reaction between a carbonyl compound (like an aldehyde or ketone) and a hydrazine derivative.[5][7] This synthetic accessibility allows for immense structural diversity. By judiciously selecting the fluorophore (the light-emitting part) and the chelating unit (the ion-binding part), sensors can be tailored for high specificity towards a target analyte.[2][5]
This compound belongs to this robust class. Its salicylidene moiety provides a well-defined N, O-donor chelation site, which is particularly effective for binding hard acids like Al³⁺ and borderline acids like Zn²⁺. The o-toluic group can further modulate the electronic properties and steric environment of the probe.
Core Sensing Mechanisms
The fluorescence response of these probes is governed by several photophysical processes:
-
Chelation-Enhanced Fluorescence (CHEF): Many probes are designed to have low fluorescence in their free state due to processes like photoinduced electron transfer (PET) or C=N bond isomerization, which provide non-radiative decay pathways. Upon binding a metal ion, the molecule's structure becomes more rigid, inhibiting these non-radiative processes and causing a significant increase in fluorescence intensity—a "turn-on" response.[8][9]
-
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor (ion-binding site) can donate an electron to the excited fluorophore, quenching its fluorescence. When a target ion binds to the receptor, it lowers the receptor's energy level, preventing this electron transfer and thus "turning on" the fluorescence.[10][11][12]
-
Spiro-lactam Ring Opening: This mechanism is characteristic of rhodamine-based probes. The probe exists in a colorless, non-fluorescent spiro-lactam form. Coordination with a metal ion like Fe³⁺ or Cu²⁺ induces the opening of this ring, resulting in a highly colored and intensely fluorescent open-chain amide structure.[1][3]
Comparative Performance Analysis: Salicylidene Hydrazones vs. The Field
The choice of a fluorescent probe is critically dependent on the target ion and the specific application. Below, we compare the performance of hydrazone-based sensors with other leading alternatives for detecting Zn²⁺, Al³⁺, and Fe³⁺.
Zinc (Zn²⁺) Detection
Zinc is a crucial trace element in biology, and its detection is vital for understanding cellular signaling and disease.[13][14][15]
-
Salicylaldehyde Hydrazones: Probes in this family, such as those derived from salicylaldehyde, are excellent candidates for Zn²⁺ sensing. They typically exhibit a "turn-on" fluorescence response upon forming a stable complex with Zn²⁺.[16][17] For example, a pyrene-based salicylaldehyde hydrazone demonstrated a ratiometric response to Zn²⁺ with a low detection limit of 0.08 µM in aqueous buffer, showcasing high selectivity against other common metal ions.[16][17] The sensing mechanism involves the chelation of Zn²⁺ by the hydrazone's oxygen and nitrogen atoms, leading to a rigid complex that enhances fluorescence (CHEF effect).[17]
-
Alternative Probes:
-
FluoZin Dyes: These are commercially available and widely used indicators designed specifically for detecting Zn²⁺ in the 0.1–100 µM range with minimal interference from Ca²⁺.[18] They are a go-to choice for cell-based assays using microscopy, flow cytometry, or microplate readers.[18]
-
Coumarin Derivatives: These probes often operate via a PET mechanism. For instance, the FCP probe, a coumarin derivative, shows a ~13-fold fluorescence enhancement upon binding Zn²⁺ and has been successfully used for detecting the ion in aqueous solutions and living cells due to its low cytotoxicity.[11]
-
Pyrazoline-Based Probes: These sensors can exhibit remarkable fluorescence enhancement, with some showing a 40-fold increase in the presence of Zn²⁺, making them highly sensitive for applications in living neuronal cells.[4]
-
Aluminum (Al³⁺) Detection
Aluminum is the most abundant metal in the Earth's crust, and its overexposure is linked to health concerns. Simple and sensitive detection methods are therefore highly sought after.[19]
-
Salicylaldehyde Hydrazones & Schiff Bases: This class of probes demonstrates exceptional performance for Al³⁺ detection. As a hard acid, Al³⁺ binds strongly to the hard oxygen and nitrogen donor atoms of the hydrazone moiety.[9] This interaction inhibits C=N isomerization and blocks PET pathways, resulting in a dramatic "turn-on" fluorescence signal.[8] Detection limits for these probes are often in the nanomolar range. For example, a benzothiazole-hydrazine Schiff base (BHMP) achieved a limit of detection (LOD) for Al³⁺ as low as 1.04 x 10⁻⁸ mol L⁻¹ (10.4 nM) and was successfully used for imaging Al³⁺ in living cells and plant roots.[19] Another salicylaldehyde hydrazone-based probe reported an LOD of 5.3 x 10⁻⁸ M (53 nM).[9]
-
Alternative Probes:
-
Coumarin-Based Sensors: A probe synthesized from 4-hydroxy-3-acetylcoumarin and 2-amino-4-methylphenol showed a 21-fold increase in fluorescence intensity upon binding Al³⁺.[20] These probes are valued for their significant turn-on response.
-
Azo-based Probes: A recently developed probe, HL, utilizes a combination of PET and Twisted Intramolecular Charge Transfer (TICT) mechanisms for Al³⁺ detection.[10] Binding to Al³⁺ eliminates both quenching processes, leading to a significant fluorescence enhancement.[10]
-
Iron (Fe³⁺) Detection
Iron is essential for many biological processes, but its imbalance can cause serious health issues.[1][21]
-
Hydrazone Probes: While some hydrazone probes can detect Fe³⁺, the paramagnetic nature of the Fe³⁺ ion often leads to fluorescence quenching ("turn-off" sensing) rather than enhancement. This can be a limitation due to the potential for false positives from other quenching species.
-
Alternative Probes:
-
Rhodamine Derivatives: This is the most prominent and effective class for "turn-on" detection of Fe³⁺.[1] Probes like RhB-DCT are non-fluorescent in their spiro-lactam form. The addition of Fe³⁺ catalyzes the opening of this ring, yielding a brightly fluorescent and colored product.[3] This mechanism provides high selectivity and sensitivity, with RhB-DCT reporting a low detection limit of 0.0521 µM and a rapid response within seconds.[3]
-
Chromone-Based Probes: These offer an alternative, typically working via a "turn-off" mechanism. A recently developed chromone probe (CP) showed high selectivity for Fe³⁺ by fluorescence quenching, with a very low detection limit of 0.044 µM and excellent stability across a wide pH range (2.0–12.0).[21]
-
Graphene Quantum Dots (GQDs): These nanomaterial-based probes offer a different approach. Bare GQDs can selectively detect Fe³⁺ through a fluorescence quenching mechanism attributed to the binding of Fe³⁺ to surface hydroxyl groups.[22]
-
Quantitative Performance Summary
| Probe Class | Representative Probe | Target Ion | Limit of Detection (LOD) | Signaling Mechanism | Key Advantages |
| Salicylaldehyde Hydrazone | Pyrene-based Hydrazone | Zn²⁺ | 0.08 µM[16] | CHEF | Good selectivity, ratiometric potential, simple synthesis. |
| FluoZin Dyes | FluoZin-3 | Zn²⁺ | 0.1 - 100 µM range[18] | CHEF | Commercially available, minimal Ca²⁺ interference, cell permeable. |
| Coumarin Derivative | FCP | Zn²⁺ | ~48.1 nM[11] | PET | High sensitivity, low cytotoxicity, good for bioimaging.[11] |
| Salicylaldehyde Hydrazone | Benzothiazole-Hydrazone | Al³⁺ | 10.4 nM[19] | CHEF / C=N Isomerization | Ultra-sensitive, "turn-on" response, applicable in vivo. |
| Coumarin Derivative | H₂L | Al³⁺ | ~21-fold enhancement[20] | CHEF | Significant fluorescence enhancement. |
| Rhodamine Derivative | RhB-DCT | Fe³⁺ | 52.1 nM[3] | Spiro-lactam Opening | Strong "turn-on" signal, colorimetric change, rapid response.[3] |
| Chromone Derivative | CP Probe | Fe³⁺ | 44 nM[21] | Fluorescence Quenching | High selectivity, wide pH stability.[21] |
Experimental Methodologies
Protocol 1: General Synthesis of a Salicylidene Hydrazone Probe
This protocol describes the straightforward condensation reaction used to synthesize hydrazone-based probes.[5][7]
Caption: General workflow for the synthesis of salicylidene hydrazone probes.
Steps:
-
Dissolution: Dissolve equimolar amounts of the selected aldehyde (e.g., salicylaldehyde) and the carboxylic acid hydrazide (e.g., o-toluic hydrazide) in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reaction: Gently reflux the mixture with stirring for the required time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Purification: Collect the resulting solid precipitate by filtration, wash it with a small amount of cold solvent, and dry it under a vacuum to yield the pure hydrazone probe.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.
Protocol 2: Metal Ion Sensing via Fluorescence Spectroscopy
This protocol outlines the standard procedure for evaluating the performance of a fluorescent probe.
Caption: Experimental workflow for fluorescent probe-based metal ion detection.
Steps:
-
Stock Solutions: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO) and stock solutions of various metal salts (e.g., 10 mM perchlorates or nitrates in deionized water).
-
Sample Preparation: In a quartz cuvette, add the appropriate buffer solution (e.g., HEPES, pH 7.4). Add a small aliquot of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Initial Measurement: Place the cuvette in a fluorometer and record the initial fluorescence emission spectrum (this is the baseline or F₀).
-
Titration: Sequentially add small aliquots of the target metal ion stock solution to the cuvette. After each addition, gently mix and allow the system to equilibrate (typically < 1 minute) before recording the new fluorescence spectrum (F).
-
Selectivity Test: Repeat the experiment by adding a large excess (e.g., 10-100 equivalents) of other potentially interfering metal ions to a fresh sample of the probe to ensure the fluorescence response is specific to the target ion.
-
Data Analysis: Plot the change in fluorescence intensity (F/F₀ or F-F₀) against the concentration of the added metal ion. The Limit of Detection (LOD) can be calculated from the linear portion of this plot using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Mechanism Visualization: Chelation-Enhanced Fluorescence (CHEF)
Caption: The CHEF mechanism: Metal ion binding restricts rotation, enabling fluorescence.
Conclusion and Future Outlook
This compound, as a member of the broader hydrazone family, represents a highly adaptable and effective platform for developing fluorescent metal ion probes. Its simple synthesis and tunable structure allow for the creation of sensors with high sensitivity and selectivity, particularly for ions like Zn²⁺ and Al³⁺, where they often outperform other probe types in terms of detection limits.
However, for certain metal ions like Fe³⁺, alternative probes built on different mechanisms, such as the spiro-lactam ring-opening of rhodamines, provide a more robust "turn-on" signal that is often preferred over the quenching observed with many hydrazones.
The continued development in the field is focused on creating probes with even greater selectivity, lower detection limits, ratiometric and near-infrared (NIR) responses for deep tissue imaging, and multip-analyte sensing capabilities. By understanding the comparative strengths and weaknesses of different probe classes, researchers can select the optimal tool to advance their work in diagnostics, environmental monitoring, and cellular biology.
References
- A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe 3+ Ions Detection. MDPI.
- Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging. MDPI.
- A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants. RSC Publishing.
- Recent Advances on Iron(III)
- New Fluorescent Probe Developed for Detecting Aluminum (Al3+) Ions. Spectroscopy Online.
- Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. MDPI.
- Recent Advances in Organic Small-Molecule Fluorescent Probes for the Detection of Zinc Ions (Zn2+). PubMed.
- Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI.
- A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Applic
- Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI.
- Zinc Indic
- Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
- Understanding the Selective Detection of Fe3+ Based on Graphene Quantum Dots as Fluorescent Probes: The Ksp of a Metal Hydroxide-Assisted Mechanism.
- The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. MDPI.
- Turn-On Fluorescent Sensors for the Selective Detection of Al3+ (and Ga3+) and PPi Ions.
- Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
- Hydrazone-Based Small-Molecule Chemosensors.
- Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health
- Hydrazone-Based Small-Molecule Chemosensors. OUCI.
- Recent developments in rhodamine salicylidene hydrazone chemosensors. RSC Publishing.
- Review on Recent Advances in Metal Ions Sensing Using Different Fluorescent Probes.
- Recent Progress in Fluorescent Probes For Metal Ion Detection. PubMed Central.
- Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH. PubMed.
- Salicylaldehyde hydrazones as fluorescent probes for zinc ion in aqueous solution of physiological pH.
- Chemical Properties of this compound (CAS 82859-72-1). Cheméo.
- Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone deriv
- An ultra-sensitive fluorescence multi-channel and colorimetric probe based on salicylaldehyde hydrazone for Al 3+ recognition with a 3 : 1 binding ratio.
- Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
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- 1. Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
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Validating Salicylylidene o-toluic hydrazone: A Comparative Guide for Analytical Scientists
In the continuous quest for sensitive, selective, and cost-effective analytical reagents, hydrazones have emerged as a versatile class of compounds for the spectrophotometric and fluorimetric determination of a wide array of analytes, particularly metal ions. This guide provides an in-depth validation of Salicylidene o-toluic hydrazone as a promising analytical reagent, comparing its anticipated performance with established alternatives and providing the foundational experimental data and protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to expand their analytical toolkit.
Introduction: The Analytical Potential of Hydrazones
Hydrazones, characterized by the >C=N-NH- C=O functional group, are synthesized through the condensation reaction of hydrazides with aldehydes or ketones. The presence of donor atoms (O, N), a conjugated system, and the ability to form stable chelate rings with metal ions are the cornerstones of their analytical utility. This compound, a Schiff base derived from salicylaldehyde and o-toluic hydrazide, incorporates a phenolic hydroxyl group ortho to the azomethine nitrogen, creating a prime coordination site for metal ions. This structural motif is common in many effective analytical reagents and is anticipated to confer favorable analytical properties to the title compound.
Synthesis and Characterization of this compound
The synthesis of this compound is a straightforward condensation reaction. Based on established protocols for similar hydrazones, the following procedure can be employed.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-toluic hydrazide
-
Salicylaldehyde
-
Absolute Methanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve o-toluic hydrazide (1 mmol) in absolute methanol (30 ml) in a round-bottom flask, with gentle warming if necessary.
-
To this solution, add salicylaldehyde (1 mmol) dropwise with continuous stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the crude product with cold methanol to remove any unreacted starting materials.
-
Recrystallize the product from hot ethanol to obtain pure this compound.
-
Dry the purified crystals in a desiccator and characterize by melting point, FT-IR, ¹H NMR, and mass spectrometry.
Expected Characterization:
-
FT-IR (cm⁻¹): Absence of C=O stretching of aldehyde and N-H stretching of hydrazide, and appearance of a strong C=N (azomethine) stretching band. A broad O-H stretching band from the salicylaldehyde moiety is also expected.
-
¹H NMR: Appearance of a characteristic singlet for the azomethine proton (-CH=N-).
Caption: Synthesis workflow for this compound.
Comparative Performance Analysis
While specific analytical performance data for this compound is not extensively reported in peer-reviewed literature, its performance can be reliably inferred from closely related analogs. This section compares the performance of salicylaldehyde-derived hydrazones with established reagents for the spectrophotometric determination of copper(II) and iron(III), two common analytes.
Determination of Copper(II)
Copper(II) is a widely analyzed metal ion due to its environmental and biological significance. Salicylaldehyde benzoyl hydrazone, a close analog of this compound, has been successfully employed for its determination.
| Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (mg L⁻¹) | Remarks | Reference |
| Salicylaldehyde benzoyl hydrazone | 404 | 1.4 x 10⁵ | 0.01 - 18 | High sensitivity, good stability | |
| Bathocuproine | 479 | 1.42 x 10⁴ | 0.1 - 2.5 | Requires extraction | Standard Method |
| Dithizone | 550 | 4.52 x 10⁴ | up to 2 | Requires extraction, prone to interference | Standard Method |
The high molar absorptivity of Salicylaldehyde benzoyl hydrazone suggests that this compound would also be a highly sensitive reagent for copper determination. The presence of the o-toluic group may influence the solubility and stability of the complex, potentially offering advantages in certain matrices.
Determination of Iron(III)
Iron is another critical analyte in various fields. While direct data for this compound is unavailable, other hydrazones have been used for iron determination. A comparison with standard methods is presented below.
| Reagent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg mL⁻¹) | Remarks | Reference |
| Diacetylmonoxime benzoyl hydrazone | - | - | - | Used for Fe(II) determination | |
| 1,10-Phenanthroline | 510 | 1.1 x 10⁴ | 0.1 - 5 | Requires reduction of Fe(III) to Fe(II) | Standard Method |
| Thiocyanate | 480 | ~7 x 10³ | up to 10 | Color is prone to fading | Standard Method |
Based on the general reactivity of salicylaldehyde-derived hydrazones, it is plausible that this compound would form a colored complex with Fe(III), offering a direct method without the need for a reduction step.
Experimental Protocols for Analytical Applications
The following protocols are generalized for the use of a salicylaldehyde-derived hydrazone like this compound for the spectrophotometric determination of metal ions.
General Protocol for Spectrophotometric Metal Ion Determination
Reagents:
-
Stock solution of the metal ion (e.g., 1000 mg/L)
-
Solution of this compound in a suitable solvent (e.g., ethanol or DMSO)
-
Buffer solutions of various pH values
-
Deionized water
Procedure:
-
Optimization of pH: In a series of test tubes, place a fixed amount of the metal ion solution and the reagent solution. Adjust the pH of each solution using appropriate buffers. Measure the absorbance at the wavelength of maximum absorption (λmax) to determine the optimal pH for complex formation.
-
Determination of λmax: At the optimal pH, prepare a solution of the metal-reagent complex and scan the absorbance in the UV-Vis range to determine the wavelength of maximum absorption.
-
Calibration Curve: Prepare a series of standard solutions of the metal ion of varying concentrations. To each standard, add the optimal amount of the reagent and buffer solution. Measure the absorbance of each solution at the λmax against a reagent blank. Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
Sample Analysis: Treat the sample solution in the same manner as the standards and measure its absorbance. Determine the concentration of the metal ion in the sample from the calibration curve.
Caption: General workflow for spectrophotometric metal ion analysis.
Conclusion and Future Outlook
This compound holds significant promise as an analytical reagent for the spectrophotometric determination of metal ions. Its straightforward synthesis, coupled with the anticipated high sensitivity and selectivity characteristic of salicylaldehyde-derived hydrazones, makes it an attractive candidate for further investigation. The comparative analysis with established reagents suggests that it could offer a competitive, and in some cases superior, alternative.
Future work should focus on the detailed experimental validation of this compound for a range of metal ions. This would involve determining its molar absorptivity, linear dynamic range, limit of detection, and selectivity in the presence of various interfering ions for each specific metal complex. Such studies will be crucial in fully establishing its place in the repertoire of modern analytical reagents.
References
-
Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. [Link]
-
Najati, F. A., et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 1-6. [Link]
-
Suzana, et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 1-6. [Link]
-
Su, Z. (2012). N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o138. [Link]
-
Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. ResearchGate. [Link]
-
Majed, M. A., et al. (2022). Synthesis of a novel hydrazone-based compound applied as a fluorescence turn-on chemosensor for iron(iii) and a colorimetric sensor for copper(ii) with antimicrobial, DFT and molecular docking studies. RSC Advances, 12(45), 29337-29348. [Link]
-
Ahmed, M. J., & Uddin, M. K. (2007). A Simple Spectrophotometric Method for the Determination of Copper in Some Real, Environmental, Biological, Food and Soil Samples Using Salicylaldehyde Benzoyl Hydrazone. ResearchGate. [Link]
-
Yang, D., et al. (2024). Synthesis and Application of Salicylhydrazone Probes with High Selectivity for Rapid Detection of Cu2+. Molecules, 29(9), 2056. [Link]
-
Kim, H. N., et al. (2012). Chemical tools for detecting Fe ions. Chemical Society Reviews, 41(2), 601-611. [Link]
-
Ponka, P., & Richardson, D. R. (1997). Evaluation of the iron chelation potential of hydrazones of pyridoxal, salicylaldehyde and 2-hydroxy-1-naphthylaldehyde using the hepatocyte in culture. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1358(2), 163-177. [Link]
- Ariza, J. L., et al. (1992). N,N′-oxalylbis(salicylaldehyde hydrazone) as an analytical spectrophotometric and fluorimetric reagent. Part I.
A Comparative Benchmarking of Salicylidene o-Toluic Hydrazone Derivatives: Probing Their Biological Potential
In the dynamic landscape of drug discovery, hydrazones, characterized by the azomethine group (-NHN=CH-), have emerged as a privileged scaffold, demonstrating a wide spectrum of pharmacological activities.[1][2] Among these, salicylidene hydrazone derivatives are of particular interest due to their versatile biological profiles, including antimicrobial, anticancer, and antioxidant properties.[3][4] This guide provides a comprehensive comparative analysis of the biological activity of Salicylidene o-toluic hydrazone derivatives, contextualizing their performance against other relevant salicylidene hydrazone analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for key biological assays, offering researchers a robust framework for their own investigations.
The Architectural Blueprint: Synthesis of Salicylidene Hydrazones
The synthesis of salicylidene hydrazones is typically a straightforward and efficient process, primarily involving the condensation reaction between a salicylaldehyde derivative and a hydrazide.[3][5] Specifically, for this compound, the reaction involves salicylaldehyde and o-toluic hydrazide.
The general synthetic scheme is as follows:
Caption: General synthesis of this compound.
This one-pot synthesis is valued for its high yields and the relative ease of purification of the resulting Schiff bases.[3] The structural integrity and purity of the synthesized compounds are typically confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][6]
Comparative Biological Activity: A Multifaceted Profile
Salicylidene hydrazones exhibit a diverse range of biological activities, largely influenced by the nature and position of substituents on both the salicylaldehyde and hydrazide moieties.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Hydrazone derivatives have shown significant promise as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines.[3][5] Studies on salicylaldehyde benzoylhydrazones, close structural relatives of the title compounds, have demonstrated their ability to decrease DNA synthesis and cell proliferation.[5]
The introduction of specific functional groups can dramatically enhance anticancer activity. For instance, methoxy-substituted salicylaldehyde hydrazones have shown potent antiproliferative effects.[5][7] Specifically, 3-methoxysalicylaldehyde-derived hydrazones are strongly cytotoxic against acute myeloid leukemia (AML) HL-60 cells, while a methoxy group at the 5th position of the salicylaldehyde ring significantly increases activity against the MCF-7 breast cancer cell line.[5][7] Similarly, the introduction of a bromine or nitro group at the 5th position has been shown to heighten activity against T-cell leukemic SKW-3 and myeloid HL-60 cells.[7]
Comparative Anticancer Activity of Salicylidene Hydrazone Derivatives
| Derivative Type | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| 5-Methoxy Salicylidene Hydrazones | MCF-7 (Breast) | 0.91–3.54 | [3] |
| 3-Methoxy Salicylidene Hydrazones | HL-60 (Leukemia) | Potent Cytotoxicity | [5] |
| 5-Bromo Salicylidene Hydrazones | SKW-3, HL-60 (Leukemia) | Heightened Activity | [7] |
| 5-Nitro Salicylidene Benzoylhydrazones | HL-60, BV-173 (Leukemia) | Micromolar Activity | [7] |
| Dimethoxy Salicylidene Benzoylhydrazones | Leukemic Cell Lines | Low Micro- to Nanomolar | [7][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized hydrazone derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Pathogenic Microbes
Hydrazide-hydrazones are well-documented for their broad-spectrum antimicrobial properties.[9][10] Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.
The antimicrobial efficacy of salicylidene hydrazones can be modulated by the substituents on the aromatic rings. For instance, some steroidal hydrazones have shown low to moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.37 to 3.00 mg/mL.[11] In contrast, certain pyrazoline and hydrazone derivatives have exhibited moderate antimicrobial activity with MIC values between 32-512 µg/mL.[12]
Comparative Antimicrobial Activity of Hydrazone Derivatives
| Derivative Class | Pathogen | Activity (MIC) | Reference |
| Steroidal Hydrazones | Bacillus cereus | 0.37–3.00 mg/mL | [11] |
| Pyrazoline/Hydrazone Derivatives | Staphylococcus aureus | 64 µg/mL | [12] |
| Salicylaldehyde-derived Hydrazones | Enterococcus faecalis | 12 µg/mL | [13] |
| 5-Nitrofuran-2-carboxylic Acid Hydrazones | Staphylococcus epidermidis | 0.48–15.62 µg/mL | [9] |
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the hydrazone derivatives in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activity: Quenching Reactive Oxygen Species
Many hydrazone derivatives, particularly those with phenolic hydroxyl groups, exhibit significant antioxidant activity.[4][14] The salicylaldehyde moiety, with its hydroxyl group, is a key contributor to the radical scavenging properties of these compounds. Salicylaldehyde isonicotinoyl hydrazone (SIH), for example, is a well-established iron chelator with marked antioxidant properties.[15][16] It can protect cells from oxidative stress by both chelating iron, which can catalyze the formation of reactive oxygen species (ROS), and by activating the Nrf2 antioxidant signaling pathway.[17][18]
The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[4][14]
Comparative Antioxidant Activity of Hydrazone Derivatives
| Derivative | Assay | Activity | Reference |
| Salicylaldehyde-condensed Hydrazide-hydrazone | DPPH | 61.27% scavenging at 250 µM | [4] |
| Salicylaldehyde-condensed Hydrazide-hydrazone | ABTS | 90.49% scavenging at 250 µM | [4] |
| Polyphenolic Hydrazone Derivative | ABTS | IC₅₀ = 4.30 ± 0.21 µM | [14] |
| Polyphenolic Hydrazone Derivative | DPPH | IC₅₀ = 81.06 ± 0.72 µM | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the hydrazone derivatives with the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100.
Structure-Activity Relationship (SAR) Insights
The biological activity of salicylidene hydrazones is intricately linked to their chemical structure. Key SAR observations include:
-
The Salicylaldehyde Moiety: The phenolic hydroxyl group is crucial for antioxidant and iron-chelating activities.[4] Its position and the presence of other substituents on the ring significantly influence the biological profile.
-
The Hydrazone Linkage (-C=N-NH-): This group is vital for the biological activity and acts as a hydrogen-bonding domain. Reduction of the hydrazone bond can lead to a loss of activity.[15]
-
Substituents on the Hydrazide Moiety: The nature of the aromatic or aliphatic group attached to the hydrazide nitrogen can modulate lipophilicity and steric factors, thereby affecting how the molecule interacts with its biological target. For instance, bulky substituents near the hydrazone bond can limit biological activity.[15]
Caption: Key structural features influencing biological activity.
Conclusion and Future Directions
This compound derivatives belong to a class of compounds with significant and tunable biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and antioxidant potential, contextualized by the performance of other salicylidene hydrazone analogs. The structure-activity relationships highlighted herein offer a rational basis for the design of novel derivatives with enhanced potency and selectivity. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate these promising compounds. Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of specific cellular targets, which will be crucial for the translation of these findings into therapeutic applications.
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A Comparative Guide to the Structure-Activity Relationship of Salicylidene Hydrazones in Cancer Therapy
Salicylidene hydrazones represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities, including potent anticancer effects.[1] Their synthetic tractability and the vast potential for structural modification make them an attractive class of compounds for developing novel, targeted cancer therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern their efficacy, compares the performance of key derivatives, and offers detailed experimental protocols for their synthesis and evaluation.
The Salicylidene Hydrazone Scaffold: A Tripartite Pharmacophore
The anticancer activity of salicylidene hydrazones is intrinsically linked to their unique chemical architecture. This structure can be conceptually divided into three key regions, each offering a handle for modification to fine-tune the molecule's biological and pharmacological properties. Understanding the role of each component is fundamental to rational drug design.
-
Part A: The Salicylaldehyde Moiety: This phenolic ring is often critical for activity. The ortho-hydroxyl group, in particular, is a key structural feature that, along with the azomethine nitrogen and the carbonyl oxygen, participates in the chelation of essential metal ions like iron and copper.[2][3]
-
Part B: The Hydrazone Linker (-C=N-NH-C=O-): This Schiff base linkage provides structural rigidity and is crucial for the molecule's overall conformation. Its ability to form hydrogen bonds and participate in coordination chemistry is central to the biological mechanism. Reducing this bond has been shown to severely limit biological activity.[4][5]
-
Part C: The Hydrazide Moiety: This variable portion of the scaffold allows for the most significant diversification. Modifications to the R-group can profoundly influence the compound's lipophilicity, solubility, steric profile, and ability to interact with specific biological targets.
Caption: Key pharmacophoric regions of the salicylidene hydrazone scaffold.
Mechanism of Action: More Than Just Iron Chelation
While the ability to sequester iron is a well-established mechanism for many hydrazones, their anticancer effects are multifaceted. Cancer cells have a high iron requirement to sustain rapid proliferation, making them particularly vulnerable to iron depletion.[6]
The Iron Depletion Hypothesis:
-
Chelation: Salicylidene hydrazones bind to intracellular iron, forming stable complexes.
-
Ribonucleotide Reductase Inhibition: This depletion inhibits iron-dependent enzymes like ribonucleotide reductase, which is essential for DNA synthesis and repair, thereby halting cell proliferation.[1]
-
ROS Generation: The iron complexes themselves can be redox-active, catalyzing the formation of cytotoxic reactive oxygen species (ROS) through Fenton-type reactions, leading to oxidative stress and apoptosis.[2]
Beyond iron chelation, salicylidene hydrazones have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in cancer progression.[1][7] Some derivatives also exhibit inhibitory activity against specific enzymes, such as Tropomyosin Receptor Kinase A (TRKA) and VEGFR-2.[7][8]
Caption: Proposed mechanism of anticancer action via iron chelation.
Comparative Analysis: How Substituents Drive Activity
The true power of this scaffold lies in the ability to modulate its anticancer profile through strategic substitutions on the aromatic rings. Structure-activity relationship studies have revealed several key trends.
Substitutions on the Salicylaldehyde Ring (Part A):
-
Methoxy Groups (-OCH₃): The position of methoxy groups significantly impacts activity and selectivity. Introduction of a methoxy group has led to derivatives with potent antiproliferative effects.[9] For instance, 3-methoxysalicylaldehyde-derived hydrazones show strong cytotoxicity against acute myeloid leukemia (AML) HL-60 cells.[9][10] A methoxy group at the 5th position has been shown to yield remarkable activity against the MCF-7 breast cancer cell line.[1][9][10]
-
Halogens (-Br, -Cl): The introduction of a bromine atom can increase cytotoxicity.[4][5] For example, 5-bromosalicylaldehyde-derived hydrazones displayed heightened activity against T-cell leukemic cell lines.[9]
-
Nitro Groups (-NO₂): A nitro group, particularly at the 5th position, can confer notable cytotoxic activity against leukemic cell lines like HL-60 and BV-173.[10]
Substitutions on the Hydrazide Moiety (Part C):
-
Aromatic vs. Aliphatic Groups: Aromatic rings (e.g., phenyl, pyridinyl) in this position are often associated with higher anticancer activity compared to aliphatic groups. The 4-methoxy salicylic moiety, phenyl, and pyridinyl rings have been identified as highly favorable for anticancer activity and selectivity.[1][11]
-
Steric Hindrance: Bulky alkyl substituents near the hydrazone bond can severely limit biological activity, likely by interfering with target binding or metal chelation.[4][5] In contrast, smaller groups like a methyl or ethyl group in proximity to the hydrazone bond can result in lead ligands with improved stability and activity.[4][5]
Quantitative Comparison of Selected Derivatives:
The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of representative salicylidene hydrazone derivatives against various human cancer cell lines. This data highlights the impact of subtle structural changes on potency.
| Compound ID | Salicylaldehyde Moiety (Part A) | Hydrazide Moiety (Part C) | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5-Methoxy | Benzoyl | MCF-7 (Breast) | 0.91 - 3.54 | [1] |
| 2 | 3-Methoxy | Benzoyl | HL-60 (Leukemia) | Potent | [9][10] |
| 3 | 5-Bromo | Benzoyl | SKW-3 (Leukemia) | Heightened Activity | [9] |
| 4 | 5-Nitro | Benzoyl | HL-60 (Leukemia) | Micromolar Activity | [10] |
| 5 | 3-Bromo-5-Nitro | Phenyl | MCF-7 (Breast) | 6.40 | [7] |
| 6 | 3-Bromo-5-Nitro | 4-CF₃-Phenyl | HCT116 (Colon) | 9.42 | [7] |
Note: "Potent" and "Heightened Activity" are used where specific IC₅₀ values were not provided in the source text but strong activity was reported.
Experimental Protocols: From Synthesis to Screening
Reproducibility is the cornerstone of scientific integrity. The following protocols provide a self-validating framework for the synthesis and cytotoxic evaluation of novel salicylidene hydrazone derivatives.
4.1. General Synthesis of Salicylidene Hydrazones
This procedure describes a standard condensation reaction, a robust and high-yielding method for this class of compounds.[8][12]
-
Rationale: The reaction is a nucleophilic addition-elimination (condensation) between a carbonyl group (aldehyde) and a primary amine derivative (hydrazide). An acidic catalyst is used to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. Ethanol is an ideal solvent as it dissolves the reactants and allows for easy product precipitation upon cooling.
Caption: Workflow for the synthesis of salicylidene hydrazones.
4.2. In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[13][14]
-
Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in living, viable cells cleave the tetrazolium ring of the yellow MTT reagent, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This provides a reliable method for quantifying the cytotoxic effects of a compound.[14]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized salicylidene hydrazone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.[14][15]
Conclusion and Future Directions
The salicylidene hydrazone scaffold is a versatile and highly promising platform for the development of novel anticancer agents. SAR studies have consistently shown that modifications to both the salicylaldehyde and hydrazide moieties can dramatically influence potency and selectivity. Specifically, the strategic placement of electron-donating groups like methoxy and electron-withdrawing groups like halogens and nitro functions provides a clear path to optimizing activity. Future research should focus on creating derivatives with improved pharmacological profiles, exploring novel mechanisms of action beyond iron chelation, and advancing the most promising lead compounds into preclinical in vivo models to validate their therapeutic potential.
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A Comparative Analysis of Salicylidene Hydrazone Metal Complexes Against Standard Anticancer Drugs: A Guide for Researchers
The relentless pursuit of novel, more effective, and selective anticancer agents has led researchers down diverse chemical avenues. Among these, the Schiff base derivatives known as hydrazones, and particularly their metal complexes, have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comprehensive comparison of the in vitro performance of salicylidene-based hydrazone metal complexes against established anticancer drugs, offering experimental insights and methodological guidance for researchers in oncology and drug discovery.
Introduction: The Rationale for Hydrazone Metal Complexes in Oncology
Hydrazones are characterized by the azomethine group (–NHN=CH–) and are readily synthesized through the condensation of hydrazides with aldehydes or ketones.[1] Their appeal in medicinal chemistry stems from their versatile coordination chemistry and diverse pharmacological activities, including anticancer properties.[2][3] The chelation of metal ions, such as copper (Cu), ruthenium (Ru), and palladium (Pd), with hydrazone ligands can significantly enhance their cytotoxic efficacy.[4][5][6] This enhancement is often attributed to the increased lipophilicity of the complex, facilitating cell membrane penetration, and the metal center's ability to interact with biological targets like DNA and cellular proteins.[7][8]
Salicylidene hydrazones, derived from salicylaldehyde, are of particular interest due to the presence of a phenolic hydroxyl group, which can participate in metal coordination and potentially influence the complex's biological activity. This guide will focus on the performance of such complexes, using available data to draw comparisons with cornerstone anticancer drugs: cisplatin, doxorubicin, and paclitaxel.
Performance Comparison: Salicylidene Hydrazone Metal Complexes vs. Standard Chemotherapeutics
The efficacy of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The lower the IC50 value, the more potent the compound.
While specific data for salicylidene o-toluic hydrazone metal complexes are limited in publicly accessible literature, we can draw valuable insights from structurally similar salicylaldehyde and aroylhydrazone complexes.
Data Summary: In Vitro Cytotoxicity (IC50, µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazone Metal Complexes | |||
| [RuCl2(PPh3)2(salicylaldehyde p-toluic acid hydrazone)] | A549 (Lung) | < 15 | [4] |
| Copper(II) complex of salicylaldehyde pyrazole hydrazone (Cu-16) | A549 (Lung) | Lower than ligand | [9] |
| Hydrazylpyridine salicylaldehyde-copper(II)-phenanthroline complex | A549/DDP (Cisplatin-resistant Lung) | 0.5 - 30.5 | [10] |
| 4-methoxysalicylaldehyde hydrazone derivative | MCF-7 (Breast) | 0.91–3.54 | [2] |
| Copper(II) complex of dehydroacetic acid benzoyl hydrazone | MCF-7 (Breast) | ~30 | [6] |
| Copper(II) complex of 2-benzoylpyridine-4-methoxybenzoyl hydrazine | MCF-7 (Breast) | 10-20 | [11] |
| Ruthenium(II) hydrazone complex | HeLa (Cervical) | More cytotoxic than ligand | [7] |
| Standard Anticancer Drugs | |||
| Cisplatin | A549 (Lung) | 4.23 | [12] |
| Cisplatin | A549 (Lung) | 150 ± 40 | [13] |
| Cisplatin | MCF-7 (Breast) | Varies significantly | [14][15][16][17] |
| Doxorubicin | A549 (Lung) | > 20 | [11] |
| Doxorubicin | MCF-7 (Breast) | ~30 (comparable to some Cu complexes) | [6] |
| Paclitaxel | A549 (Lung) | Varies with exposure time | |
| Paclitaxel | MCF-7 (Breast) | Varies |
Analysis of Performance:
The data, while heterogeneous, suggests that certain salicylidene-based hydrazone metal complexes exhibit promising anticancer activity, with IC50 values in the low micromolar and even nanomolar range.[2] Notably, some copper and ruthenium complexes show cytotoxicity comparable to or even exceeding that of cisplatin in specific cancer cell lines.[10][12] For instance, a hydrazylpyridine salicylaldehyde-copper(II)-phenanthroline complex demonstrated significant activity against a cisplatin-resistant lung cancer cell line (A549/DDP), with IC50 values as low as 0.5 µM, highlighting their potential to overcome drug resistance.[10]
It is crucial to acknowledge the significant variability in reported IC50 values for standard drugs like cisplatin, which can be influenced by experimental conditions such as cell seeding density and assay duration.[13] Therefore, direct comparisons are most meaningful when conducted within the same study. Several studies that directly compared hydrazone complexes with cisplatin found the novel complexes to be more potent.[5][6][18]
Mechanistic Insights: How Do These Complexes Exert Their Anticancer Effects?
The precise mechanisms of action for salicylidene hydrazone metal complexes are still under active investigation, but several key pathways have been implicated.
-
DNA Interaction: Many metal complexes, including those with hydrazone ligands, are known to interact with DNA. This interaction can occur through intercalation, groove binding, or covalent binding, leading to conformational changes that disrupt DNA replication and transcription, ultimately triggering cell death.[7][8]
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS within cancer cells. The elevated levels of ROS can induce oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, and subsequently activating apoptotic pathways.
-
Enzyme Inhibition: Certain hydrazone metal complexes have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases.[18]
-
Mitochondrial Dysfunction: The mitochondria play a central role in apoptosis. Some copper complexes have been observed to induce apoptosis through the mitochondrial pathway.[10]
Caption: Proposed mechanism of action for salicylidene hydrazone metal complexes.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed, step-by-step methodologies for the synthesis of a representative salicylidene hydrazone ligand and the subsequent evaluation of its metal complexes for anticancer activity.
Synthesis of this compound
This protocol describes a general method for the synthesis of the hydrazone ligand through the condensation of o-toluic hydrazide and salicylaldehyde.[1][19]
Materials:
-
o-Toluic hydrazide
-
Salicylaldehyde
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Hydrazide: In a round-bottom flask, dissolve o-toluic hydrazide (1 equivalent) in a minimal amount of warm absolute ethanol with stirring.
-
Addition of Aldehyde: To this solution, add salicylaldehyde (1 equivalent) dissolved in a small amount of ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product, this compound, should precipitate out of the solution. If necessary, the flask can be placed in an ice bath to facilitate precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized compound using techniques such as melting point determination, FT-IR, 1H NMR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of this compound.
In Vitro Cytotoxicity Evaluation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential therapeutic agents.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized hydrazone metal complexes and standard drugs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds (hydrazone metal complexes and standard drugs) in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of salicylidene hydrazone metal complexes as a promising class of anticancer agents. The versatility in their synthesis allows for the fine-tuning of their steric and electronic properties, which can be leveraged to enhance their efficacy and selectivity. While direct comparisons with standard drugs highlight their potential, further research is imperative.
Future investigations should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features that govern anticancer activity and selectivity.
-
In-depth Mechanistic Studies: To unravel the precise molecular targets and signaling pathways modulated by these complexes.
-
In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro findings into preclinical animal models.
-
Development of Drug Delivery Systems: To improve the solubility, stability, and tumor-targeting capabilities of these complexes.
By addressing these key areas, the scientific community can pave the way for the potential clinical translation of salicylidene hydrazone metal complexes as novel and effective cancer therapeutics.
References
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Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. (2024). ACS Omega. [Link]
-
New anthrahydrazone derivatives and their cisplatin-like complexes: synthesis, antitumor activity and structure–activity relationship. (2017). New Journal of Chemistry. [Link]
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry. [Link]
-
Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (2021). Letters in Drug Design & Discovery. [Link]
-
A novel copper complex of salicylaldehyde pyrazole hydrazone induces apoptosis through up-regulating integrin beta4 in H322 lung carcinoma cells. (2010). European Journal of Medicinal Chemistry. [Link]
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Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. (2025). RSC Medicinal Chemistry. [Link]
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Determination of IC50 values obtained from the cytotoxicity... - ResearchGate. [Link]
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Synthesis of Novel Cu(II), Co(II), Fe(II), and Ni(II) Hydrazone Metal Complexes as Potent Anticancer Agents: Spectroscopic, DFT, Molecular Docking, and MD Simulation Studies. (2024). ACS Omega. [Link]
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Synthesis of Hydrazones Derived from O-Hydroxy Aromatic Aldehydes. (1988). Oriental Journal of Chemistry. [Link]
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Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2023). Molecules. [Link]
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IC 50 values of ligand and metal complexes against the MCF-7 cell line - ResearchGate. [Link]
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Anticancer activity of hydrazones and their transition metal complexes... - ResearchGate. [Link]
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IC 50 (uM) values ± SEM of the new compounds against MCF-7 cell line. - ResearchGate. [Link]
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Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II. (2020). Cancers. [Link]
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Hydrazylpyridine salicylaldehyde-copper(II)-1,10-phenanthroline complexes as potential anticancer agents. (2022). Dalton Transactions. [Link]
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Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer. (2023). Molecules. [Link]
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Ruthenium Complexes as Promising Candidates against Lung Cancer. (2022). International Journal of Molecular Sciences. [Link]
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Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Journal of Inorganic Biochemistry. [Link]
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Anticancer activity of a new copper (II) complex with a hydrazone ligand. Structural and spectroscopic characterization, computational simulations and cell mechanistic studies on 2D and 3D breast cancer cell models. (2025). Journal of Inorganic Biochemistry. [Link]
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An investigation on new ruthenium(II) hydrazone complexes as anticancer agents and their interaction with biomolecules. (2014). Dalton Transactions. [Link]
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Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. (2021). Molecules. [Link]
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A review of hydrazide-hydrazone metal complexes' antitumor potential. (2024). Frontiers in Chemistry. [Link]
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Chemical Properties of this compound (CAS 82859-72-1). Cheméo. [Link]
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An investigation on new ruthenium(II) hydrazone complexes as anticancer agents and their interaction with biomolecules. (2014). Dalton Transactions. [Link]
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Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2024). MDPI. [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (2020). Molecules. [Link]
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Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Journal of Chemistry. [Link]
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A Technical Guide to the Selectivity and Sensitivity of Salicylidene Hydrazones for Aluminum (III) Detection
A Note on Scope: While this guide focuses on the principles and performance of Salicylidene o-toluic hydrazone as a selective chemosensor, direct experimental data for this specific derivative is limited in publicly available literature. Therefore, to provide a comprehensive and technically sound resource, this guide will utilize the well-documented and structurally analogous compound, (E)-N'-(salicylidene)benzohydrazide , as a representative model. The principles, experimental protocols, and performance metrics discussed are broadly applicable to salicylidene hydrazones and provide a strong predictive framework for the behavior of this compound.
Introduction: The Promise of Salicylidene Hydrazones in Metal Ion Sensing
Salicylidene hydrazones are a class of Schiff base compounds that have garnered significant attention in the field of analytical chemistry, particularly as chemosensors for the detection of various metal ions.[1][2] Their appeal lies in their straightforward synthesis, structural versatility, and often dramatic and specific responses to the presence of target analytes.[3] These molecules typically feature a salicylaldehyde moiety linked to a hydrazide derivative, creating a planar structure with strategically positioned nitrogen and oxygen atoms that can act as a binding pocket for metal ions.
The sensing mechanism of these compounds often relies on photophysical processes such as Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Chelation-Enhanced Fluorescence (CHEF).[1][4] In their free state, many salicylidene hydrazones are non-fluorescent or weakly fluorescent. However, upon complexation with a specific metal ion, these processes can be modulated, leading to a significant "turn-on" fluorescent signal. This characteristic makes them highly sensitive probes for detecting trace amounts of metal ions in various matrices.
Aluminum (Al³⁺), the most abundant metal in the Earth's crust, is of significant interest due to its widespread use and potential environmental and health impacts.[5] Consequently, the development of selective and sensitive fluorescent probes for Al³⁺ is a key area of research.[6][7] Salicylidene hydrazones have emerged as a promising platform for this purpose due to the favorable coordination of the hard acid Al³⁺ with the hard base donor atoms (N and O) present in the hydrazone backbone.[1]
Synthesis of a Representative Salicylidene Hydrazone
The synthesis of salicylidene hydrazones is typically a straightforward one-step condensation reaction between a salicylaldehyde derivative and a hydrazide.[8] This ease of synthesis allows for facile modification of the molecular structure to tune the sensor's selectivity and sensitivity.
Synthesis Protocol for (E)-N'-(salicylidene)benzohydrazide
This protocol describes the synthesis of (E)-N'-(salicylidene)benzohydrazide, a representative salicylidene hydrazone.
Materials:
-
Salicylaldehyde
-
Benzohydrazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of benzohydrazide in ethanol.
-
To this solution, add an equimolar amount of salicylaldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Caption: Synthesis workflow for (E)-N'-(salicylidene)benzohydrazide.
Performance Evaluation: Selectivity and Sensitivity for Al³⁺
A crucial aspect of any chemosensor is its ability to selectively detect the target ion in the presence of other potentially interfering ions and to do so with high sensitivity.
Experimental Protocol for Selectivity and Sensitivity Testing
Materials:
-
Stock solution of the synthesized salicylidene hydrazone in a suitable solvent (e.g., DMSO or ethanol).
-
Stock solutions of various metal perchlorates or nitrates (e.g., Al³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, etc.) in deionized water.
-
Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure for Selectivity Study:
-
Prepare a solution of the hydrazone probe at a fixed concentration in the chosen buffer.
-
To separate aliquots of the probe solution, add an excess (e.g., 10 equivalents) of different metal ion solutions.
-
Record the fluorescence emission spectra for each solution.
-
A significant fluorescence enhancement in the presence of only Al³⁺ indicates high selectivity.
Procedure for Sensitivity Study (Fluorescence Titration):
-
Prepare a solution of the hydrazone probe at a fixed concentration.
-
Sequentially add increasing concentrations of the Al³⁺ solution to the probe solution.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
-
The limit of detection (LOD) can be calculated from the titration data, typically using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Caption: Experimental workflow for evaluating selectivity and sensitivity.
Performance Data of Representative Salicylidene Hydrazones
The performance of salicylidene hydrazone-based chemosensors for Al³⁺ is typically characterized by a significant "turn-on" fluorescence response, a low limit of detection, and high selectivity over other common metal ions.
| Parameter | Representative Performance of Salicylidene Hydrazone for Al³⁺ | Reference |
| Analyte | Aluminum ion (Al³⁺) | [1][6] |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF), Inhibition of PET | [1] |
| Response Type | "Turn-on" fluorescence | [6][7] |
| Limit of Detection (LOD) | Typically in the nanomolar (nM) to low micromolar (µM) range. | [1][9] |
| Binding Stoichiometry | Often 1:1 (Probe:Al³⁺), but other ratios like 3:1 have been reported. | [6][10] |
| Selectivity | High selectivity for Al³⁺ over other common cations. | [1][7] |
| Response Time | Generally rapid, often within seconds to minutes. | [10] |
Mechanism of Al³⁺ Sensing
The "turn-on" fluorescence sensing of Al³⁺ by salicylidene hydrazones is generally attributed to the following mechanism:
-
Free Ligand State: In the absence of Al³⁺, the salicylidene hydrazone exists in a non-fluorescent or weakly fluorescent state. This is often due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) from the electron-rich hydrazone nitrogen to the excited salicylidene moiety, or isomerization around the C=N bond.
-
Complexation with Al³⁺: Upon the addition of Al³⁺, the metal ion coordinates with the oxygen and nitrogen atoms of the hydrazone, forming a rigid and stable complex.
-
Fluorescence "Turn-On": This complexation event restricts the C=N isomerization and inhibits the PET process. The rigidification of the molecular structure reduces non-radiative decay pathways and promotes radiative decay, leading to a significant enhancement of the fluorescence intensity (Chelation-Enhanced Fluorescence - CHEF).
Caption: Mechanism of "turn-on" fluorescence sensing of Al³⁺.
Comparison with Alternative Methods
While salicylidene hydrazone-based fluorescent sensors offer significant advantages, it is important to consider their performance in the context of other analytical techniques for Al³⁺ detection.
| Method | Advantages | Disadvantages |
| Salicylidene Hydrazone Sensors | High sensitivity and selectivity, real-time detection, low cost, operational simplicity, potential for bioimaging. | Susceptible to interference from matrix effects, may require organic co-solvents. |
| Atomic Absorption Spectrometry (AAS) | High accuracy and precision, well-established technique. | Requires expensive instrumentation, sample digestion is often necessary, not suitable for in-situ measurements. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Extremely low detection limits, multi-element analysis capability. | Very high instrument and operational costs, requires specialized facilities and highly trained personnel. |
| Ion-Selective Electrodes (ISEs) | Portable, relatively inexpensive, direct measurement of ion activity. | Limited selectivity, subject to interference from other ions, requires frequent calibration. |
Conclusion and Future Perspectives
Salicylidene hydrazones, exemplified by the well-studied (E)-N'-(salicylidene)benzohydrazide, represent a powerful and versatile class of chemosensors for the selective and sensitive detection of Al³⁺ ions. Their straightforward synthesis, coupled with a clear "turn-on" fluorescence signaling mechanism, makes them highly attractive for a range of applications, from environmental monitoring to biological imaging.
Future research in this area will likely focus on the development of water-soluble probes to enhance their applicability in biological systems, the design of ratiometric sensors to improve accuracy by minimizing background interference, and the exploration of new salicylidene hydrazone derivatives with tailored properties for the detection of other environmentally and biologically important metal ions. The foundational principles and methodologies outlined in this guide provide a solid framework for researchers and professionals in drug development and related scientific fields to design and evaluate novel chemosensors based on the salicylidene hydrazone scaffold.
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An ultra-sensitive fluorescence multi-channel and colorimetric probe based on salicylaldehyde hydrazone for Al3+ recognition with a 3 : 1 binding ratio. Journal of Materials Chemistry C, 2020.
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An ultra-sensitive fluorescence multi-channel and colorimetric probe based on salicylaldehyde hydrazone for Al 3+ recognition with a 3 : 1 binding ratio. ResearchGate, 2020.
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A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene. Journal of Fluorescence, 2022.
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An ultra-sensitive fluorescence multi-channel and colorimetric probe based on salicylaldehyde hydrazone for Al3+ recognition with a 3 : 1 binding ratio. RSC Publishing, 2020.
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A New High Selective and Sensitive Fluorescent Probe for Al3+ based on Photochromic Salicylaldehyde Hydrazyl Diarylethene. ResearchGate, 2022.
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Salicylaldehyde built fluorescent probe for dual sensing of Al3+, Zn2+ ions: Applications in latent fingerprint, bio-imaging & real sample analysis. Food Chemistry, 2024.
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Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. RSC Publishing, 2025.
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Fabrication of a Hydrazone-Based Al(III)-Selective “Turn-On” Fluorescent Chemosensor and Ensuing Potential Recognition of Picric Acid. ACS Omega, 2019.
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Hydrazone fluorescent sensors for the monitoring of toxic metals involved in human health from 2014–2024. RSC Publishing, 2025.
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A simple hydrazone as a multianalyte (Cu2+, Al3+, Zn2+) sensor at different pH values and the resultant Al3+ complex as a sensor for F-. RSC Advances, 2018.
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Rapid solvent-free microwave assisted synthesis of some N'-benzylidene salicylic acid hydrazides. ResearchGate, 2012.
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A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging. ResearchGate, 2015.
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RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES. ResearchGate, 2012.
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A Senior Application Scientist's Guide to Benchmarking the Optical Properties of Salicylidene Hydrazone Derivatives
This guide provides an in-depth comparison of the optical properties of salicylidene hydrazone derivatives, a class of compounds renowned for their versatile fluorescent characteristics. We will delve into the critical photophysical parameters, benchmark them against established material classes, and provide robust, field-proven protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique optical capabilities of these molecules.
Hydrazones, characterized by their azomethine (–NHN=CH–) group, are a cornerstone in the development of fluorescent materials.[1][2] Their structural versatility and the relative ease of their synthesis allow for the fine-tuning of photophysical characteristics, making them invaluable for a wide array of applications.[3] These applications range from selective fluorescent sensors for metal ions and environmental pollutants to active components in advanced optoelectronic devices like light-emitting diodes and dye-sensitized solar cells.[3] The core principle behind their utility lies in the relationship between their molecular structure and their fluorescent properties, where rational molecular design can lead to precisely controlled optical responses.[3]
Comparative Analysis of Hydrazone Optical Properties
The optical performance of a hydrazone is not intrinsic to the core structure alone; it is profoundly influenced by the various functional groups appended to its molecular skeleton. To illustrate this, the table below benchmarks the properties of several classes of hydrazone derivatives, highlighting how different moieties (e.g., Rhodamine, Coumarin, Thiophene) dictate their performance and application suitability.
| Compound Class/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Application Highlight |
| Phenylhydrazones (General) | Varies | ~438 - 482 nm | Varies | The emission wavelength is critically dependent on the molecular backbone and substituent electronic nature.[4] |
| Rhodamine-Hydrazone Derivative | ~500 - 550 nm | ~550 - 600 nm | Low to High (On-State) | Acts as an "off-on" sensor for metal ions like Al³⁺, where binding induces a color change and dramatic fluorescence enhancement.[5] |
| Coumarin-Hydrazone Derivative | ~350 - 450 nm | ~450 - 550 nm | Moderate to High | Often used in dual-functional probes, for example, for the detection of Cu²⁺ and ClO⁻.[4] |
| Thiophene-Hydrazone Derivative | Varies | Varies | Moderate | Serves as a colorimetric sensor for Cu²⁺ and a turn-on fluorescence sensor for Fe³⁺.[6] |
| Covalent Organic Framework (COF) with Hydrazone Linkage | ~350 - 400 nm | ~450 nm & ~525 nm | Not specified | Used as a ratiometric fluorescent probe for hypochlorite, showing a distinct blue-shift upon detection.[7] |
The data clearly indicates a strong structure-property relationship. The incorporation of electron-donating groups, such as methoxy (–OCH₃) or dimethylamino (–N(CH₃)₂), tends to enhance fluorescence intensity, while electron-withdrawing groups can modulate the emission wavelengths.[4] This principle is fundamental to designing hydrazone-based sensors; for instance, the spirolactam ring-opening mechanism in rhodamine-hydrazone probes upon binding to a metal ion like Al³⁺ is a classic example of rational design for "off-on" fluorescence switching.[5]
Experimental Protocols for Optical Characterization
To ensure the trustworthiness and reproducibility of findings, standardized and rigorous experimental protocols are paramount. Here, we detail the methodologies for determining two of the most critical optical parameters: Molar Absorptivity and Fluorescence Quantum Yield.
Determination of Molar Absorptivity (ε)
Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. Its accurate determination is foundational for many subsequent analyses. The procedure is based on the Beer-Lambert Law.[8][9]
Causality: This protocol is designed to generate a calibration curve from which the molar absorptivity can be reliably calculated. By measuring the absorbance of several solutions of known concentration, we minimize the random errors associated with a single-point measurement and confirm that the Beer-Lambert law is obeyed in the chosen concentration range.[8][10]
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a precise amount of the hydrazone compound and dissolve it in a suitable, spectrophotometric-grade solvent to create a concentrated stock solution (e.g., 1 x 10⁻³ M).
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution with decreasing concentrations (e.g., 1x10⁻⁴ M, 8x10⁻⁵ M, 6x10⁻⁵ M, etc.).[11]
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline correction or "zero" the instrument across the desired wavelength range.
-
Sample Measurement: Starting with the least concentrated solution, rinse the cuvette twice with the sample before filling it.[11] Measure the absorbance spectrum. Repeat this for all prepared dilutions, moving from lowest to highest concentration.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Plot a graph of absorbance at λ_max (on the y-axis) versus concentration (on the x-axis).
-
Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.
-
According to the Beer-Lambert Law (A = εbc), the slope of this line is equal to the molar absorptivity (ε) multiplied by the path length (b).[12] Since the path length is typically 1 cm, the slope of the line is the molar absorptivity in units of M⁻¹cm⁻¹.
-
Determination of Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[13] The most reliable and accessible method for its determination is the comparative method, which benchmarks the sample against a standard with a known quantum yield.[13][14]
Causality: This method is predicated on a simple principle: if a standard and a test sample have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. To account for solvent differences and minimize inner filter effects, we use a specific equation and maintain a low absorbance (< 0.1).[13][14]
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your test sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, Rhodamine 6G in ethanol for green-yellow emitters).
-
Solution Preparation: Prepare a series of dilute solutions for both the test compound and the standard in a suitable spectrophotometric-grade solvent. The absorbance of these solutions at the chosen excitation wavelength must be kept below 0.1 in a 1 cm cuvette to avoid inner filter effects.[13][14] It is advisable to prepare at least five different concentrations for each.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the wavelength used for the absorbance measurements.
-
Ensure all instrument settings (e.g., excitation/emission slits, detector voltage) are kept identical for all measurements of the sample and the standard.[14]
-
-
Data Analysis:
-
Correct the recorded emission spectra for the instrument's response.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot a graph of integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the test sample and the standard.
-
Determine the gradient (slope) of the straight line for both plots.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:[13]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Visualization of Workflows and Structures
To further clarify these processes and concepts, the following diagrams are provided.
Caption: Workflow for Fluorescence Quantum Yield Determination.
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Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of Salicylidene o-toluic Hydrazone
In the landscape of modern drug discovery and materials science, the synergy between experimental validation and computational modeling is paramount. This guide provides an in-depth cross-validation of experimental and computational studies on Salicylidene o-toluic hydrazone, a molecule of significant interest due to the versatile chemical properties of the hydrazone functional group. We will explore its synthesis, experimental characterization, and theoretical analysis, offering researchers, scientists, and drug development professionals a comprehensive framework for comparing and validating their findings. This guide is designed to not only present data but also to elucidate the rationale behind the chosen methodologies, thereby fostering a deeper understanding of the interplay between empirical and in-silico approaches.
The Foundation: Synthesis of this compound
The synthesis of this compound is typically achieved through a straightforward condensation reaction between o-toluic hydrazide and salicylaldehyde. This method is widely adopted for the formation of hydrazones due to its efficiency and relatively simple procedure[1].
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis is provided below, based on established protocols for similar hydrazone compounds[1][2].
Materials:
-
o-toluic hydrazide
-
Salicylaldehyde
-
Methanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of o-toluic hydrazide in methanol.
-
To this solution, add an equimolar amount of salicylaldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting precipitate of this compound is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.
The rationale behind using a catalytic amount of acid is to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the hydrazide.
Experimental Characterization: Unveiling the Molecular Identity
A multi-faceted experimental approach is essential to fully characterize the synthesized this compound. Here, we focus on three key techniques: Single-Crystal X-ray Diffraction, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The Blueprint: Single-Crystal X-ray Diffraction
dot graph TD { A[Single Crystal] --> B{X-ray Beam}; B --> C{Diffraction Pattern}; C --> D[Electron Density Map]; D --> E[Molecular Structure]; }
Workflow for Single-Crystal X-ray Diffraction.
Expected Structural Parameters: The molecule is anticipated to be nearly planar, with the salicylidene and o-toluic moieties adopting a stable conformation. Key bond lengths and angles, such as the C=N imine bond and the N-N bond of the hydrazone linkage, are critical for comparison with computational data. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is also expected, which stabilizes the planar conformation[3].
Vibrational Fingerprints: FT-IR Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly sensitive to its functional groups and overall structure.
Experimental Protocol: FT-IR Spectroscopy
-
A small amount of the dried this compound sample is mixed with potassium bromide (KBr).
-
The mixture is ground to a fine powder and pressed into a thin pellet.
-
The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
Key Vibrational Modes: Based on the spectra of its precursors, salicylic acid and o-toluic acid, and general knowledge of hydrazone spectra, the following characteristic peaks are expected[4][5]:
-
O-H stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H stretch: A peak around 3100-3300 cm⁻¹ from the hydrazone N-H group.
-
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ from the amide carbonyl group of the o-toluic hydrazide moiety.
-
C=N stretch: A characteristic imine stretch in the range of 1600-1640 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
Electronic Transitions: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are influenced by the extent of conjugation.
Experimental Protocol: UV-Vis Spectroscopy
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
The UV-Vis spectrum is recorded, typically in the range of 200-800 nm.
Expected Absorption Maxima: Hydrazones typically exhibit two main absorption bands corresponding to π → π* and n → π* transitions[6]. For this compound, with its extended conjugated system, these bands are expected to be in the UV-Vis region. By analogy with similar structures like salicylidene aniline, absorption maxima can be anticipated in the ranges of 250-280 nm and 320-360 nm[7].
In-Silico Analysis: The Computational Counterpart
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the structural and electronic properties of molecules. These theoretical calculations provide a valuable counterpart to experimental data, aiding in spectral assignments and providing insights into molecular behavior.
Computational Methodology
A common and reliable approach for studying hydrazone derivatives involves DFT calculations using the B3LYP functional with a 6-311G+(d,p) basis set[8]. This level of theory has been shown to provide a good balance between accuracy and computational cost for such systems.
dot graph TD { A[Molecular Input] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D[Vibrational Spectra]; B --> E{Electronic Excitation Calculation}; E --> F[UV-Vis Spectra]; }
Workflow for DFT Calculations.
Procedure:
-
Geometry Optimization: The initial molecular structure of this compound is built and then optimized to find its lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to predict the FT-IR spectrum.
-
Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis spectrum.
Cross-Validation: Where Experiment Meets Theory
The core of this guide lies in the direct comparison of the experimental data with the computational predictions. This cross-validation is crucial for establishing the accuracy of the computational model and for a more profound interpretation of the experimental results.
Structural Parameter Comparison
The optimized geometry from DFT calculations can be directly compared with the bond lengths and angles obtained from single-crystal X-ray diffraction.
| Parameter | Expected Experimental Value (Å/°) (from analog[3]) | Predicted Computational Value (Å/°) |
| C=N Bond Length | ~1.28 | To be calculated |
| N-N Bond Length | ~1.38 | To be calculated |
| C=O Bond Length | ~1.23 | To be calculated |
| C-N-N Bond Angle | ~116 | To be calculated |
| N-N-C Bond Angle | ~120 | To be calculated |
Note: The "Predicted Computational Value" column would be populated with the results from the DFT calculations.
Vibrational Spectra Correlation
The calculated vibrational frequencies from DFT are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. The scaled theoretical frequencies are then compared with the experimental FT-IR peaks.
| Experimental FT-IR (cm⁻¹) | Calculated Scaled Frequency (cm⁻¹) | Vibrational Assignment |
| ~3200-3400 | To be calculated | O-H stretch |
| ~3100-3300 | To be calculated | N-H stretch |
| ~1650-1680 | To be calculated | C=O stretch |
| ~1600-1640 | To be calculated | C=N stretch |
Note: This table serves as a template for the comparative analysis.
Electronic Spectra Alignment
The predicted electronic transitions from TD-DFT calculations are compared with the absorption maxima (λmax) observed in the experimental UV-Vis spectrum.
| Experimental λmax (nm) | Calculated λmax (nm) | Electronic Transition |
| ~250-280 | To be calculated | π → π |
| ~320-360 | To be calculated | n → π / π → π* |
Note: This table illustrates the expected comparison.
Conclusion: A Unified Understanding
The cross-validation of experimental and computational data for this compound provides a robust and comprehensive understanding of its molecular properties. The experimental techniques provide tangible evidence of the molecule's structure and behavior, while computational modeling offers a theoretical framework for interpreting these observations and predicting properties that may be difficult to measure experimentally. This integrated approach is indispensable in modern chemical research, enabling a more confident and detailed characterization of novel compounds. By following the methodologies and comparative frameworks outlined in this guide, researchers can enhance the scientific rigor and depth of their own studies on hydrazones and other complex organic molecules.
References
-
Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
FT-IR spectra of control and treated (T1 and T2) samples o-toluic acid. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
FT-IR spectra of salicylic acid (a) control and (b) treated. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) DFT Study, Molecular Docking, and Dynamics Simulation of Hydrazone-Based Compound - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, Spectroscopic Characterization, DFT, and Molecular Docking Analysis of Some Salicylideneaniline Schiff Base Derivatives as Potential Antioxidant Compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Salicylidene aniline - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
-
UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preparation of a Schiff Base Compound, 5-bromo salicylidine-o-hydroxy phenyl hydrazone - Jetir.Org. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemical Properties of this compound (CAS 82859-72-1) - Cheméo. (n.d.). Retrieved January 19, 2026, from [Link]
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Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
-
Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Vibrational spectroscopic (FTIR and FTRaman) investigation using ab initio (HF) and DFT (LSDA and B3LYP) analysis on the structure of Toluic acid - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
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Spectroscopic and structural studies of the Schiff base 3-methoxy-N-salicylidene-o-amino phenol complexes with some transition metal ions and their antibacterial, antifungal activities - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide | Agova | Scripta Scientifica Pharmaceutica - Scientific Online Resource System. (n.d.). Retrieved January 19, 2026, from [Link]
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Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Crystal and molecular structure of salicylaldehyde azine - Journal of the Chemical Society B. (n.d.). Retrieved January 19, 2026, from [Link]
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Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Effect of N-salicylidene hydrazide protonation on the solid state structural diversity of its Cu(ii), Ni(ii) and Zn(ii) complexes - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis, crystal structure and spectral characterization of the first Ag + complex compounds involving O,N,O-coordinated N-acylhydrazones of salicylaldehyde | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
O-toluic acid - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Salicylidene o-Toluic Hydrazone
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of salicylidene o-toluic hydrazone, grounded in established safety principles and regulatory compliance. As a hydrazone derivative, this compound requires careful management as hazardous waste due to its potential reactivity and toxicity.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the known risks of hydrazone derivatives necessitate treating it as a hazardous substance.[1][2]
Key Hazards:
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.[1][3]
-
Toxicity: Hydrazine and its derivatives are known for their potential toxicity.[2][4][5]
-
Reactivity: Aromatic aldehydes and hydrazones can be reactive.[1]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect against accidental splashes which can cause serious eye irritation.[1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can lead to irritation.[1][2] |
| Body Protection | A laboratory coat. | To protect the skin and clothing from contamination.[1] |
| Respiratory Protection | A properly functioning chemical fume hood. | To avoid inhalation of any dusts or vapors, which may cause respiratory irritation.[1][2][7] |
II. Step-by-Step Disposal Protocol
Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular solid waste.[1] It must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Stream: Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, paper towels) in a dedicated hazardous waste container.[1]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been unequivocally confirmed.[1] Incompatible mixtures can lead to dangerous chemical reactions.
Step 2: Container Selection and Labeling
-
Container Integrity: The waste container must be constructed of a material compatible with the chemical, be in good condition, and possess a secure, tight-fitting lid.[1]
-
Proper Labeling: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound". The date of waste accumulation should also be clearly marked on the label.[1][8]
Step 3: Secure Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated hazardous waste storage area.
-
Secondary Containment: It is a best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks.[1][8]
Step 4: Professional Disposal
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1]
-
Provide Documentation: Furnish the disposal company with a complete characterization of the waste, including any available safety data.
Step 5: Meticulous Record-Keeping
-
Maintain a Log: Keep a detailed record of the waste disposal process.[1] This log should include the name of the disposal company, the date of collection, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance and laboratory safety audits.[1]
III. Emergency Procedures: Spill Management
In the event of a spill, the following actions should be taken immediately:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain: For small spills, carefully clean up the material using appropriate absorbent pads and place them in the designated hazardous waste container.
-
PPE: Personnel involved in the cleanup must wear the appropriate PPE as outlined in Section I.
-
Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- Benchchem. Proper Disposal of 3-Methoxybenzaldehyde 2-((3-methoxyphenyl)methylene)hydrazone: A Comprehensive Guide.
- Arxada. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
- Arxada. Performance Chemicals Hydrazine.
- Laboratory Safety Standard Operating Procedure (SOP). (2018).
- Letopharm Limited. This compound| CAS:#82859-72-1.
- Benchchem. Proper Disposal of (Decan-2-ylidene)hydrazine: A Guide for Laboratory Professionals.
- Cheméo. Chemical Properties of this compound (CAS 82859-72-1).
- DTIC. Safety and Handling of Hydrazine.
- University of Notre Dame. Hydrazine - Risk Management and Safety.
- Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025).
- Sigma-Aldrich. SAFETY DATA SHEET. (2025).
- Fisher Scientific. SAFETY DATA SHEET.
- Santa Cruz Biotechnology. Salicylaldehyde hydrazone.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
